molecular formula C14H7ClO2 B052148 1-Chloroanthraquinone CAS No. 82-44-0

1-Chloroanthraquinone

Cat. No.: B052148
CAS No.: 82-44-0
M. Wt: 242.65 g/mol
InChI Key: BOCJQSFSGAZAPQ-UHFFFAOYSA-N
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Description

1-Chloroanthraquinone is a high-value, versatile synthetic intermediate primarily utilized in the research and development of anthraquinone dyes, pharmaceuticals, and advanced organic materials. Its core research value lies in the reactivity of the chlorine atom at the 1-position, which serves as an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the strategic functionalization of the anthraquinone scaffold, enabling the synthesis of a diverse array of substituted anthraquinones. Researchers employ this compound extensively in the synthesis of vat dyes, disperse dyes, and acid dyes, where it contributes to the chromophore and modifies coloristic properties. Furthermore, it acts as a key precursor in the development of certain pharmaceutical compounds and active materials for organic electronics. The planar, conjugated structure of the anthraquinone core facilitates intermolecular interactions, making derivatives of this compound of significant interest in materials science for applications such as organic semiconductors and liquid crystals. This product is intended for research applications by qualified laboratory personnel only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroanthracene-9,10-dione
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InChI

InChI=1S/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
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InChI Key

BOCJQSFSGAZAPQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Cl
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Molecular Formula

C14H7ClO2
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DSSTOX Substance ID

DTXSID7052571
Record name 1-Chloroanthraquinone
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Molecular Weight

242.65 g/mol
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Physical Description

Yellow solid; [HSDB] Yellow powder; [MSDSonline]
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Boiling Point

Sublimes
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Solubility

INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL; SOL IN NITROBENZENE & HOT AMYL ALCOHOL, Sol in ethanol, benzene, acetic acid, Soluble in oxygenated solvents
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Vapor Pressure

0.00000087 [mmHg]
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Color/Form

YELLOW NEEDLES FROM TOLUENE OR ALCOHOL

CAS No.

82-44-0, 26264-07-3
Record name 1-Chloroanthraquinone
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Melting Point

162 °C
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Foundational & Exploratory

An In-depth Technical Guide to 1-Chloroanthraquinone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloroanthraquinone, a pivotal chemical intermediate in the synthesis of dyes, pigments, and potentially therapeutic compounds. This document details its chemical structure, physicochemical properties, established synthesis protocols, and significant applications, with a focus on its role in complex organic synthesis. Included are detailed experimental procedures and a visual representation of a key synthetic pathway, designed to be a valuable resource for professionals in chemical research and development.

Introduction

This compound is a chlorinated derivative of anthraquinone (B42736), a polycyclic aromatic hydrocarbon. Its chemical structure, featuring a reactive chlorine atom on the anthraquinone core, makes it a versatile building block in organic synthesis. The anthraquinone scaffold itself is of significant interest in medicinal chemistry, with many of its derivatives exhibiting a range of biological activities, including anticancer properties. This guide will delve into the essential technical aspects of this compound, providing researchers and drug development professionals with the foundational knowledge required for its effective utilization.

Chemical Structure and Identification

This compound is systematically named 1-chloroanthracene-9,10-dione. The structure consists of an anthracene (B1667546) core with two ketone groups at positions 9 and 10, and a single chlorine atom substituted at the C1 position.

CAS Number: 82-44-0[1]

Molecular Formula: C₁₄H₇ClO₂[2]

Molecular Weight: 242.66 g/mol [2]

Chemical Structure:

G cluster_synthesis Synthesis of Vat Brown 1 A Anthraquinone B Sulfonation (H₂SO₄, HgSO₄) A->B C 1-Anthraquinonesulfonic acid B->C D Chlorination C->D E This compound D->E K Condensation (Copper catalyst) E->K F Phthalic anhydride (B1165640) + p-Chlorophenol G Reaction in H₂SO₄ F->G H Quinizarin G->H I Amination H->I J 1,4-Diaminoanthraquinone I->J J->K L Trianthrimide K->L M Carbazolation (Pyridine, AlCl₃) L->M N Vat Brown 1 M->N

References

An In-depth Technical Guide to 1-Chloroanthraquinone: Chemical Properties and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroanthraquinone is a chlorinated derivative of anthraquinone (B42736) that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds, most notably vat dyes and pigments.[1][2] Its reactivity, primarily centered around the displacement of the chloro group, allows for the introduction of various functionalities, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key reactions, and a visual representation of its synthetic transformations.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[3] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₄H₇ClO₂[4][5][6]
Molecular Weight 242.66 g/mol [4][5][6]
CAS Number 82-44-0[2][4]
Appearance Light yellow to yellow powder or chunks[1][3]
Melting Point 159-160 °C[1][7]
Boiling Point 345.65 °C (rough estimate)[1]
Solubility Soluble in hot toluene, dimethyl sulfoxide (B87167) (DMSO), acetone, and ethanol.[1][3][8] Insoluble in water.[3][1][3][8]
Purity Min. 98.0% (GC)

Chemical Reactions and Experimental Protocols

The chemistry of this compound is dominated by nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by various nucleophiles. The presence of the electron-withdrawing carbonyl groups activates the aromatic ring towards such attacks.[3][9]

Nucleophilic Aromatic Substitution (SNAᵣ)

The chlorine atom at the 1-position is susceptible to substitution by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is the foundation for its use in the synthesis of numerous anthraquinone derivatives.

The reaction of this compound with ammonia (B1221849) or primary/secondary amines is a common method to produce 1-aminoanthraquinone (B167232) and its derivatives, which are important intermediates for dyes.[4][10]

Experimental Protocol: Synthesis of 1-Methylaminoanthraquinone

This protocol is adapted from a procedure for the synthesis of 1-methylaminoanthraquinone from α-chloroanthraquinone.[11]

  • Materials:

    • This compound (433 g, 1.79 moles)

    • Pyridine (1.5 L)

    • 25% aqueous methylamine (B109427) solution (600 mL)

    • Copper salt (e.g., copper(II) sulfate) (2.5 g)

    • Dilute (2%) hydrochloric acid

  • Procedure:

    • In a suitable reaction vessel, combine this compound, pyridine, 25% aqueous methylamine solution, and the copper salt catalyst.

    • Heat the reaction mixture, for example, in an autoclave for 12 hours at 130-135 °C.

    • After cooling, the product is isolated.

    • The crude product is washed with dilute (2%) hydrochloric acid.

    • The resulting 1-methylaminoanthraquinone is then dried. The expected yield is in the range of 90-95%.[11]

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols.[12] this compound can undergo Ullmann-type reactions to form C-N, C-O, and C-S bonds. For instance, its condensation with aniline (B41778) in the presence of a copper catalyst yields 1-anilinoanthraquinone.[5][13]

Experimental Protocol: Ullmann Condensation with Aniline

This is a general representation of the conditions often employed in Ullmann condensations.

  • Materials:

    • This compound

    • Aniline

    • Anhydrous potassium carbonate

    • Copper catalyst (e.g., copper powder, copper(I) iodide)

    • High-boiling solvent (e.g., nitrobenzene, N-methylpyrrolidone)

  • Procedure:

    • To a reaction flask, add this compound, a molar excess of aniline, anhydrous potassium carbonate, and a catalytic amount of a copper salt.

    • Add a high-boiling solvent to the mixture.

    • Heat the reaction mixture to a high temperature (often >180 °C) and maintain for several hours until the reaction is complete (monitored by TLC).

    • After cooling, the reaction mixture is worked up by adding a dilute acid to neutralize the excess base and aniline.

    • The product, 1-anilinoanthraquinone, is then isolated by filtration and purified by crystallization.

Synthesis of Vat Dyes

This compound is a key precursor in the manufacture of anthraquinone-based vat dyes, such as C.I. Vat Brown 1.[1][8] These syntheses often involve multi-step sequences including condensation reactions.

Conceptual Workflow: Synthesis of an Indanthrene-type Dye

This represents a simplified, conceptual workflow for the synthesis of a complex vat dye starting from this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product A This compound C Ullmann Condensation A->C Reactant 1 B 1,4-Diaminoanthraquinone B->C Reactant 2 D Trianthrimide Intermediate C->D Forms E Vat Dye (e.g., C.I. Vat Brown 1) D->E Carbazolation

Caption: Conceptual workflow for the synthesis of a vat dye.

Key Reactions of this compound

The following diagram illustrates the central role of this compound in the synthesis of various functionalized anthraquinone derivatives through nucleophilic substitution.

G cluster_products Nucleophilic Substitution Products A This compound B 1-Aminoanthraquinone Derivatives A->B + R¹R²NH (Amination) C 1-Alkoxyanthraquinone Derivatives A->C + R-OH / Base (Alkoxylation) D 1-Aryloxyanthraquinone Derivatives A->D + Ar-OH / Base (Ullmann Condensation) E 1-(Arylthio)anthraquinone Derivatives A->E + Ar-SH / Base

Caption: Key nucleophilic substitution reactions of this compound.

Applications in Drug Development

While primarily known as a dye intermediate, this compound and its derivatives have been explored for their potential biological activities. Anthraquinone-based compounds are known to intercalate with DNA and can exhibit anticancer properties.[1] this compound has been used to characterize anthraquinone intercalators as carrier molecules for second-generation platinum anticancer drugs.[1][14] Further research into the synthesis of novel derivatives from this compound could lead to the development of new therapeutic agents.

Safety Information

This compound is an eye irritant.[1] When heated to decomposition, it emits very toxic fumes of chlorine and nitrogen oxides.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Synthesis of 1-Chloroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for 1-chloroanthraquinone, a crucial intermediate in the manufacturing of dyes, pigments, and specialty chemicals.[1][2] The document details various synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.

Synthesis from Potassium Anthraquinone-α-sulfonate

One of the most well-documented and high-yielding methods for preparing this compound (also known as α-chloroanthraquinone) is through the chlorination of potassium anthraquinone-α-sulfonate. This process involves the replacement of the sulfonate group with a chlorine atom.[3]

Reaction Mechanism

The synthesis proceeds by heating a solution of potassium anthraquinone-α-sulfonate with a chlorinating agent, typically generated in situ from sodium chlorate (B79027) and concentrated hydrochloric acid. The strong acid protonates the sulfonate group, making it a better leaving group. The chlorate and hydrochloric acid react to produce chlorine, which then substitutes the sulfonate group on the anthraquinone (B42736) ring.

Experimental Protocol

The following procedure is adapted from Organic Syntheses.[3]

  • Apparatus Setup : A 2-liter, three-necked flask is equipped with an efficient mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reaction Mixture : To the flask, add 15.0 g (0.061 mole) of potassium anthraquinone-α-sulfonate, 500 cc of water, and 85 cc (1 mole) of concentrated hydrochloric acid.

  • Addition of Oxidant : Heat the solution to a boil while stirring. A solution of 20 g (0.19 mole) of sodium chlorate in 100 cc of water is added dropwise from the funnel over a period of three hours. The rate of addition and boiling should be controlled to prevent the loss of chlorinating gases.[3]

  • Reaction Completion : After the addition is complete, the mixture is refluxed slowly for an additional hour.

  • Isolation and Purification : The precipitated this compound is collected by suction filtration and washed with hot water until the filtrate is acid-free (approximately 350 cc).

  • Drying and Characterization : The product is dried in a vacuum at 100°C. The bright yellow product can be further purified by crystallization from n-butyl alcohol or toluene.[3]

Quantitative Data
ParameterValueReference
Initial Yield 14.6–14.7 g (97–98%)[3]
Melting Point (crude) 158–160°C[3]
Yield (after crystallization) 13.4 g[3]
Melting Point (purified) 161–162°C[3]
Melting Point (highly pure) 162.5°C[3]

Experimental Workflow Visualization

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification A Combine: - Potassium Anthraquinone-α-sulfonate - Water - Concentrated HCl C Heat mixture to boiling A->C B Prepare NaClO3 Solution (20g in 100cc water) D Add NaClO3 solution dropwise (over 3 hours) B->D C->D E Reflux for 1 additional hour D->E F Filter precipitate via suction E->F G Wash with hot water until acid-free F->G H Dry product in vacuo at 100°C G->H I Optional: Recrystallize (from n-butyl alcohol or toluene) H->I G Anthraquinone Anthraquinone Sulfonated Anthraquinone-1-sulfonic acid Anthraquinone->Sulfonated H₂SO₄ / Hg (catalyst) FinalProduct This compound Sulfonated->FinalProduct Chlorinating Agent (e.g., NaClO₃ / HCl) G A Prepare Chlorinating Agent: Mix PhPCl₂ and PhPOCl₂ Bubble Cl₂ gas (T ≤ 30°C) B Add Nitroanthraquinone to agent A->B C Heat mixture to 160-180°C (Hold for 4-6 hours) B->C D Cool and Dilute with Water C->D E Neutralize with NaOH D->E F Extract with Ethyl Acetate E->F G Concentrate and Crystallize F->G H Isolate this compound G->H G Reactants Phthalic Anhydride + Chlorobenzene Intermediate 2-(2-chlorobenzoyl)benzoic acid Reactants->Intermediate AlCl₃ (Lewis Acid) Product This compound Intermediate->Product conc. H₂SO₄ / Heat

References

Spectroscopic Profile of 1-Chloroanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloroanthraquinone, a significant compound in medicinal chemistry and dye synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below is a summary of the available ¹H and ¹³C NMR data for this compound.

Data Presentation

¹H NMR Spectrum: A definitive tabulated list of proton chemical shifts and coupling constants for this compound is not readily available in public databases. However, the ¹H NMR spectrum displays a complex multiplet pattern in the aromatic region, consistent with the seven protons of the anthraquinone (B42736) core.

¹³C NMR Spectrum: Detailed, publicly accessible tabulated data for the ¹³C NMR chemical shifts of this compound are limited. The spectrum is expected to show 14 distinct signals corresponding to each carbon atom in the molecule, with the carbonyl carbons appearing significantly downfield.

Data Type Description
¹H NMRAromatic protons resonate in a complex multiplet pattern.
¹³C NMRExpected to show 14 signals for the carbon skeleton.
Experimental Protocol: NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of a solid organic compound like this compound.

  • Sample Preparation:

    • Dissolve 5-25 mg of this compound in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a glass wool plug into a clean NMR tube.

    • For ¹³C NMR, a more concentrated solution is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrumentation and Data Acquisition:

    • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

    • Before data acquisition, the instrument is calibrated. This involves locking onto the deuterium (B1214612) signal of the solvent and shimming the magnetic field to ensure homogeneity.

    • For a standard ¹H NMR experiment, a simple one-pulse sequence is used.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.

    • The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

The experimental FT-IR vibrational frequencies for this compound are presented below.[1]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3079Very StrongC-H Asymmetric Stretching
1672-C=O Stretching
1568Very StrongC-C Stretching
1427MediumC-C Stretching
1314-C-C Stretching
1260-C-C Stretching
1233-C-C Stretching
1164Very WeakC-H In-plane Bending
1130-C-C Stretching
961MediumC-O In-plane Bending
748WeakC-O Stretching
695Very StrongC-O In-plane Bending
643-C-O In-plane Bending
617WeakC-O In-plane Bending

Note: Some intensity values were not specified in the source material.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • The mixture should be a fine, homogeneous powder to minimize light scattering.

  • Pellet Formation:

    • Place the powdered mixture into a pellet-forming die.

    • Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet. A vacuum can be applied to the die to remove trapped air and moisture.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Data Presentation

The UV-visible absorption spectrum of this compound, recorded in ethanol, shows an n–π* electronic transition.[1] Generally, anthraquinone derivatives exhibit π → π* absorption bands in the 220–350 nm range and a weaker n → π* absorption band at longer wavelengths, typically around 400 nm.[2]

Transition TypeTypical Wavelength Range (nm)
π → π220 - 350
n → π~ 400
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent, such as ethanol.

    • From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Place the blank and sample cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline correction with the blank.

    • Scan the sample across the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum and identify the wavelength of maximum absorbance (λmax).

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press into Pellet Sample->Prep_IR Prep_UV Dissolve in UV-grade Solvent Sample->Prep_UV NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq UV_Acq UV-Vis Spectrophotometer Prep_UV->UV_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data UV_Data UV-Vis Spectrum (λmax, Electronic Transitions) UV_Acq->UV_Data Interpretation Structural Elucidation & Functional Group Analysis NMR_Data->Interpretation IR_Data->Interpretation UV_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the Solubility of 1-Chloroanthraquinone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloroanthraquinone in a range of organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including the synthesis of dyes and pigments, and as an intermediate in the development of pharmaceutical compounds. This document presents quantitative solubility data, details common experimental protocols for solubility determination, and provides visualizations to illustrate key experimental workflows.

Core Data Presentation: Solubility of this compound

The solubility of this compound has been experimentally determined in a variety of organic solvents. The following table summarizes the mole fraction solubility of this compound at 298.15 K (25 °C). This data is crucial for solvent selection in synthesis, purification, and formulation processes.

SolventTemperature (K)Mole Fraction Solubility (x)
Hexane298.150.000178
Heptane298.150.000240
Cyclohexane298.150.000447
Toluene298.150.00549
Methanol298.150.000288
Ethanol298.150.000468
1-Propanol298.150.000631
1-Butanol298.150.000832
1-Octanol298.150.00155
Acetone298.150.00617
Ethyl Acetate298.150.00646
Acetonitrile298.150.00331
Dimethyl Sulfoxide (DMSO)298.150.0120
Diethyl Ether298.150.00234
Tetrahydrofuran (THF)298.150.0112

Note: The above data is based on experimental measurements reported in the scientific literature.

Experimental Protocols: Determination of Solubility

The quantitative determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure. A commonly employed and reliable technique is the isothermal saturation or gravimetric method.

Principle of the Isothermal Saturation Method

The principle behind this method is to create a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. By accurately measuring the mass of the solute dissolved in a known mass of the solvent, the solubility can be determined.

Materials and Apparatus
  • Solute: High-purity this compound

  • Solvents: High-purity organic solvents

  • Equipment:

    • Analytical balance (accurate to ±0.0001 g)

    • Constant temperature water bath or shaker with temperature control (±0.1 °C)

    • Glass vials or flasks with airtight seals

    • Magnetic stirrer and stir bars

    • Syringes and filters (e.g., 0.45 µm PTFE)

    • Oven for drying

Step-by-Step Experimental Procedure
  • Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the organic solvent in a sealed glass vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature is maintained at the desired value, for instance, 298.15 K.

  • Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the constant temperature bath for several hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. The sample is immediately filtered through a syringe filter to remove any suspended solid particles.

  • Gravimetric Analysis: A known mass of the filtered saturated solution is transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the container, typically in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, until a constant weight of the dried solute is achieved.

  • Calculation of Solubility: The mass of the dissolved this compound and the mass of the solvent in the sample are determined. The mole fraction solubility is then calculated using the following formula:

    x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

    where:

    • x is the mole fraction solubility

    • m_solute is the mass of the dissolved this compound

    • M_solute is the molar mass of this compound (242.66 g/mol )

    • m_solvent is the mass of the solvent

    • M_solvent is the molar mass of the solvent

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound using the isothermal saturation method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end End start Start prep_solute Weigh excess This compound start->prep_solute prep_solvent Measure known volume/mass of solvent start->prep_solvent mix Combine in sealed vial prep_solute->mix prep_solvent->mix equilibrate Agitate at constant temperature (e.g., 298.15 K) for 24-72h mix->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter to remove suspended solids withdraw->filter weigh_solution Weigh a known mass of the saturated solution filter->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_solute Weigh dried This compound evaporate->weigh_solute calculate Calculate mole fraction solubility weigh_solute->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Solubility Determination Steps

This diagram illustrates the core logical progression from preparing the sample to the final calculation of solubility.

logical_relationship A Sample Preparation (Excess Solute + Solvent) B Isothermal Equilibration (Saturation Achieved) A->B Time & Temperature C Separation of Phases (Solid vs. Saturated Solution) B->C Settling/Filtration D Quantitative Analysis (Mass Determination) C->D Gravimetric Measurement E Solubility Calculation (Mole Fraction) D->E Stoichiometric Calculation

Caption: Logical flow of the solubility determination process.

Unraveling the Solid State: A Technical Guide to the Structural Analysis of 1-Chloroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 1-chloroanthraquinone, a key intermediate in the synthesis of dyes and pigments. While a definitive, publicly available single-crystal X-ray diffraction study for this compound is not currently available, this document outlines the expected methodologies, data presentation, and theoretical considerations for such an analysis. It serves as a foundational resource for researchers undertaking the crystallographic study of this and related anthraquinone (B42736) derivatives.

Introduction to this compound

This compound (C₁₄H₇ClO₂) is a chlorinated derivative of anthraquinone.[1] It typically appears as a yellow crystalline powder and serves as a vital precursor in the manufacturing of various colorants, including vat dyes.[2] Understanding its solid-state structure is crucial for controlling its reactivity, solubility, and ultimately, the properties of the final products in various applications, including potential pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing crystallization experiments and for the preliminary characterization of the compound.

PropertyValueReference
Molecular FormulaC₁₄H₇ClO₂[1]
Molecular Weight242.66 g/mol [1]
Melting Point159-160 °C[3][4]
AppearanceYellow crystalline powder[2]
CAS Number82-44-0[1]

Hypothetical Crystal Structure Analysis

While specific experimental data is not publicly available, a typical single-crystal X-ray diffraction analysis would yield the following crystallographic parameters. The table below is populated with placeholder data to illustrate the expected format for presenting such results.

Crystallographic ParameterExpected Data
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)e.g., 8.5
b (Å)e.g., 12.2
c (Å)e.g., 9.8
α (°)90
β (°)e.g., 105.3
γ (°)90
Volume (ų)e.g., 980.1
Z4
Density (calculated) (g/cm³)e.g., 1.64
Absorption Coefficient (mm⁻¹)e.g., 0.35
F(000)e.g., 496

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution of synthesis, crystallization, and data collection and analysis.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various methods, including the chlorination of anthraquinone-1-sulfonic acid. For the purpose of single-crystal X-ray diffraction, high-purity material is essential.

Protocol for Recrystallization for Single Crystal Growth:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has moderate solubility. Common solvents for anthraquinone derivatives include toluene, xylene, or acetic acid.

  • Dissolution: The purified this compound powder is dissolved in the chosen solvent at an elevated temperature to achieve saturation.

  • Slow Cooling: The saturated solution is allowed to cool slowly and undisturbed over several days. Slow cooling is critical to allow for the formation of large, well-ordered single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection

Protocol for Data Collection:

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame exposed to the X-ray beam for a set amount of time. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique structure factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental and computational steps involved in a typical crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction reduction Data Reduction diffraction->reduction solution Structure Solution reduction->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Experimental workflow for crystal structure determination.

data_refinement_flow cluster_refinement_cycle Refinement Cycle raw_data Raw Diffraction Data processed_data Processed Intensities (h, k, l, I, σ(I)) raw_data->processed_data structure_factors Structure Factors (|F_obs|²) processed_data->structure_factors initial_model Initial Structural Model (Direct/Patterson Methods) structure_factors->initial_model refine_params Refine Atomic Parameters (x, y, z, U_iso/U_aniso) initial_model->refine_params calc_sf Calculate Structure Factors (|F_calc|²) refine_params->calc_sf r_factor Calculate R-factors (R1, wR2) calc_sf->r_factor r_factor->refine_params Converged? final_model Final Refined Structure r_factor->final_model Yes

Caption: Data processing and structure refinement logical flow.

References

Quantum chemical studies of 1-Chloroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Studies of 1-Chloroanthraquinone

Introduction

This compound (CAQ) is an aromatic organic compound and a derivative of anthraquinone (B42736).[1] Like many anthraquinone derivatives, it is recognized for its pharmacological and potential anticancer properties.[2][3] At room temperature, it exists as a yellow to pale green crystalline solid.[4] Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the molecular structure, vibrational properties, and electronic behavior of such compounds.[2] These theoretical investigations provide insights that complement experimental data, aiding in the elucidation of molecular reactivity and potential applications in fields like materials science and drug development.[5]

This technical guide provides a comprehensive overview of the quantum chemical studies performed on this compound, summarizing key findings from computational and experimental analyses. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this molecule's physicochemical properties.

Methodology: A Hybrid Computational and Experimental Approach

A combined theoretical and experimental approach is employed to thoroughly characterize this compound.[2][3] Computational modeling provides a molecular-level understanding, while spectroscopic experiments validate the theoretical findings.

Computational Protocol

The primary computational method used for studying CAQ is Density Functional Theory (DFT), known for its accuracy in analyzing molecular properties of polyatomic molecules.[2]

Software and Methods:

  • Calculation Software: Gaussian 09 program is a standard tool for these computations.[2][3]

  • Theoretical Method: The B3LYP functional, a hybrid method, is commonly used.[2][6]

  • Basis Set: The 6-311G++(d,p) basis set is employed for optimizing the molecular structure and calculating properties.[2][6]

  • Vibrational Analysis: Potential Energy Distribution (PED) is calculated to assign vibrational modes, often using software like VEDA 4.0.[7]

The workflow for the computational analysis is depicted below.

G cluster_input Input cluster_dft DFT Calculation (Gaussian 09) cluster_analysis Post-Calculation Analysis start Initial Structure of This compound opt Geometry Optimization (B3LYP/6-311G++(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq struct Optimized Molecular Structure freq->struct vib Vibrational Spectra (IR & Raman) freq->vib elec Electronic Properties (HOMO-LUMO, UV-Vis) freq->elec react Reactivity Analysis (MEP, NBO) freq->react

Computational workflow for DFT analysis of this compound.
Experimental Protocols

To validate the computational results, various spectroscopic techniques are utilized.

  • Materials: this compound (CAQ) compound with 99% purity is used for analysis.[6]

  • FT-IR and FT-Raman Spectroscopy: The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra are recorded at room temperature to observe the vibrational modes of the molecule.[6]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer, with ethanol (B145695) typically used as the solvent to study electronic transitions.[2][6]

Results and Discussion

Molecular Structure and Stability

The molecular structure of CAQ was optimized using the DFT/B3LYP method with the 6-311G++(d,p) basis set.[2][6] The calculations determined that the molecule possesses C1 point group symmetry, indicating a non-centrosymmetric structure where all vibrational modes are active in both IR and Raman spectra.[2] The optimized molecular geometry corresponds to a local minimum on the potential energy surface, confirmed by the absence of negative values in the calculated vibrational wavenumbers.[2] The total energy for the optimized structure was calculated to be -1203.94 atomic units.[2]

Vibrational Analysis: A Comparative Study

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups. The experimental FT-IR and FT-Raman spectra were compared with the harmonic vibrational frequencies calculated via DFT. A strong correlation was found between the theoretical and observed values.[3]

The diagram below illustrates the synergy between experimental and theoretical methods in vibrational analysis.

G cluster_exp Experimental Methods cluster_theo Theoretical Methods cluster_results Comparative Analysis ftir FT-IR Spectroscopy exp_spectra Observed Vibrational Wavenumbers (cm⁻¹) ftir->exp_spectra ftraman FT-Raman Spectroscopy ftraman->exp_spectra dft DFT/B3LYP Calculations calc_spectra Calculated Vibrational Wavenumbers (cm⁻¹) dft->calc_spectra assignment Vibrational Mode Assignment (PED) exp_spectra->assignment calc_spectra->assignment

Synergy between experimental and theoretical vibrational analysis.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Mode FT-IR (Experimental)[3] FT-Raman (Experimental)[3] DFT/B3LYP (Calculated)[3] Assignment
C-H Asymmetric Stretch - 3079 (very strong) 3079 Aromatic C-H stretching
C=O Stretch 1672 (very strong) 1668 (very strong) 1672 Carbonyl group stretching
C-C Stretch + HCC Bend 1568 (very strong) - 1603 Aromatic ring stretching
C-C Stretch 1427 (medium) 1429 (very weak) 1432 Aromatic ring stretching
C-H In-plane Bend 1164 (very weak) 1174 (strong) 1174 Aromatic C-H bending

| C-O In-plane Bend | 961 (medium) | - | 969 | Carbonyl C-O bending |

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability and excitability.[8][9] For this compound, the calculated HOMO-LUMO energy gap is 4.03 eV.[2] This relatively large gap suggests that the CAQ molecule has a stable structure.[2]

Table 2: Calculated Electronic Properties of this compound

Parameter Energy (eV)
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap (ΔE) 4.03[2]

(Note: Specific HOMO and LUMO energy values were not detailed in the provided search results, but the gap is the most critical parameter reported.)

UV-Visible Spectrum: The electronic absorption spectrum of CAQ was computed in ethanol and compared with experimental results. The analysis confirms that the molecule exhibits an n→π* electronic transition, which is characteristic of molecules containing carbonyl groups.[2][3][10]

Molecular Reactivity Analysis:

  • Molecular Electrostatic Potential (MEP): MEP surface analysis is used to visualize the charge distribution and identify the reactive sites of the molecule.[2] This helps in predicting sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular interactions. For CAQ, it validates the occurrence of electron back-donation from the oxygen atom of the carbonyl group to the benzene (B151609) ring, which influences the molecule's electronic structure and reactivity.[2]

  • Mulliken Atomic Charge Distribution: This analysis also confirmed the electron back-donation from the carbonyl oxygen to the aromatic ring.[2]

Implications for Drug Development

The comprehensive characterization of this compound has significant implications for pharmacology and drug design. Molecular docking studies, which utilize the quantum chemical data, have shown that CAQ can act as a potent inhibitor of the histone deacetylase 6 (HDAC6) protein.[2][10] This protein is directly associated with oral squamous cell carcinoma.[2][10] The stability and identified reactive sites of CAQ make it a promising candidate for the design of novel anticancer drugs.

G cluster_quantum Quantum Chemical Insights cluster_docking Molecular Docking cluster_application Therapeutic Potential qc_props Stable Molecular Structure (HOMO-LUMO Gap = 4.03 eV) Defined Reactive Sites (MEP/NBO Analysis) docking Inhibition of HDAC6 Protein qc_props->docking informs drug Novel Drug Candidate for Oral Squamous Cell Carcinoma docking->drug suggests

Pathway from quantum properties to therapeutic application for CAQ.

Conclusion

The quantum chemical study of this compound, combining DFT calculations with experimental FT-IR, FT-Raman, and UV-Vis spectroscopy, provides a detailed and validated understanding of its molecular structure, vibrational dynamics, and electronic properties.[10] The calculated stable structure, confirmed by a significant HOMO-LUMO gap, along with insights into its reactive sites from MEP and NBO analyses, underscores its potential as a bioactive molecule. These fundamental findings are instrumental in guiding further research, particularly in the field of oncology, where CAQ shows promise as an inhibitor for proteins implicated in oral cancer, paving the way for the development of new therapeutic agents.[2][10]

References

An In-depth Technical Guide to the Electrochemical Properties of 1-Chloroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 1-Chloroanthraquinone. Due to the limited availability of specific experimental data for this particular isomer, this document synthesizes information from studies on closely related halo-anthraquinones and general principles of anthraquinone (B42736) electrochemistry to present a predictive but thorough analysis. It includes expected electrochemical behavior, detailed experimental protocols for characterization, and a logical workflow for such analyses.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₄H₇ClO₂. It is a halogenated derivative of anthraquinone, a core structure found in many dyes and pharmaceuticals. The presence of the electron-withdrawing chlorine atom at the 1-position is expected to significantly influence the electronic properties and, consequently, the electrochemical behavior of the anthraquinone scaffold. Understanding these properties is crucial for applications in various fields, including the development of novel redox-active drugs, sensors, and materials.

Predicted Electrochemical Behavior

The electrochemical behavior of anthraquinones in aprotic media is typically characterized by two successive one-electron reduction steps, forming a radical anion and then a dianion. The presence of a chlorine atom, an electron-withdrawing group, is anticipated to shift the reduction potentials to more positive values compared to unsubstituted anthraquinone. This is because the chloro substituent stabilizes the resulting anionic species.

The expected reduction mechanism in an aprotic solvent is as follows:

First Reduction (quasi-reversible): AQ-Cl + e⁻ ⇌ [AQ-Cl]•⁻

Second Reduction (often quasi-reversible or irreversible): [AQ-Cl]•⁻ + e⁻ ⇌ [AQ-Cl]²⁻

The reversibility of these processes can be influenced by factors such as the solvent, the supporting electrolyte, and the scan rate used in voltammetric experiments.

Quantitative Electrochemical Data (Representative)

ParameterSymbolRepresentative Value (for 2-Chloroanthraquinone)
First half-wave potentialE°₁-0.8 V vs. Fc⁺/Fc
Second half-wave potentialE°₂-1.4 V vs. Fc⁺/Fc

Note: Potentials are reported versus the Ferrocene/Ferrocenium (Fc⁺/Fc) redox couple, a common internal standard in non-aqueous electrochemistry.

Experimental Protocols

A detailed experimental protocol for characterizing the electrochemical properties of this compound using cyclic voltammetry is provided below. This protocol is based on standard procedures for substituted anthraquinones.

Materials and Reagents
  • Analyte: this compound (high purity)

  • Solvent: Anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or a Silver/Silver Nitrate (Ag/AgNO₃) quasi-reference electrode

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Counter Electrode: Platinum wire or foil

  • Polishing materials: Alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads

  • Inert Gas: High-purity Argon or Nitrogen

Instrumentation
  • Potentiostat/Galvanostat capable of performing cyclic voltammetry.

  • Electrochemical cell suitable for a three-electrode setup.

Experimental Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (1.0, 0.3, and finally 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the chosen aprotic solvent.

    • Dry the electrode completely before use.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., DMF).

    • Prepare a stock solution of this compound (e.g., 10 mM) in the electrolyte solution. From this, prepare a working solution of the desired concentration (e.g., 1 mM).

  • Electrochemical Measurement (Cyclic Voltammetry):

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the this compound working solution to the cell.

    • Deoxygenate the solution by bubbling with a gentle stream of inert gas (Argon or Nitrogen) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

      • Initial Potential: 0 V

      • Vertex Potential 1: -2.0 V

      • Vertex Potential 2: 0 V

      • Scan Rate: 100 mV/s

    • Run the cyclic voltammogram.

    • Record the resulting data (current vs. potential).

    • To study the kinetics, vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s).

    • After the measurements, add a small amount of Ferrocene as an internal standard and record its cyclic voltammogram to reference the potentials.

Visualizations

Electrochemical Reduction Pathway

The following diagram illustrates the sequential two-step one-electron reduction of this compound.

G AQ_Cl This compound (AQ-Cl) Radical_Anion Radical Anion ([AQ-Cl]•⁻) AQ_Cl->Radical_Anion + e⁻ (E°₁) Dianion Dianion ([AQ-Cl]²⁻) Radical_Anion->Dianion + e⁻ (E°₂)

Caption: Two-step electrochemical reduction of this compound.

Experimental Workflow for Electrochemical Analysis

This diagram outlines the logical steps for the electrochemical characterization of this compound.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte and Electrolyte Solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell prep_electrode Polish and Clean Working Electrode prep_electrode->assemble_cell deoxygenate Deoxygenate Solution (Inert Gas) assemble_cell->deoxygenate run_cv Run Cyclic Voltammetry (Vary Scan Rate) deoxygenate->run_cv add_standard Add Internal Standard (e.g., Ferrocene) run_cv->add_standard analyze_kinetics Analyze Electron Transfer Kinetics run_cv->analyze_kinetics determine_potentials Determine Redox Potentials add_standard->determine_potentials

Caption: Workflow for cyclic voltammetry analysis of this compound.

References

Technical Guide: Safety and Handling of 1-Chloroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-chloroanthraquinone (CAS No. 82-44-0), a key intermediate in the synthesis of dyes and pigments. Adherence to these guidelines is crucial to ensure personal safety and minimize environmental impact in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is an irritant and may cause damage to organs through prolonged or repeated exposure.[1][2]

GHS Classification:

  • Skin Corrosion/Irritation: Category 2[2]

  • Serious Eye Damage/Eye Irritation: Category 2A[2]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2[2]

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H373: May cause damage to organs through prolonged or repeated exposure.[2]

  • H412: Harmful to aquatic life with long-lasting effects.[3]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P273: Avoid release to the environment.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P314: Get medical advice/attention if you feel unwell.

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₇ClO₂[4][5]
Molecular Weight 242.66 g/mol [3][4][5]
Appearance Light yellow to yellow powder or crystals[3][5][6]
Melting Point 159-160 °C[3][4][5][7]
Boiling Point 345.65 °C (estimate)[4][5][7]
Flash Point 179.7 °C[4]
Solubility Soluble in hot toluene; sparingly soluble in water[4][5][6][7]
Vapor Pressure 1.87E-07 mmHg at 25°C[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] However, available data indicates it is an irritant and may have other health effects.

TestSpeciesRouteResultReference
LD50MouseIntravenous56 mg/kg[4]
LD50RabbitOral15100 mg/kg[5]
Draize testRabbitEye500 mg/24H (Mild irritation)[1]

Carcinogenicity: this compound is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not available in standard safety data sheets. The provided data is a summary of results from standardized toxicological testing, such as the Draize eye irritancy test. The general methodology for such a test involves:

Draize Eye Irritancy Test (General Methodology):

  • Animal Model: Albino rabbits are typically used.

  • Test Substance Application: A specified amount of the test substance (e.g., 500 mg) is applied to the conjunctival sac of one eye of each animal. The other eye serves as a control.[1]

  • Observation: The eyes are observed and scored for redness, swelling, and discharge at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

  • Scoring: The severity of the observed effects is graded according to a standardized scoring system. The final score determines the irritation classification (e.g., mild, moderate, severe).

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Use in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1][8]

  • Avoid generating dust.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not ingest or inhale.[1]

  • Remove and wash contaminated clothing before reuse.[1][2]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated area.[1][9]

  • Store away from incompatible materials such as strong oxidizing agents.[1][2]

  • Recommended storage temperature is below +30°C.[4][5][7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.

Protection TypeSpecificationPurpose
Eye/Face Protection Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]To protect eyes from dust and splashes.
Skin Protection Appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][8]To prevent skin contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.[1]To prevent inhalation of dust particles.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][2][9]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]
Eye Contact Get medical aid. Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]
Ingestion Get medical aid. Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[1][2][9]

Fire Fighting and Accidental Release Measures

Fire Fighting:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2][10]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as hydrogen chloride, carbon monoxide, and carbon dioxide may be generated by thermal decomposition.[1][2]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][2]

Accidental Release:

  • Personal Precautions: Use proper personal protective equipment as indicated in Section 6. Ensure adequate ventilation.[1][2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dusty conditions.[1][10]

Logical Workflow for Spill Management

The following diagram illustrates the logical workflow for handling a this compound spill.

Spill_Workflow A Spill Occurs B Evacuate Immediate Area A->B C Don Appropriate PPE (Gloves, Goggles, Respirator) B->C D Contain the Spill C->D E Is the spill large? D->E F Clean up with absorbent material (e.g., vermiculite, sand) E->F No G Contact Emergency Services E->G Yes H Place waste in a sealed, labeled container F->H G->H I Decontaminate the area H->I J Dispose of waste according to regulations I->J K Report the incident J->K

Caption: Workflow for handling a this compound spill.

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and consult with your institution's environmental health and safety department for any additional guidance.

References

Thermal Decomposition Characteristics of 1-Chloroanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal decomposition of 1-chloroanthraquinone is not extensively available in peer-reviewed literature. This guide is a predictive analysis based on the known thermal properties of its parent compound, 9,10-anthraquinone, and the general behavior of chlorinated aromatic compounds. The experimental protocols provided are best-practice recommendations for a comprehensive thermal analysis.

Introduction

This compound is a halogenated aromatic compound derived from anthraquinone (B42736). It serves as a crucial intermediate in the synthesis of various dyes, pigments, and potentially in the development of novel pharmaceutical agents. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safety during manufacturing, processing, and storage, as well as for predicting its behavior in various applications. This technical guide provides a comprehensive overview of the expected thermal decomposition profile of this compound, detailed experimental protocols for its analysis, and a discussion of potential decomposition pathways.

Predicted Thermal Decomposition Profile

The thermal behavior of this compound is expected to be primarily influenced by the stable tricyclic aromatic core of the anthraquinone moiety and the presence of the chloro substituent.

2.1 Predicted Thermal Stability

Based on studies of analogous compounds, 9,10-anthraquinone is a thermally stable compound that undergoes sublimation at temperatures ranging from 160°C to 247°C[1]. The introduction of a chlorine atom to the aromatic ring is not expected to drastically reduce this inherent stability at lower temperatures. However, at elevated temperatures, the carbon-chlorine bond will be the likely point of initial thermal degradation.

2.2 Predicted TGA/DSC Analysis

A thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound would likely reveal the following:

  • Initial Stability: No significant mass loss is expected below the melting point.

  • Melting and Sublimation: Similar to the parent anthraquinone, this compound may exhibit a sharp endothermic peak in the DSC curve corresponding to its melting point, potentially followed by sublimation, which would be observed as a gradual mass loss in the TGA curve[1].

  • Decomposition Onset: The onset of decomposition is anticipated at a temperature significantly higher than its melting point. This would be characterized by a more rapid mass loss in the TGA curve and an exothermic event in the DSC curve, indicating the energy released during bond breaking and formation of new, more stable products.

The following table summarizes the predicted quantitative data from a TGA/DSC analysis of this compound.

ParameterPredicted Value/RangeMethod of Analysis
Melting Point (°C) ~160 - 165DSC
Onset of Decomposition (Tonset, °C) > 250TGA
Temperature of Maximum Decomposition Rate (Tpeak, °C) > 300DTG (Derivative Thermogravimetry)
Mass Loss at Decomposition (%) Variable, dependent on final productsTGA
Decomposition Enthalpy (ΔHdecomp, J/g) ExothermicDSC

Experimental Protocols

To empirically determine the thermal decomposition characteristics of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

3.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss during decomposition.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature of 600°C at a constant heating rate of 10°C/min.

    • Record the mass loss as a function of temperature.

    • The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

3.2 Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and the enthalpy of decomposition of this compound.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan.

    • Seal the pan hermetically to prevent sublimation before decomposition.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature to a final temperature of 400°C at a constant heating rate of 10°C/min.

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of decomposition is calculated from the area of the exothermic decomposition peak.

Visualizations

4.1 Experimental Workflow

The logical flow of a comprehensive thermal analysis of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data_interpretation Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature Onset of Decomposition TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Melting Point, Enthalpy DSC->DSC_Data Decomposition_Profile Comprehensive Thermal Decomposition Profile TGA_Data->Decomposition_Profile DSC_Data->Decomposition_Profile

Figure 1: Experimental workflow for the thermal analysis of this compound.

4.2 Hypothetical Decomposition Pathway

The thermal decomposition of chlorinated aromatic compounds often proceeds via dechlorination, followed by recombination of the resulting radical species. A plausible, though simplified, decomposition pathway for this compound is illustrated below.

decomposition_pathway This compound This compound Anthraquinone_Radical Anthraquinone Radical This compound->Anthraquinone_Radical High Temperature Cl_Radical Chlorine Radical This compound->Cl_Radical High Temperature Recombination_Products Recombination Products (e.g., Biphenyls, Dioxins) Anthraquinone_Radical->Recombination_Products Recombination HCl Hydrogen Chloride Cl_Radical->HCl Hydrogen Abstraction

Figure 2: A simplified hypothetical thermal decomposition pathway for this compound.

Discussion of Potential Decomposition Products and Safety Considerations

The pyrolysis of chloro-aromatic compounds can lead to the formation of a complex mixture of products. The primary decomposition step is likely the homolytic cleavage of the C-Cl bond, generating an anthraquinone radical and a chlorine radical. These highly reactive species can then undergo a variety of secondary reactions:

  • Recombination: The anthraquinone radicals could recombine to form bianthraquinone or other larger polycyclic aromatic hydrocarbons (PAHs).

  • Hydrogen Abstraction: The chlorine radical can abstract hydrogen atoms from other molecules to form hydrogen chloride (HCl), a corrosive gas.

  • Formation of Dioxins: Of significant concern is the potential for the formation of polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) at high temperatures, especially in the presence of oxygen. While the risk may be lower in an inert atmosphere, it is a critical safety consideration.

Given the potential for the formation of hazardous and toxic byproducts, it is imperative that the thermal decomposition of this compound be conducted in a well-ventilated fume hood or a controlled environment with appropriate off-gas scrubbing.

Conclusion

While direct experimental data is limited, a comprehensive understanding of the thermal decomposition characteristics of this compound can be inferred from the behavior of its parent compound and other chlorinated aromatics. It is predicted to be a thermally stable compound, with decomposition occurring at temperatures significantly above its melting point. The primary decomposition pathway is likely initiated by the cleavage of the carbon-chlorine bond, leading to the potential formation of larger aromatic structures and corrosive gases. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its thermal properties. The potential for the formation of toxic byproducts necessitates stringent safety precautions during its thermal analysis. This guide serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling safer handling and a more thorough understanding of its material properties.

References

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 1-Chloroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in 1-chloroanthraquinone, a key intermediate in the synthesis of dyes, pigments, and functional materials. The document elucidates the underlying principles governing its reactivity, focusing on the electron-deficient nature of the anthraquinone (B42736) core which facilitates nucleophilic aromatic substitution. Detailed methodologies for classical and modern synthetic transformations are presented, supported by quantitative data and mechanistic insights. Visualizations of key reaction pathways and experimental workflows are provided to aid in comprehension and experimental design.

Core Principles of Reactivity

The reactivity of the chlorine atom at the C1 (or α) position of the anthraquinone scaffold is predominantly governed by the strong electron-withdrawing effect of the two carbonyl groups. This effect, transmitted through the aromatic system, renders the carbon atom attached to the chlorine electrophilic and susceptible to attack by nucleophiles. Consequently, the primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr) .

The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex cluster_end Step 2: Elimination of Leaving Group 1_CAQ This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) 1_CAQ->Meisenheimer + Nu⁻ Nu Nucleophile (Nu⁻) Product 1-Substituted Anthraquinone Meisenheimer->Product - Cl⁻ Cl_ion Chloride Ion (Cl⁻)

Figure 1: General SNAr mechanism for this compound.

Key Reactions and Transformations

The activated chlorine atom of this compound participates in a variety of synthetic transformations, enabling the introduction of diverse functional groups.

Nucleophilic Substitution with N-Nucleophiles (Amination)

The synthesis of 1-aminoanthraquinone (B167232) and its derivatives is of significant industrial importance, as these compounds are precursors to a wide range of dyes.

Direct reaction with ammonia (B1221849) or amines, often at elevated temperatures and pressures, leads to the corresponding 1-aminoanthraquinones. This reaction can be performed with or without a copper catalyst.

The copper-catalyzed reaction with an amine, known as the Ullmann condensation (or Goldberg reaction for C-N bond formation), is a classical and robust method for aryl amination. This reaction typically requires high temperatures and a base.

Ullmann_Cycle CuI Cu(I) Catalyst Cu_Amide Copper Amide [Cu(I)-NHR] CuI->Cu_Amide + Amine, Base Amine Amine (R-NH₂) Base Base CuIII_Intermediate Cu(III) Intermediate [Ar-Cu(III)(NHR)Cl] Cu_Amide->CuIII_Intermediate + Ar-Cl (Oxidative Addition) 1_CAQ This compound (Ar-Cl) Product 1-Aminoanthraquinone (Ar-NHR) CuIII_Intermediate->Product Reductive Elimination Product->CuI Regenerates Catalyst

Figure 2: Catalytic cycle for the Ullmann C-N coupling reaction.

Nucleophilic Substitution with O-Nucleophiles

The chlorine atom can be displaced by oxygen-based nucleophiles to form ethers and related compounds.

Reaction with alkoxides (e.g., sodium methoxide) or phenoxides furnishes 1-alkoxy- or 1-aryloxyanthraquinones. These reactions generally proceed under standard SNAr conditions. Copper catalysis (Ullmann ether synthesis) can also be employed, particularly for less reactive phenols.

Palladium-Catalyzed Cross-Coupling Reactions

While classical methods are effective, modern palladium-catalyzed cross-coupling reactions offer milder conditions and broader substrate scope. Although specific examples with this compound are not extensively documented in readily available literature, its nature as an electron-deficient aryl chloride suggests its suitability as a substrate in these transformations. Researchers should consider these methods as viable alternatives, with the understanding that condition optimization will be necessary.

This powerful method for C-N bond formation utilizes a palladium catalyst with specialized phosphine (B1218219) ligands. It is an important alternative to the harsher conditions of the Ullmann condensation and is tolerant of a wide array of functional groups.

For the formation of C-C bonds, the Suzuki-Miyaura coupling, which pairs an organoboron species with an aryl halide, is a leading method. This would allow for the synthesis of 1-aryl or 1-vinylanthraquinones.

To introduce an alkyne moiety, the Sonogashira coupling provides a direct route by reacting a terminal alkyne with the aryl halide in the presence of palladium and copper co-catalysts.

Cross_Coupling_Workflow 1_CAQ This compound Reaction Cross-Coupling Reaction (Buchwald-Hartwig, Suzuki, Sonogashira) 1_CAQ->Reaction Coupling_Partner Coupling Partner (Amine, Boronic Acid, Alkyne) Coupling_Partner->Reaction Catalyst_System Catalyst System (Pd source, Ligand, Base, Solvent) Catalyst_System->Reaction Product Coupled Product (1-Amino-, 1-Aryl-, or 1-Alkynyl-anthraquinone) Reaction->Product Purification Workup and Purification Product->Purification

Figure 3: General workflow for palladium-catalyzed cross-coupling.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for key transformations of this compound and related compounds.

Reaction TypeNucleophile/Coupling PartnerCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
AminationAqueous Methylamine (B109427) (25%)Copper saltPyridine (B92270)130-1351290-95[1]
AmmonolysisAqueous Ammonia (25%)-Water220453 (of 1-amino-5-chloro-AQ from 1,5-dichloro-AQ)[2]
Ullmann CondensationAnilineAnhydrous K₂CO₃, Copper-High--[3]

Note: Data for modern cross-coupling reactions specifically on this compound is sparse in the literature, requiring case-by-case optimization.

Experimental Protocols

Synthesis of 1-Methylaminoanthraquinone via Amination[1]

This procedure is adapted from Organic Syntheses.

  • Materials:

    • This compound (433 g, 1.79 moles)

    • Pyridine (1.5 L)

    • 25% Aqueous methylamine solution (600 mL)

    • Copper salt (e.g., copper(I) chloride, 2.5 g)

    • 2% Hydrochloric acid

    • Water

  • Procedure:

    • In a suitable high-pressure autoclave, charge this compound, pyridine, aqueous methylamine, and the copper salt catalyst.

    • Seal the autoclave and heat the mixture with stirring for 12 hours at 130–135 °C.

    • After heating, turn off the heat but continue stirring to allow the product to separate in an easily filterable form.

    • Once cool, open the autoclave and remove the contents. Rinse the interior with water to collect all the product.

    • Filter the solid product using a Büchner funnel.

    • Wash the red product cake with dilute (2%) hydrochloric acid to remove residual pyridine and amine.

    • Wash the product with hot water (70 °C) until the washings are neutral.

    • Dry the product in air.

    • The expected yield is 380–400 g (90–95%) of 1-methylaminoanthraquinone.

General Protocol for Ullmann Condensation with an Amine[3]
  • Materials:

    • This compound (1.0 equiv)

    • Amine (e.g., aniline, 1.2-2.0 equiv)

    • Copper catalyst (e.g., CuI, Cu powder, 0.1-1.0 equiv)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

    • High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF))

  • Procedure:

    • To a flask equipped with a reflux condenser and magnetic stirrer, add this compound, the amine, the copper catalyst, and the base.

    • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to a high temperature (typically 180-210 °C) and maintain with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of water and stir to precipitate the product.

    • Filter the solid, wash thoroughly with water, and then with a suitable organic solvent (e.g., methanol, ethanol) to remove unreacted starting materials and byproducts.

    • Purify the crude product by column chromatography or recrystallization.

Suggested Starting Protocol for Buchwald-Hartwig Amination
  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, RuPhos, 2-4 mol%)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4 equiv)

    • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a flame-dried Schlenk flask.

    • Add this compound and a magnetic stir bar.

    • Seal the flask, remove it from the glovebox, and add the anhydrous, deoxygenated solvent via syringe.

    • Add the amine via syringe.

    • Heat the reaction mixture (e.g., to 80-110 °C) under an inert atmosphere.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

The chlorine atom in this compound is highly activated towards nucleophilic aromatic substitution, providing a versatile handle for the synthesis of a wide range of functionalized anthraquinone derivatives. Classical methods such as direct amination and Ullmann condensation are well-established and provide high yields for the synthesis of C-N and C-O bonds. While the application of modern palladium-catalyzed cross-coupling reactions to this substrate is less explored in the literature, the electronic properties of this compound make it a promising candidate for such transformations. The protocols and data presented in this guide serve as a valuable resource for researchers in the design and execution of synthetic strategies involving this important chemical intermediate.

References

Unveiling 1-Chloroanthraquinone: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and historical synthesis of 1-chloroanthraquinone, a pivotal intermediate in the dye industry. Geared towards researchers, scientists, and drug development professionals, this document details the seminal synthetic methodologies of the late 19th and early 20th centuries, complete with experimental protocols and comparative data.

Discovery and Early Significance

The precise first synthesis of this compound is not definitively documented under a single, celebrated discovery. However, its emergence is intrinsically linked to the pioneering work on anthraquinone (B42736) chemistry by German chemists Carl Graebe and Carl Liebermann in the late 1860s. Their synthesis of alizarin (B75676) from anthraquinone in 1868 marked a turning point in the synthetic dye industry, spurring intensive research into a wide array of anthraquinone derivatives. Within this fertile scientific landscape, this compound was developed as a crucial intermediate, valued for its ability to introduce new chromophoric systems and modify the properties of existing dyes. Early methods for its preparation revolved around the direct chlorination of anthraquinone.

Historical Synthesis Methodologies

The industrial importance of this compound led to the development of several key synthetic routes. The following sections provide a detailed overview of the most significant historical methods, including reaction schemes, experimental protocols, and relevant data.

Direct Chlorination of Anthraquinone

One of the earliest approaches to synthesizing this compound involved the direct electrophilic chlorination of the anthraquinone nucleus. This method, while straightforward in concept, often presented challenges in controlling the regioselectivity, leading to mixtures of mono- and polychlorinated isomers.

Experimental Protocol: Chlorination of Anthraquinone-1-Sulfonic Acid

A significant refinement of the direct chlorination approach involved the use of anthraquinone-1-sulfonic acid as the starting material. The sulfonic acid group directs the incoming chlorine atom to the 1-position and can be subsequently removed. A well-documented procedure for this method is found in Organic Syntheses.[1]

  • Reaction: A solution of potassium anthraquinone-α-sulfonate in aqueous hydrochloric acid is heated to boiling. An aqueous solution of sodium chlorate (B79027) is then added dropwise over several hours. The resulting this compound precipitates from the reaction mixture.

  • Reagents and Conditions:

    • Potassium anthraquinone-α-sulfonate

    • Concentrated Hydrochloric Acid

    • Sodium Chlorate

    • Water

    • Reaction Temperature: Boiling point of the solution

    • Reaction Time: Several hours

  • Yield: This method is reported to produce a high yield of this compound.[1]

Sandmeyer Reaction of 1-Aminoanthraquinone

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a more controlled method for introducing a chlorine atom onto the anthraquinone skeleton.[2] This reaction involves the diazotization of an amino group, followed by its displacement with a chloride ion, typically catalyzed by a copper(I) salt.

Experimental Protocol: Sandmeyer Reaction

  • Step 1: Diazotization of 1-Aminoanthraquinone: 1-Aminoanthraquinone is dissolved in a suitable acid, such as concentrated sulfuric acid or a mixture of sulfuric and nitric acids, and cooled to a low temperature (typically 0-5 °C). A solution of sodium nitrite (B80452) is then added slowly to form the corresponding diazonium salt.

  • Step 2: Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The diazonium group is replaced by a chlorine atom, and nitrogen gas is evolved. The this compound product precipitates and is collected by filtration.

Friedel-Crafts Acylation of Chlorobenzene (B131634)

The Friedel-Crafts acylation, a cornerstone of organic synthesis, was also adapted for the production of this compound. This method involves the reaction of phthalic anhydride (B1165640) with chlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride. The initial product, 2-(4-chlorobenzoyl)benzoic acid, is then cyclized to form this compound.

Experimental Protocol: Friedel-Crafts Acylation

  • Step 1: Acylation: Anhydrous aluminum chloride is added to a solution of phthalic anhydride in an excess of chlorobenzene, which serves as both reactant and solvent. The mixture is heated, leading to the formation of the 2-(4-chlorobenzoyl)benzoic acid-aluminum chloride complex.

  • Step 2: Cyclization: The reaction mixture is then treated with a dehydrating agent, such as concentrated sulfuric acid or oleum, and heated. This effects the intramolecular cyclization to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the historical synthesis methods of this compound. It is important to note that yields and specific conditions often varied based on the scale of the reaction and the purity of the starting materials available at the time.

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Reaction Temperature (°C)
Direct Chlorination Anthraquinone-1-sulfonic acidHCl, NaClO₃HighBoiling
Sandmeyer Reaction 1-AminoanthraquinoneNaNO₂, CuCl, HClGood0-5 (diazotization), then elevated
Friedel-Crafts Acylation Phthalic anhydride, ChlorobenzeneAlCl₃, H₂SO₄/OleumModerate to GoodElevated

Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the described historical synthesis methods for this compound.

direct_chlorination Anthraquinone-1-sulfonic acid Anthraquinone-1-sulfonic acid This compound This compound Anthraquinone-1-sulfonic acid->this compound HCl, NaClO3 Heat sandmeyer_reaction 1-Aminoanthraquinone 1-Aminoanthraquinone 1-Anthraquinonediazonium salt 1-Anthraquinonediazonium salt 1-Aminoanthraquinone->1-Anthraquinonediazonium salt NaNO2, H2SO4 0-5 °C This compound This compound 1-Anthraquinonediazonium salt->this compound CuCl, HCl friedel_crafts_acylation Phthalic anhydride Phthalic anhydride 2-(4-chlorobenzoyl)benzoic acid 2-(4-chlorobenzoyl)benzoic acid Phthalic anhydride->2-(4-chlorobenzoyl)benzoic acid Chlorobenzene, AlCl3 This compound This compound 2-(4-chlorobenzoyl)benzoic acid->this compound H2SO4/Oleum Heat

References

Unveiling Nature's Halogenated Secrets: A Technical Guide to the Natural Occurrence of Chlorinated Anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the world of naturally occurring chlorinated anthraquinones reveals that while the 1-chloro substitution pattern is not yet reported from natural sources, a variety of other chlorinated derivatives have been isolated, primarily from fungal organisms. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence, isolation, and biosynthesis of these unique compounds.

While the industrial synthesis of 1-chloroanthraquinone is well-established for the production of dyes and pigments, nature's chlorination strategies on the anthraquinone (B42736) scaffold appear to favor different positions. To date, scientific literature prominently features chlorinated anthraquinones isolated from marine-derived and mangrove-associated fungi. These organisms have evolved unique biosynthetic capabilities to incorporate chlorine atoms into complex polyketide structures.

Naturally Occurring Chlorinated Anthraquinones: A Fungal Forte

Recent metabolomic investigations have identified novel chlorinated anthraquinones from fungal strains, highlighting these microorganisms as a key resource for discovering such halogenated natural products.

Key Examples of Naturally Occurring Chlorinated Anthraquinones

Two notable examples include the isolation of several chlorinated anthraquinone derivatives from Aspergillus sp. SCSIO F063 and a chlorinated citreorosein (B13863) derivative from Penicillium citrinum HL-5126. These discoveries underscore the chemical diversity that marine and endophytic fungi can generate.

Table 1: Quantitative Data on Isolated Chlorinated Anthraquinone Derivatives

Compound NameProducing OrganismSourceBiological Activity (IC50 / MIC)
(1′S)-6-O-methyl-7-chloroaverantinAspergillus sp. SCSIO F063Marine Sediment7.11 μM (SF-268), 6.64 μM (MCF-7), 7.42 μM (NCI-H460)[1]
(1′S)-7-chloroaverantinAspergillus sp. SCSIO F063Marine Sediment-
(1′S)-1′-O-methyl-7-chloroaverantinAspergillus sp. SCSIO F063Marine Sediment34.06 μM (SF-268)[2]
(1′S)-6,1′-O,O-dimethyl-7-chloroaverantinAspergillus sp. SCSIO F063Marine Sediment-
(1′S)-7-chloroaverantin-1′-butyl etherAspergillus sp. SCSIO F063Marine Sediment-
7-chloroaverythrinAspergillus sp. SCSIO F063Marine Sediment-
6-O-methyl-7-chloroaverythrinAspergillus sp. SCSIO F063Marine Sediment-
2'-acetoxy-7-chlorocitreoroseinPenicillium citrinum HL-5126Mangrove (Bruguiera sexangula)10 μM (Vibrio parahaemolyticus)[3][4]

Experimental Protocols: From Fungus to Purified Compound

The isolation and characterization of these chlorinated anthraquinones involve a multi-step process encompassing fungal fermentation, extraction, and chromatographic purification.

General Experimental Workflow

The overall process for isolating these compounds can be visualized as a systematic workflow from the microbial culture to the pure, characterized metabolite.

Experimental Workflow for Isolation of Chlorinated Anthraquinones cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structure Elucidation strain Fungal Strain (e.g., Aspergillus sp. SCSIO F063) inoculation Inoculation strain->inoculation fermentation Liquid or Solid State Fermentation inoculation->fermentation harvesting Harvesting of Mycelia and Broth fermentation->harvesting extraction Solvent Extraction (e.g., Ethyl Acetate) harvesting->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_chrom Column Chromatography (Silica Gel, Sephadex) concentration->column_chrom hplc Preparative HPLC column_chrom->hplc spectroscopy Spectroscopic Analysis (NMR, MS) hplc->spectroscopy pure_compound Pure Chlorinated Anthraquinone spectroscopy->pure_compound Biosynthetic Pathway of Chlorinated Anthraquinones acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization & Aromatization polyketide_chain->cyclization anthraquinone_core Anthraquinone Core Structure cyclization->anthraquinone_core halogenase Flavin-dependent Halogenase anthraquinone_core->halogenase chlorinated_anthraquinone Chlorinated Anthraquinone halogenase->chlorinated_anthraquinone cl_ion Cl- cl_ion->halogenase

References

An In-Depth Technical Guide on the Degradation Pathways and Products of 1-Chloroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and products of 1-chloroanthraquinone, a compound of interest in various industrial and pharmaceutical contexts. Due to the limited availability of studies focusing specifically on this compound, this guide synthesizes information from research on structurally similar anthraquinone (B42736) dyes and chlorinated aromatic compounds to propose likely degradation mechanisms and analytical methodologies.

Introduction

This compound is a halogenated aromatic compound belonging to the anthraquinone family. Its stability and persistence in the environment are of concern, necessitating a thorough understanding of its degradation under various conditions. This guide explores microbial and advanced oxidation processes (AOPs) as potential degradation routes, detailing the hypothesized pathways, expected products, and the experimental protocols required for their study.

Microbial Degradation Pathways

White-rot fungi, particularly Phanerochaete chrysosporium, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including chlorinated aromatic compounds and polycyclic aromatic hydrocarbons.[1][2][3][4][5] The degradation of this compound by these microorganisms is hypothesized to proceed through the action of their extracellular lignin-modifying enzymes.

Key Enzymatic Players:

  • Lignin Peroxidase (LiP): Oxidizes aromatic compounds with high redox potentials.

  • Manganese Peroxidase (MnP): Oxidizes Mn(II) to Mn(III), which in turn oxidizes a wide range of phenolic and non-phenolic compounds.

  • Laccase: A multi-copper oxidase that can oxidize phenolic compounds and aromatic amines.[6]

Hypothesized Degradation Pathway:

The microbial degradation of this compound likely involves initial enzymatic attack leading to dechlorination and hydroxylation, followed by cleavage of the aromatic rings. The resulting intermediates are then funneled into the central metabolic pathways of the microorganism, ultimately leading to mineralization.

Microbial_Degradation_of_1_Chloroanthraquinone cluster_0 Microbial Degradation This compound This compound Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates Hydroxylation (LiP, MnP) Dechlorinated Anthraquinone Dechlorinated Anthraquinone This compound->Dechlorinated Anthraquinone Reductive Dechlorination Ring Cleavage Products Ring Cleavage Products Hydroxylated Intermediates->Ring Cleavage Products Ring Fission Dechlorinated Anthraquinone->Ring Cleavage Products Phthalic Acid Phthalic Acid Ring Cleavage Products->Phthalic Acid Benzoic Acid Benzoic Acid Ring Cleavage Products->Benzoic Acid Mineralization Mineralization Phthalic Acid->Mineralization Further Degradation Benzoic Acid->Mineralization Further Degradation

Hypothesized microbial degradation pathway of this compound.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are non-selective and can oxidize a broad spectrum of organic pollutants.[7][8] Common AOPs applicable to the degradation of this compound include photocatalysis, Fenton oxidation, ozonation, and sonochemical degradation.

3.1. Photocatalytic Degradation

Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) is a widely studied AOP for the degradation of organic pollutants.[9][10][11][12] Upon irradiation with UV light, TiO₂ generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals.

Hypothesized Photocatalytic Degradation Pathway:

Photocatalytic_Degradation_Workflow cluster_workflow Experimental Workflow for Photocatalytic Degradation Prepare_Suspension Prepare aqueous suspension of This compound and TiO2 Irradiate Irradiate with UV light (e.g., Mercury Lamp) Prepare_Suspension->Irradiate Sample Collect samples at different time intervals Irradiate->Sample Filter Filter to remove TiO2 catalyst Sample->Filter Analyze Analyze samples by HPLC and GC-MS Filter->Analyze Quantify Quantify degradation and identify products Analyze->Quantify AOP_Degradation_of_1_Chloroanthraquinone cluster_1 Degradation by Advanced Oxidation Processes 1_CAQ This compound Hydroxylated_CAQ Hydroxylated Intermediates 1_CAQ->Hydroxylated_CAQ Hydroxylation & Dechlorination OH_Radical •OH Radical OH_Radical->Hydroxylated_CAQ Ring_Opening Ring Cleavage Products (e.g., dicarboxylic acids) Hydroxylated_CAQ->Ring_Opening Oxidative Ring Opening Mineralization CO2 + H2O + HCl Ring_Opening->Mineralization Further Oxidation Analytical_Techniques_Relationship cluster_analytics Relationship of Analytical Techniques Degradation_Sample Sample from Degradation Experiment HPLC HPLC (Quantitative Analysis) Degradation_Sample->HPLC GC_MS GC-MS (Identification of Volatile Products) Degradation_Sample->GC_MS LC_MS LC-MS/MS (Identification of Non-volatile Products) Degradation_Sample->LC_MS Degradation_Kinetics Degradation Kinetics HPLC->Degradation_Kinetics Product_Identification Product Identification GC_MS->Product_Identification LC_MS->Product_Identification

References

Methodological & Application

Synthesis and Application of 1-Chloroanthraquinone Derivatives in High-Performance Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of vibrant and durable dyes derived from 1-chloroanthraquinone. Anthraquinone (B42736) dyes are a significant class of colorants known for their brilliant shades, excellent stability, and strong affinity for various substrates.[1] this compound serves as a critical intermediate, enabling the synthesis of a wide array of disperse and vat dyes with exceptional fastness properties.[2][3]

Introduction to Anthraquinone Dyes

Anthraquinone-based dyes are structurally characterized by the anthraquinone core. While anthraquinone itself is colorless, the introduction of electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, at specific positions (1, 4, 5, or 8) results in a spectrum of brilliant colors, particularly in the red and blue regions.[4][5] These dyes are highly valued for their outstanding lightfastness and wash fastness, making them suitable for demanding applications in textiles.[1][4]

The synthesis of these dyes often involves the nucleophilic substitution of a halogen atom, like the chlorine in this compound, with various amines, phenols, or other nucleophiles. This versatility allows for the fine-tuning of the dye's color, solubility, and affinity for different fibers.

Synthesis of Key this compound Derivatives

This compound is a pivotal starting material for a variety of dyes.[2][6] The chlorine atom at the 1-position is activated towards nucleophilic substitution, facilitating the introduction of various functional groups that impart color and determine the dye's application class.

Protocol 1: Synthesis of a Disperse Dye Precursor via Ullmann Condensation

This protocol details the synthesis of an amino-substituted anthraquinone, a common precursor for disperse dyes, through an Ullmann condensation reaction. Disperse dyes are non-ionic and are used for dyeing hydrophobic fibers like polyester (B1180765).[7]

Reaction: this compound + Amine → 1-Aminoanthraquinone Derivative

Materials:

  • This compound

  • An appropriate amine (e.g., N-phenylethylenediamine)

  • Copper catalyst (e.g., Copper(I) iodide)[8]

  • Potassium hydroxide (B78521) (KOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound and N-phenylethylenediamine in DMF.

  • Add potassium hydroxide and the copper catalyst to the mixture.

  • Heat the reaction mixture to 90°C and stir for a duration optimized for the specific amine (typically several hours).[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and pour it into cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Vat Dye Intermediate

This protocol outlines a key step in the synthesis of C.I. Vat Brown 1, where this compound is condensed with an aminoanthraquinone derivative.[3] Vat dyes are water-insoluble pigments that are applied in a reduced, soluble "leuco" form.[1][9]

Reaction: this compound + 1,4-Diaminoanthraquinone → 1,4-Bis(anthraquinonylamino)anthraquinone (a trianthrimid)

Materials:

  • This compound

  • 1,4-Diaminoanthraquinone

  • Copper catalyst (e.g., copper acetate)

  • High-boiling point solvent (e.g., nitrobenzene (B124822) or o-dichlorobenzene)

  • Acid binding agent (e.g., sodium carbonate)

Procedure:

  • Combine this compound, 1,4-diaminoanthraquinone, and the acid binding agent in the high-boiling point solvent in a reaction vessel.

  • Add the copper catalyst to the mixture.

  • Heat the reaction mixture to a high temperature (e.g., 150-200°C) and maintain for several hours until the condensation is complete.[3][10]

  • Cool the reaction mixture, and isolate the product by filtration.

  • Wash the product with a suitable solvent to remove unreacted starting materials and byproducts.

  • The resulting trianthrimid intermediate is then subjected to a ring-closing reaction (carbazolation) to form the final vat dye.[3][11]

Data Presentation: Properties of Representative Dyes

The following tables summarize key quantitative data for representative disperse and vat dyes derived from this compound precursors.

Table 1: Spectroscopic Properties of Anthraquinone Dyes

Dye ClassRepresentative Dyeλmax (nm)Molar Extinction Coefficient (ε)Solvent
DisperseC.I. Disperse Red 60592~20,000-30,000Water/DMF
VatC.I. Vat Brown 1~450-650 (broad)Not typically measured in solutionN/A
Disperse1,4-diaminoanthraquinone550, 590~15,000Ethanol

Note: The λmax and ε values for anthraquinone dyes can vary depending on the solvent and the specific substituents on the anthraquinone core. The data for C.I. Disperse Red 60 is an estimation based on typical values for similar dyes.[12]

Table 2: Fastness Properties of Anthraquinone Dyes on Polyester and Cotton

Dye ClassRepresentative DyeSubstrateLight Fastness (1-8 scale)Wash Fastness (1-5 scale)Rubbing Fastness (1-5 scale)
DisperseC.I. Disperse Red 60Polyester5-64-54-5
VatC.I. Vat Brown 1Cotton6-754-5
DisperseAminoanthraquinone DerivativesPolyester4-64-54

Fastness ratings are based on standard testing methodologies (e.g., ISO 105). A higher number indicates better fastness.[4][13][14]

Experimental Protocols for Dye Applications

Protocol 3: Application of a Disperse Dye to Polyester Fabric (High-Temperature Method)

This protocol describes the exhaust dyeing of polyester with a disperse dye derived from a this compound precursor.

Materials:

  • Polyester fabric

  • Disperse dye (e.g., C.I. Disperse Red 60)

  • Dispersing agent

  • Acetic acid

  • Sodium hydrosulfite

  • Sodium hydroxide

  • High-temperature, high-pressure dyeing apparatus

Procedure:

  • Scouring: Pre-wash the polyester fabric with a non-ionic detergent and soda ash to remove any impurities.[7]

  • Dye Bath Preparation: Prepare the dye bath with water, dispersing agent, and acetic acid to achieve a pH of 4.5-5.5. Add the disperse dye (typically 1-3% on weight of fabric).[7]

  • Dyeing: Place the fabric in the dye bath. Gradually raise the temperature to 130°C over 30-40 minutes and maintain this temperature for 30-60 minutes.[7]

  • Cooling and Rinsing: Slowly cool the dye bath to 80°C before draining. Rinse the dyed fabric thoroughly with water.

  • Reduction Clearing: To remove unfixed dye from the fabric surface and improve fastness, treat the fabric in a solution of sodium hydrosulfite (1-2 g/L) and sodium hydroxide (1-2 g/L) at 70-80°C for 15 minutes.[7]

  • Final Rinsing and Drying: Rinse the fabric with water, neutralize with a weak acid if necessary, and then dry.

Protocol 4: Application of a Vat Dye to Cotton Fabric

This protocol details the application of a vat dye, such as one derived from the C.I. Vat Brown 1 synthesis pathway, to cellulosic fibers like cotton.

Materials:

  • Cotton fabric

  • Vat dye pigment

  • Sodium hydroxide (caustic soda)

  • Sodium hydrosulfite (hydros)

  • Oxidizing agent (e.g., hydrogen peroxide or sodium perborate)

  • Soap or detergent

Procedure:

  • Vatting (Reduction): In a separate container, create the soluble leuco form of the dye. Make a paste of the vat dye pigment with a small amount of water. Add this paste to a solution of sodium hydroxide and sodium hydrosulfite at the recommended temperature (typically 50-60°C for many vat dyes).[1][15] The solution will change color as the dye is reduced.

  • Dyeing: Add the leuco-dye solution to the main dye bath containing the required amounts of sodium hydroxide and sodium hydrosulfite. Immerse the wetted-out cotton fabric in the dye bath. The dyeing is typically carried out for 45-60 minutes at a constant temperature (e.g., 60°C).[1]

  • Rinsing: After dyeing, remove the fabric and rinse with cold water to remove excess alkali and reducing agent.

  • Oxidation: Expose the fabric to air or treat with a chemical oxidizing agent (e.g., a dilute solution of hydrogen peroxide or sodium perborate) to convert the soluble leuco dye back to its insoluble pigment form within the fibers.[1][15] The original color of the dye will reappear.

  • Soaping: To stabilize the color and improve fastness properties, treat the dyed fabric in a hot solution of soap or detergent (near boiling) for 15-30 minutes.[15]

  • Final Rinsing and Drying: Rinse the fabric thoroughly with hot and then cold water, and dry.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_disperse Disperse Dye Synthesis cluster_vat Vat Dye Synthesis 1_Chloroanthraquinone 1_Chloroanthraquinone Ullmann_Condensation Ullmann Condensation (Amine, Cu Catalyst) 1_Chloroanthraquinone->Ullmann_Condensation Condensation Condensation (Diaminoanthraquinone, Cu Catalyst) 1_Chloroanthraquinone->Condensation Amino_Derivative 1-Aminoanthraquinone Derivative Ullmann_Condensation->Amino_Derivative Disperse_Dye Disperse Dye (e.g., C.I. Disperse Red 60 type) Amino_Derivative->Disperse_Dye Trianthrimid Trianthrimid Intermediate Condensation->Trianthrimid Carbazolation Carbazolation Trianthrimid->Carbazolation Vat_Dye Vat Dye (e.g., C.I. Vat Brown 1) Carbazolation->Vat_Dye

Caption: General synthesis pathways for disperse and vat dyes from this compound.

Dyeing_Process_Flow cluster_disperse Disperse Dyeing of Polyester cluster_vat Vat Dyeing of Cotton D_Start Start D_Scour Scouring D_Start->D_Scour D_Dyeing Dyeing (130°C, High Pressure) D_Scour->D_Dyeing D_Rinse1 Rinsing D_Dyeing->D_Rinse1 D_Clearing Reduction Clearing D_Rinse1->D_Clearing D_Rinse2 Final Rinsing D_Clearing->D_Rinse2 D_End Dyed Fabric D_Rinse2->D_End V_Start Start V_Vatting Vatting (Reduction) V_Start->V_Vatting V_Dyeing Dyeing (Leuco Form) V_Vatting->V_Dyeing V_Rinse1 Rinsing V_Dyeing->V_Rinse1 V_Oxidation Oxidation V_Rinse1->V_Oxidation V_Soaping Soaping V_Oxidation->V_Soaping V_End Dyed Fabric V_Soaping->V_End

Caption: Experimental workflows for applying disperse and vat dyes to textile substrates.

References

Application Notes and Protocols: 1-Chloroanthraquinone as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-chloroanthraquinone as a versatile intermediate in the synthesis of pharmaceutically active compounds. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutics based on the anthraquinone (B42736) scaffold.

Introduction

This compound is a chlorinated derivative of anthraquinone that serves as a key building block in the synthesis of a variety of compounds, ranging from dyes and pigments to complex pharmaceutical agents.[1][2] In medicinal chemistry, the anthraquinone core is a recognized pharmacophore found in several anticancer drugs, including the clinically used agent Mitoxantrone.[3] The reactivity of the chlorine atom at the 1-position allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of libraries of bioactive molecules.[4]

This document outlines detailed experimental protocols for the synthesis of pharmaceutical intermediates and potential drug candidates starting from this compound and its derivatives. It also includes quantitative data for key reactions and a summary of the mechanism of action of anthraquinone-based anticancer agents.

Key Synthetic Applications

The primary utility of this compound in pharmaceutical synthesis lies in its susceptibility to nucleophilic aromatic substitution. The electron-withdrawing nature of the quinone system activates the chlorine atom for displacement by various nucleophiles, particularly amines and thiols. This reaction is fundamental to the synthesis of a wide array of biologically active 1-aminoanthraquinone (B167232) and 1-thioanthraquinone derivatives.

Synthesis of 1-Aminoanthraquinone Derivatives

1-Aminoanthraquinone derivatives are crucial intermediates in the development of anticancer agents and other therapeutics.[5][6] The introduction of an amino group at the 1-position is a key step in building the pharmacophore responsible for the biological activity of many anthraquinone-based drugs.

A significant example is the synthesis of 1-aminoanthraquinone-6- and -7-carboxylic acids from this compound carboxylic acid.[5][6] This transformation is a critical step in the synthesis of more complex anthraquinone derivatives.

Experimental Protocol 1: Synthesis of 1-Aminoanthraquinone-6- and -7-Carboxylic Acids [5][6]

This protocol details the ammonolysis of this compound carboxylic acid to produce 1-aminoanthraquinone-6- and -7-carboxylic acids.

  • Materials:

    • This compound-6-(and -7-)-carboxylic acid (1-CAQCA)

    • Aqueous ammonia

    • Sodium hydroxide (B78521) (NaOH)

    • Copper catalyst (optional)

  • Procedure:

    • In a suitable pressure vessel, combine this compound carboxylic acid, aqueous ammonia, and 1 molar equivalent of NaOH.

    • Heat the reaction mixture to 138-140°C and maintain this temperature for approximately 30 hours with constant stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the mixture to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Quantitative Data:

ParameterValueReference
Starting MaterialThis compound carboxylic acid[5][6]
ReagentsAqueous ammonia, NaOH[5][6]
Temperature138-140°C[5][6]
Reaction Time~30 hours[5][6]
Conversion98%[6]
Isolated Yield76%[6]
Synthesis of 1-Thioanthraquinone Derivatives

Derivatives of 1-thioanthraquinone have shown promise as enzyme inhibitors and are being explored for various therapeutic applications. The synthesis of these compounds also relies on the nucleophilic substitution of this compound.

Experimental Protocol 2: Synthesis of 1-(4-Hydroxyphenylthio)anthracene-9,10-dione

This protocol describes the synthesis of a thioether-linked anthraquinone with potential biological activity.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve this compound and 4-hydroxythiophenol in ethylene glycol.

    • Add potassium hydroxide to the mixture.

    • Heat the reaction mixture to 110-120°C and stir for a time sufficient to complete the reaction (monitor by TLC).

    • After cooling, pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography.

  • Characterization Data for 1-(4-Hydroxyphenylthio)anthracene-9,10-dione:

AnalysisResultReference
FT-IR (cm⁻¹) 1655 (C=O)
¹H NMR (ppm) 5.62 (s, 1H, OH)
¹³C NMR (ppm) 183.7 (C=O), 157.4, 137.97, 134.40, 133.80, 132.79, 131.72, 127.51, 126.92, 123.97, 117.9 (aromatic carbons)
MS (m/z) 333.05 [M+H]⁺

Mechanism of Action of Anthraquinone-Based Anticancer Agents

Many anthraquinone derivatives, particularly those with amino substituents, exert their anticancer effects through a multi-faceted mechanism of action that primarily targets cellular DNA. The planar aromatic structure of the anthraquinone core allows these molecules to act as DNA intercalators.

Signaling Pathway and Mechanism of Action

The primary mechanism involves:

  • DNA Intercalation: The planar anthraquinone ring system inserts itself between the base pairs of the DNA double helix.[3] This intercalation distorts the DNA structure, interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: Anthraquinone-based drugs can inhibit the enzyme topoisomerase II. This enzyme is crucial for managing DNA topology during replication. By stabilizing the topoisomerase II-DNA complex, these drugs lead to the accumulation of DNA strand breaks.

  • Induction of Apoptosis: The extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).

.dot digraph "Anthraquinone_Anticancer_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges "1_Chloroanthraquinone" -> "Bioactive_Anthraquinone" [label="Nucleophilic\nSubstitution"]; "Bioactive_Anthraquinone" -> "DNA_Intercalation" [style=dashed]; "Bioactive_Anthraquinone" -> "Topoisomerase_II_Inhibition" [style=dashed]; "DNA_Intercalation" -> "DNA_Damage"; "Topoisomerase_II_Inhibition" -> "DNA_Damage"; "DNA_Damage" -> "Cell_Cycle_Arrest"; "Cell_Cycle_Arrest" -> "Apoptosis"; } .dot Caption: Synthetic pathway from this compound and subsequent mechanism of action.

Experimental Workflows

The development of novel pharmaceuticals from this compound typically follows a structured workflow, from initial synthesis to biological evaluation.

.dot digraph "Drug_Development_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges "Start" -> "Synthesis"; "Synthesis" -> "Purification"; "Purification" -> "In_Vitro_Screening"; "In_Vitro_Screening" -> "Lead_Identification"; "Lead_Identification" -> "Preclinical_Studies"; "Preclinical_Studies" -> "End"; } .dot Caption: General workflow for developing pharmaceuticals from this compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds. Its reactivity allows for the straightforward introduction of various functionalities, making it an ideal starting point for the development of new pharmaceutical agents, particularly in the field of oncology. The protocols and data provided in these application notes serve as a foundational resource for researchers aiming to explore the therapeutic potential of the anthraquinone scaffold.

References

Application of 1-Chloroanthraquinone in the Preparation of Vat Dyes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloroanthraquinone is a pivotal intermediate in the synthesis of a variety of anthraquinone-based vat dyes, which are highly valued in the textile industry for their exceptional fastness properties. Vat dyes, in their insoluble pigmentary form, are applied to cellulosic fibers in a reduced, soluble leuco form. Subsequent oxidation within the fiber regenerates the insoluble dye, leading to excellent wash and light fastness. This document provides detailed application notes and experimental protocols for the preparation of vat dyes using this compound, with a focus on the synthesis of C.I. Vat Brown 1, a representative and commercially significant dye. This guide is intended for researchers, scientists, and professionals in the fields of dye chemistry and drug development.

I. Quantitative Data Summary

The synthesis of vat dyes from this compound is a multi-step process, and the overall yield can be influenced by the efficiency of each reaction. The following table summarizes the reported yield for the synthesis of C.I. Vat Brown 1.

Synthesis StageProductReported Overall YieldReference
Conventional Seven-Step SynthesisC.I. Vat Brown 1~19%[1][2]
Improved Method via Hydrolysis & OptimizationC.I. Vat Brown 1>30% improvement[1]

II. Experimental Protocols

The following protocols detail the synthesis of this compound and its subsequent use in the preparation of C.I. Vat Brown 1.

Protocol 1: Synthesis of α-Chloroanthraquinone

This protocol is adapted from a procedure in Organic Syntheses.[3]

Materials:

  • Potassium anthraquinone-α-sulfonate

  • Concentrated Hydrochloric Acid

  • Sodium Chlorate (B79027)

  • Water

  • n-Butyl Alcohol or Toluene (for crystallization)

Equipment:

  • Three-necked round-bottom flask

  • Stirrer (e.g., Hershberg stirrer)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Suction filtration apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of potassium anthraquinone-α-sulfonate (0.061 mole) in 500 cc of water and 85 cc of concentrated hydrochloric acid.

  • Heat the solution to boiling with stirring.

  • Prepare a solution of sodium chlorate (20 g, 0.19 mole) in 100 cc of water.

  • Add the sodium chlorate solution dropwise to the boiling reaction mixture over a period of three hours. Maintain slow reflux.

  • After the addition is complete, continue to reflux the mixture for an additional hour.

  • Cool the reaction mixture and collect the precipitated α-chloroanthraquinone by suction filtration.

  • Wash the product with hot water until the filtrate is free from acid.

  • Dry the product in vacuo at 100°C. The expected yield is 97–98%.[3]

  • For further purification, the crude product can be crystallized from n-butyl alcohol or toluene.

Protocol 2: Synthesis of C.I. Vat Brown 1

The synthesis of C.I. Vat Brown 1 involves the preparation of two key intermediates, 1,4-diaminoanthraquinone (B121737) and this compound, followed by their condensation and subsequent cyclization.

Part A: Synthesis of Intermediates

  • 1,4-Diaminoanthraquinone: This intermediate can be synthesized from quinizarin (B34044) through amination.[2]

  • This compound: Synthesized as described in Protocol 1.

Part B: Condensation of Intermediates (Ullmann Condensation)

This step involves the copper-catalyzed reaction between 1,4-diaminoanthraquinone and this compound to form a trianthrimide.[2][4]

Materials:

  • 1,4-Diaminoanthraquinone

  • This compound

  • Nitrobenzene (B124822) (solvent)

  • Soda ash (sodium carbonate)

  • Copper(I) chloride (catalyst)

Equipment:

  • High-temperature reaction vessel with a stirrer and condenser

Procedure:

  • In a reaction vessel, heat nitrobenzene to the reaction temperature (typically 180°C to 220°C).[4]

  • Prepare a suspension of 1,4-diaminoanthraquinone in nitrobenzene.

  • Add this compound, soda ash, and copper(I) chloride to the suspension.

  • Add the resulting mixture to the pre-heated nitrobenzene. The addition should be rapid to bring the reactants to the reaction temperature quickly.[4]

  • Maintain the reaction temperature, typically with slight distillation of the nitrobenzene, until the reaction is complete. The reaction progress can be monitored by techniques like thin-layer chromatography.

  • Upon completion, the nitrobenzene can be removed by steam distillation.[4]

  • The solid product (trianthrimide) is then collected by filtration and washed.

Part C: Carbazolation (Ring Closure)

The final step is the cyclization of the trianthrimide to form the carbazole (B46965) structure of C.I. Vat Brown 1.[2]

Materials:

  • Trianthrimide (from Part B)

  • Pyridine (B92270) (solvent)

  • Aluminum chloride (catalyst)

Equipment:

  • Reaction vessel with a stirrer and condenser

Procedure:

  • Dissolve or suspend the trianthrimide in pyridine in a reaction vessel.

  • Add aluminum chloride as the catalyst.

  • Heat the mixture to carry out the carbazolation reaction.

  • After the reaction is complete, the product is worked up by pouring the reaction mixture into water, followed by filtration, washing, and drying to obtain C.I. Vat Brown 1.

III. Diagrams

Synthesis Workflow for C.I. Vat Brown 1

The following diagram illustrates the key steps in the synthesis of C.I. Vat Brown 1, highlighting the role of this compound.

G cluster_intermediate1 Intermediate A Synthesis cluster_intermediate2 Intermediate B Synthesis cluster_final_synthesis Final Dye Synthesis Quinizarin Quinizarin Amination Amination Quinizarin->Amination Amination DAQ DAQ Amination->DAQ 1,4-Diaminoanthraquinone Condensation Ullmann Condensation (Nitrobenzene, Cu catalyst) DAQ->Condensation Anthraquinone Anthraquinone Sulfonation Sulfonation Anthraquinone->Sulfonation Sulfonation (HgSO4 catalyst) AQSA AQSA Sulfonation->AQSA Anthraquinone-1-sulfonic acid Chlorination Chlorination AQSA->Chlorination Chlorination CAQ CAQ Chlorination->CAQ This compound CAQ->Condensation Trianthrimide Trianthrimide Carbazolation Carbazolation Trianthrimide->Carbazolation Carbazolation (Pyridine, AlCl3) VatBrown1 VatBrown1 Carbazolation->VatBrown1 C.I. Vat Brown 1 Condensation->Trianthrimide

Caption: Synthetic pathway of C.I. Vat Brown 1.

Experimental Workflow for Ullmann Condensation

This diagram outlines the logical flow of the Ullmann condensation step in the synthesis of the trianthrimide intermediate.

G start Start prepare_suspension Prepare suspension of 1,4-diaminoanthraquinone in nitrobenzene start->prepare_suspension add_reagents Add this compound, soda ash, and Cu(I)Cl prepare_suspension->add_reagents add_to_reactor Rapidly add reactant suspension to hot nitrobenzene add_reagents->add_to_reactor heat_nitrobenzene Heat nitrobenzene to 180-220°C in reactor heat_nitrobenzene->add_to_reactor reaction Maintain reaction temperature until completion (monitor) add_to_reactor->reaction workup Work-up: Steam distillation of nitrobenzene reaction->workup filtration Filter and wash the trianthrimide product workup->filtration end End filtration->end

Caption: Workflow for Ullmann condensation.

References

Application Notes and Protocols: 1-Chloroanthraquinone in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct applications of 1-chloroanthraquinone in organic electronics are not extensively documented in current scientific literature. However, its role as a versatile chemical intermediate suggests significant potential for the synthesis of novel organic semiconductors. These application notes, therefore, focus on the prospective use of this compound as a precursor for creating active materials in various organic electronic devices, drawing upon published data for structurally related anthraquinone (B42736) derivatives.

Introduction to this compound

This compound is a halogenated aromatic ketone.[1] It is a crystalline solid, typically appearing as yellow to pale green.[2] The presence of the chlorine atom and the anthraquinone core makes it an attractive starting material for the synthesis of a variety of derivatives with tailored electronic properties. The anthraquinone structure itself is known to be a good electron acceptor, making its derivatives promising candidates for n-type semiconductors in organic field-effect transistors (OFETs) and as acceptor materials in organic solar cells (OSCs).[3][4] Furthermore, modification of the 1-position through substitution reactions can be used to develop hole-transporting or emissive materials for organic light-emitting diodes (OLEDs).

Application in Organic Field-Effect Transistors (OFETs)

Anthraquinone derivatives have been investigated as n-type semiconductors in OFETs due to their electron-deficient nature. The introduction of electron-withdrawing groups, such as the chlorine atom in this compound, can further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.

Potential Role of this compound Derivatives

Derivatives synthesized from this compound can be designed to enhance intermolecular interactions and promote ordered molecular packing in thin films, which is crucial for efficient charge transport. By replacing the chlorine atom with various functional groups, it is possible to tune the electronic properties and solubility of the resulting materials.

Quantitative Data for Related Anthraquinone Derivatives

While specific data for OFETs based on this compound derivatives is scarce, the performance of other anthraquinone derivatives provides a benchmark for expected performance.

Derivative TypeMobility (cm²/Vs)On/Off RatioDevice StructureReference
Trifluoromethylated Anthraquinonesup to 0.28> 10^5Solution-processed[5]
Dicyanoanthraquinone Derivatives~10^-3~10^4Bottom-gate, top-contact[2]
Experimental Protocols

This protocol describes a hypothetical Suzuki coupling reaction to replace the chlorine atom of this compound with a phenyl group, a common strategy to extend conjugation and modify electronic properties.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) and phenylboronic acid (1.2 eq.) in a 3:1 mixture of toluene and ethanol.

  • Add potassium carbonate (3 eq.) dissolved in a minimum amount of water.

  • De-gas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the mixture.

  • Reflux the reaction mixture under an inert atmosphere for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 1-phenyl-anthraquinone derivative.

Materials:

  • Highly doped Si wafer with a SiO₂ dielectric layer (e.g., 300 nm)

  • Synthesized 1-aryl-anthraquinone derivative

  • High-purity organic solvent (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Shadow mask

Procedure:

  • Clean the Si/SiO₂ substrate by sonicating in acetone (B3395972) and isopropyl alcohol, followed by drying with a stream of nitrogen.

  • Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane (B89594) - OTS) to improve the semiconductor film quality.

  • Dissolve the synthesized 1-aryl-anthraquinone derivative in a suitable organic solvent to form a solution (e.g., 5-10 mg/mL).

  • Deposit a thin film of the organic semiconductor onto the treated substrate using spin-coating or drop-casting in a glove box or high-vacuum environment.

  • Anneal the film at an optimized temperature to improve crystallinity.

  • Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer. The channel length and width are defined by the mask.

  • Characterize the electrical properties of the OFET using a semiconductor parameter analyzer in a shielded probe station.

Workflow Diagram

OFET_Fabrication cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication Start This compound Reaction Suzuki Coupling Start->Reaction Reactants Phenylboronic acid, Catalyst Reactants->Reaction Purification Column Chromatography Reaction->Purification Product 1-Aryl-anthraquinone Purification->Product Deposition Semiconductor Deposition Product->Deposition Active Material Substrate Si/SiO₂ Substrate Cleaning Substrate Cleaning Substrate->Cleaning Surface_Treatment OTS Treatment Cleaning->Surface_Treatment Surface_Treatment->Deposition Annealing Thermal Annealing Deposition->Annealing Electrodes Au Electrode Evaporation Annealing->Electrodes Device OFET Device Electrodes->Device

Workflow for OFET fabrication using a this compound derivative.

Application in Organic Light-Emitting Diodes (OLEDs)

While anthraquinone derivatives are primarily known for their electron-accepting properties, chemical modification can lead to materials suitable for use in OLEDs, for instance, as hole-transporting or emissive materials. The rigid and planar structure of the anthraquinone core can be beneficial for charge transport and thermal stability.

Potential Role of this compound Derivatives

By introducing hole-transporting moieties (e.g., triphenylamine) or fluorescent/phosphorescent groups at the 1-position of anthraquinone, it is possible to synthesize novel materials for OLEDs. The chlorine atom provides a reactive site for such modifications.

Quantitative Data for Related Hole-Transporting Materials

Data for common hole-transporting materials are provided for context.

MaterialHOMO Level (eV)Mobility (cm²/Vs)Glass Transition Temp. (°C)Reference
NPB-5.410⁻⁴ - 10⁻³96[6]
TPD-5.510⁻³60[7]
Cross-linked E-TPD-5.38.2 x 10⁻⁴>200 (decomposition)[8]
Experimental Protocols

This protocol describes a hypothetical Buchwald-Hartwig amination to introduce a diphenylamine (B1679370) group at the 1-position of anthraquinone.

Materials:

Procedure:

  • In a Schlenk tube, add this compound (1 eq.), diphenylamine (1.2 eq.), sodium tert-butoxide (1.4 eq.), palladium(II) acetate (0.02 eq.), and 2-(dicyclohexylphosphino)biphenyl (0.04 eq.).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.

  • After cooling, quench the reaction with water.

  • Extract the product with dichloromethane (B109758) or a similar organic solvent.

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate.

  • Purify the product by column chromatography to yield the desired 1-(diphenylamino)anthraquinone.

Materials:

  • ITO-coated glass substrate

  • Synthesized hole-transporting derivative

  • Electron-transporting material (e.g., Alq₃)

  • Emissive layer material (optional, can be co-deposited or be the same as the electron-transporting layer)

  • Lithium fluoride (B91410) (LiF)

  • Aluminum (Al)

Procedure:

  • Clean the ITO-coated glass substrate by sonication in detergent, deionized water, acetone, and isopropyl alcohol.

  • Treat the ITO surface with oxygen plasma or UV-ozone to improve work function and hole injection.

  • Transfer the substrate to a high-vacuum thermal evaporation system.

  • Sequentially deposit the organic layers by thermal evaporation:

    • Hole-Injection Layer (HIL) (optional, e.g., PEDOT:PSS - solution processed before vacuum deposition)

    • Hole-Transport Layer (HTL): The synthesized 1-(diphenylamino)anthraquinone derivative (e.g., 40 nm).

    • Emissive Layer (EML): (e.g., Alq₃ doped with a fluorescent dye, or neat Alq₃, 20-30 nm).

    • Electron-Transport Layer (ETL): (e.g., Alq₃, 20-30 nm).

  • Deposit the cathode layers:

    • A thin layer of LiF (0.5-1 nm) to facilitate electron injection.

    • A thicker layer of Al (100 nm) as the cathode.

  • Encapsulate the device to protect it from moisture and oxygen.

  • Characterize the current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.

Device Architecture Diagram

OLED_Structure Cathode Cathode (Al) EIL Electron Injection Layer (LiF) ETL Electron Transport Layer (e.g., Alq₃) EML Emissive Layer HTL Hole Transport Layer (1-AQ-Derivative) HIL Hole Injection Layer (e.g., PEDOT:PSS) Anode Anode (ITO) Substrate Glass Substrate

Schematic of a multilayer OLED incorporating a this compound derivative.

Application in Organic Solar Cells (OSCs)

The electron-accepting nature of the anthraquinone core makes its derivatives potential candidates for non-fullerene acceptors in organic solar cells. Halogenation, including chlorination, has been shown to be a viable strategy to tune the energy levels and improve the performance of organic solar cell materials.[9]

Potential Role of this compound Derivatives

Derivatives of this compound could be designed to have strong absorption in the solar spectrum and appropriate energy level alignment with common donor polymers (like P3HT) to facilitate efficient exciton (B1674681) dissociation and charge transfer.

Quantitative Data for Related Anthraquinone Acceptors
Acceptor MaterialDonor MaterialPower Conversion Efficiency (%)Open-Circuit Voltage (V)Short-Circuit Current (mA/cm²)Fill Factor (%)Reference
THAQP3HT~0.6%0.552.445[4]
TMAQP3HT~0.1%0.450.637[4]
Experimental Protocols

This protocol outlines a hypothetical reaction to introduce electron-withdrawing cyano groups, a common strategy for designing acceptor molecules. This would likely be a multi-step synthesis where the chloro- and other positions on the anthraquinone are functionalized. For simplicity, we'll focus on the concept.

Conceptual Synthetic Pathway:

  • Start with this compound.

  • Introduce additional reactive sites through nitration or other electrophilic substitution reactions.

  • Reduce the nitro groups to amines.

  • Perform a Sandmeyer reaction to convert the amino groups to cyano groups.

  • Further functionalization at the 1-position by substituting the chlorine via nucleophilic aromatic substitution or cross-coupling reactions to enhance solubility and tune electronic properties.

Materials:

  • ITO-coated glass substrate

  • Hole-transporting layer material (e.g., PEDOT:PSS)

  • Donor polymer (e.g., P3HT)

  • Synthesized anthraquinone-based acceptor

  • Organic solvent (e.g., chlorobenzene, dichlorobenzene)

  • Cathode materials (e.g., Ca, Al or LiF, Al)

Procedure:

  • Clean and pattern the ITO-coated glass substrate.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal.

  • Prepare a blend solution of the donor polymer (e.g., P3HT) and the synthesized anthraquinone acceptor in a common organic solvent (e.g., 1:1 weight ratio).

  • Spin-coat the active layer blend onto the PEDOT:PSS layer inside a glove box.

  • Anneal the active layer to promote the formation of an optimal bicontinuous network morphology.

  • Deposit the cathode by thermal evaporation in a high-vacuum chamber (e.g., 20 nm of Ca followed by 100 nm of Al, or 1 nm LiF followed by 100 nm Al).

  • Encapsulate the device.

  • Measure the current-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).

Energy Level Diagram

OSC_Energy_Levels cluster_levels cluster_electrodes LUMO_D LUMO (Donor) HOMO_D HOMO (Donor) LUMO_A LUMO (Acceptor - AQ Derivative) HOMO_A HOMO (Acceptor - AQ Derivative) LUMO_D_bar LUMO_A_bar LUMO_D_bar->LUMO_A_bar Exciton Dissociation HOMO_D_bar Anode_bar HOMO_D_bar->Anode_bar Hole Collection Cathode_bar LUMO_A_bar->Cathode_bar Electron Collection HOMO_A_bar Anode Anode (ITO/HTL) Cathode Cathode (Ca/Al)

Energy level diagram for a BHJ solar cell with an anthraquinone derivative acceptor.

References

Application Notes and Protocols: 1-Chloroanthraquinone as a Versatile Building Block for Advanced Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroanthraquinone is a readily available and versatile building block for the synthesis of a wide range of advanced polymers. Its reactive chlorine atom allows for the introduction of the rigid and electroactive anthraquinone (B42736) moiety into polymer backbones or as pendant groups through various polymerization techniques. The resulting polymers exhibit a host of interesting properties, including high thermal stability, redox activity, and unique optical and electronic characteristics. These features make them promising candidates for applications in diverse fields such as high-performance materials, energy storage, electrochromic devices, and importantly, in the biomedical field for drug delivery and photodynamic therapy (PDT).

This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of advanced polymers derived from this compound.

Synthesis of Advanced Polymers from this compound

This compound can be polymerized through several methods, primarily involving nucleophilic aromatic substitution or by conversion to other polymerizable monomers. Below are detailed protocols for the synthesis of poly(ether imide)s and an adapted protocol for Suzuki polycondensation.

Synthesis of Anthraquinone-Containing Poly(ether imide)s via Nucleophilic Aromatic Polycondensation

Poly(ether imide)s are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. The incorporation of the anthraquinone unit can enhance their functionality. This protocol describes the synthesis of a poly(ether imide) by reacting a bisphenoxide with an activated dihalide, where this compound is first converted to a diamine derivative.

Workflow for Poly(ether imide) Synthesis

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification and Characterization Monomer_Prep 1. Diamine Monomer Synthesis from this compound Polycondensation 2. Polycondensation with Dianhydride Monomer_Prep->Polycondensation Reactant PAA_Formation Formation of Poly(amic acid) Polycondensation->PAA_Formation Imidization 3. Chemical or Thermal Imidization PAA_Formation->Imidization Purification 4. Precipitation and Washing Imidization->Purification Characterization 5. Characterization (FTIR, NMR, TGA, GPC) Purification->Characterization

Figure 1: General workflow for the synthesis of anthraquinone-based polyimides.

Experimental Protocol:

Step 1: Synthesis of a Diamine Monomer from this compound (Exemplary)

  • Reaction: this compound is reacted with an amino-phenol, for example, 4-aminophenol (B1666318), in a nucleophilic aromatic substitution to yield a diamine monomer containing the anthraquinone core. This reaction is typically carried out in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium carbonate at elevated temperatures.

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1 eq.), 4-aminophenol (2.2 eq.), and anhydrous potassium carbonate (2.5 eq.).

    • Add dry NMP to the flask to achieve a solids concentration of approximately 20% (w/v).

    • Heat the mixture to 160-180 °C under a nitrogen atmosphere and stir vigorously for 8-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a large volume of water with stirring to precipitate the product.

    • Filter the precipitate, wash thoroughly with water and then with methanol (B129727) to remove unreacted starting materials and salts.

    • Dry the resulting diamine monomer under vacuum at 80 °C.

Step 2: Polycondensation and Imidization

  • Reaction: The synthesized diamine is reacted with a dianhydride (e.g., pyromellitic dianhydride - PMDA) in a two-step process to form the polyimide. The first step is the formation of a poly(amic acid) at room temperature, followed by thermal or chemical imidization.

  • Procedure:

    • In a dry, nitrogen-purged flask, dissolve the synthesized diamine monomer (1 eq.) in a dry polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc).

    • Slowly add solid pyromellitic dianhydride (1 eq.) to the stirred solution at room temperature.

    • Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a vacuum oven using a staged heating program, for example: 80 °C for 2 hours, 150 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.

    • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride (B1165640) (2 eq.) and a catalyst like pyridine (B92270) (1 eq.). Stir the mixture at room temperature for 24 hours. Precipitate the polyimide by pouring the solution into methanol.

Synthesis of Poly(anthraquinone)s via Suzuki Polycondensation (Adapted Protocol)

Suzuki polycondensation is a powerful method for creating C-C bonds and can be used to synthesize conjugated polymers. To utilize this compound in this reaction, it must first be converted to a boronic acid or ester derivative. This adapted protocol outlines the general steps.

Workflow for Suzuki Polycondensation

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification cluster_3 Characterization Monomer_Prep 1. Borylation of Dihaloanthraquinone Polymerization 2. Suzuki Polycondensation Monomer_Prep->Polymerization Reactant Purification 3. Precipitation and Washing Polymerization->Purification Soxhlet 4. Soxhlet Extraction Purification->Soxhlet Characterization 5. Characterization Soxhlet->Characterization

Figure 2: General workflow for Suzuki polycondensation of anthraquinone-based monomers.

Experimental Protocol (Adapted):

Step 1: Synthesis of an Anthraquinone Diboronic Ester Monomer

  • Reaction: A dihaloanthraquinone (e.g., 1,5-dichloroanthraquinone) is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), in the presence of a palladium catalyst and a base.

  • Procedure:

    • In a Schlenk flask, combine 1,5-dichloroanthraquinone (B31372) (1 eq.), bis(pinacolato)diboron (2.5 eq.), potassium acetate (B1210297) (3 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add dry, degassed 1,4-dioxane.

    • Heat the mixture to 80-100 °C and stir for 24-48 hours.

    • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer, concentrate, and purify the product by column chromatography to obtain the anthraquinone diboronic ester.

Step 2: Suzuki Polycondensation

  • Reaction: The anthraquinone diboronic ester is polymerized with a dihaloaromatic comonomer in the presence of a palladium catalyst and a base.

  • Procedure:

    • In a Schlenk flask, dissolve the anthraquinone diboronic ester (1 eq.) and a dihaloaromatic comonomer (e.g., 1,4-dibromobenzene) (1 eq.) in a degassed solvent mixture such as toluene (B28343) and water.

    • Add a base, for example, an aqueous solution of potassium carbonate (3-4 eq.).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (1-2 mol%).

    • Heat the mixture to reflux under an inert atmosphere for 48-72 hours.

    • Cool the reaction and pour it into methanol to precipitate the polymer.

    • Filter the polymer and purify it further by Soxhlet extraction with methanol and acetone (B3395972) to remove oligomers and catalyst residues.

    • Dry the final polymer under vacuum.

Characterization of Anthraquinone-Based Polymers

Thorough characterization is crucial to understand the structure-property relationships of the synthesized polymers.

Table 1: Typical Characterization Techniques and Expected Observations

Technique Purpose Expected Observations for Anthraquinone Polymers
FTIR Spectroscopy Functional group identificationCharacteristic peaks for C=O (quinone) around 1670 cm⁻¹, C-N stretching (for polyimides), and aromatic C-H stretching. Disappearance of the C-Cl peak from this compound.
NMR Spectroscopy (¹H, ¹³C) Structural elucidationAromatic proton and carbon signals corresponding to the anthraquinone and comonomer units.
Gel Permeation Chromatography (GPC) Molecular weight and polydispersityProvides number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn).
Thermogravimetric Analysis (TGA) Thermal stabilityHigh decomposition temperatures (Td), often above 400 °C, indicating good thermal stability. Provides information on char yield.[1][2]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)High Tg values are expected due to the rigid anthraquinone moiety.
Cyclic Voltammetry (CV) Electrochemical propertiesReversible redox peaks corresponding to the two-electron reduction of the quinone moiety.[3]

Table 2: Representative Thermal Properties of Anthraquinone-Based Polyimides

PolymerTg (°C)Td10 (°C in N₂)aChar Yield at 800°C (%)Reference
Polyimide from 2,6-diaminoanthraquinone (B87147) and PMDA>400~560>60[4]
Polyimide from 1,5-diaminoanthraquinone (B86024) and PMDA>400~500~55[4]
AQ-PIb28553562[1]
OAQ-PIc27852861[1]

a Temperature at 10% weight loss. b Polyimide with pendant anthraquinone moiety. c Polyimide with pendant oligo-anthraquinone moiety.

Table 3: Representative Electrochemical Properties of Polyanthraquinones

PolymerFirst Reduction Potential (V vs. Li/Li⁺)Second Reduction Potential (V vs. Li/Li⁺)Specific Capacity (mAh/g)Cycling StabilityReference
P14AQd~2.25~2.0~26099.4% retention after 1000 cycles[5][6]
P15AQe~2.2~1.95~240Good[5][6]
1,5-PAQSf~2.25~2.05~200Stable for up to 1000 cycles[3]
2,6-PAQSg~2.35~2.15~200Stable for up to 1000 cycles[3]

d Poly(1,4-anthraquinone) e Poly(1,5-anthraquinone) f Poly(1,5-anthraquinone sulfide) g Poly(2,6-anthraquinone sulfide)

Applications in Drug Delivery and Photodynamic Therapy

The unique properties of anthraquinone-based polymers make them attractive for biomedical applications. Their hydrophobic nature allows for the encapsulation of poorly water-soluble drugs, and the anthraquinone moiety itself can act as a photosensitizer for photodynamic therapy.

Protocol for Drug Loading and In Vitro Release Studies

This protocol describes a general method for loading a model hydrophobic drug, such as Doxorubicin (DOX), into polymer nanoparticles and evaluating its release profile.

Workflow for Drug Loading and Release

G cluster_0 Nanoparticle Formulation cluster_1 Drug Loading cluster_2 Release Study NP_Formation 1. Nanoprecipitation to form Polymer Nanoparticles Loading 2. Incubation of Nanoparticles with Drug NP_Formation->Loading Purification 3. Centrifugation/Dialysis to remove free drug Loading->Purification Release 4. Incubation in release media (e.g., PBS at different pH) Purification->Release Quantification 5. Quantification of released drug (UV-Vis/Fluorescence) Release->Quantification

Figure 3: Workflow for drug loading into and release from polymer nanoparticles.

Experimental Protocol:

  • Nanoparticle Formation:

    • Dissolve the anthraquinone-based polymer in a water-miscible organic solvent (e.g., THF, acetone) at a concentration of 1-5 mg/mL.

    • Add this solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS), which may contain a surfactant for stabilization.

    • Stir for several hours to allow for solvent evaporation and nanoparticle formation.

  • Drug Loading:

    • Add a solution of the drug (e.g., Doxorubicin) to the nanoparticle suspension.

    • Incubate the mixture under gentle stirring for 24 hours in the dark to allow for drug encapsulation.[7]

  • Purification:

    • Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation or dialysis against a suitable buffer.

  • Quantification of Loading:

    • Lyse a known amount of drug-loaded nanoparticles with a suitable solvent to release the encapsulated drug.

    • Quantify the drug concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

  • In Vitro Drug Release:

    • Suspend the drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

    • Incubate the suspension at 37 °C with gentle shaking.

    • At predetermined time intervals, withdraw aliquots, separate the nanoparticles by centrifugation, and quantify the amount of released drug in the supernatant.[8][9]

Protocol for In Vitro Cytotoxicity and Phototoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. This protocol can be used to determine the cytotoxicity of the polymer nanoparticles and their phototoxicity upon light irradiation.[10][11]

Experimental Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the polymer nanoparticles (with and without loaded drug) in cell culture medium.

    • Replace the medium in the wells with the nanoparticle-containing medium and incubate for a specified period (e.g., 24 or 48 hours).

  • Phototoxicity Assessment:

    • For phototoxicity studies, after an initial incubation period to allow for nanoparticle uptake (e.g., 4-6 hours), irradiate the cells with light of a suitable wavelength for the anthraquinone moiety (typically in the range of 400-500 nm) for a defined duration.

    • Return the plates to the incubator for a further 24-48 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

    • Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot cell viability versus nanoparticle concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Signaling Pathways in Drug Development

While anthraquinone derivatives are known to interact with biological systems, for instance, by intercalating into DNA or inhibiting topoisomerase II, the specific signaling pathways modulated by synthetic polymers derived from this compound are not well-elucidated and represent an active area for future research. The cytotoxic effects observed are often a combination of the encapsulated drug's mechanism of action and, in the case of photodynamic therapy, the generation of reactive oxygen species (ROS) leading to apoptosis or necrosis. Further studies are required to understand the detailed molecular interactions of these advanced polymers within a cellular context.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of a variety of advanced polymers with tunable properties. The protocols and data presented here provide a foundation for researchers to explore the synthesis, characterization, and application of these materials, particularly in the promising fields of high-performance materials and biomedical engineering. Further research into the biological interactions of these polymers will be crucial for their successful translation into clinical applications.

References

Fluorescent Probes and Chemosensors Based on 1-Chloroanthraquinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes and chemosensors derived from 1-chloroanthraquinone. The following sections offer a comprehensive guide, including quantitative data, detailed experimental methodologies, and visual diagrams of signaling pathways and workflows to support research and development in chemical sensing and biological imaging.

Introduction to this compound in Fluorescent Probe Design

This compound is a versatile building block in the design of fluorescent probes and chemosensors. The anthraquinone (B42736) core provides a stable, conjugated system with inherent, albeit often weak, fluorescence. The reactivity of the chlorine atom at the 1-position allows for its substitution by various nucleophiles, such as amines and phenols, or for participation in cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the straightforward introduction of recognition moieties (receptors) and the modulation of the photophysical properties of the anthraquinone fluorophore.

The primary signaling mechanisms for anthraquinone-based sensors include Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). In a typical PET-based sensor, the fluorescence of the anthraquinone core is quenched in the "off" state. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence. In ICT-based sensors, the interaction with an analyte can alter the electron-donating or -withdrawing properties of the substituents, resulting in a detectable shift in the emission wavelength.

Application Note 1: Poly(1-amino-5-chloroanthraquinone) as a Highly Selective and Ultrasensitive Fluorescent Chemosensor for Ferric Ion (Fe³⁺)

This application note details the use of a polymer derived from a chloroanthraquinone derivative, Poly(1-amino-5-chloroanthraquinone) (PACA), as a highly effective fluorescent sensor for the detection of ferric ions (Fe³⁺).

Sensing Mechanism: The fluorescence of the PACA polymer is significantly quenched upon the addition of Fe³⁺. This quenching is attributed to a static process where a non-fluorescent complex is formed between the polymer and the ferric ions in the ground state. The high sensitivity and selectivity towards Fe³⁺ are driven by the strong affinity of the amino groups in the polymer chain for this metal ion.

Quantitative Data
ParameterValueReference
AnalyteFerric Ion (Fe³⁺)[1]
Linear Range1.0 × 10⁻¹⁰ to 1.0 × 10⁻⁴ M[1]
Limit of Detection (LOD)2.0 × 10⁻¹¹ M[1]
Response Time< 5 minutes[1]
Solvent SystemDMF/H₂O (9:1, v/v), pH 7.0[1]
Excitation Wavelength334 nm[1]
Emission WavelengthNot specified[1]
Experimental Protocols

1. Synthesis of Poly(1-amino-5-chloroanthraquinone) (PACA)

This protocol describes the chemical oxidative interfacial polymerization of 1-amino-5-chloroanthraquinone (B91124).

  • Materials:

    • 1-amino-5-chloroanthraquinone (ACA)

    • Chromium trioxide (CrO₃)

    • Perchloric acid (HClO₄)

    • Nitrobenzene

    • Distilled water

  • Procedure:

    • Prepare the aqueous phase by dissolving chromium trioxide (1.0029 g, 10 mmol) in 5 mL of distilled water at 30 °C.

    • Prepare the organic phase by dissolving 1-amino-5-chloroanthraquinone in nitrobenzene.

    • Carefully layer the organic phase over the aqueous phase to create an interface.

    • Initiate polymerization at the interface. The PACA particles will precipitate out of the solution.

    • Isolate the PACA particles by filtration.

    • Wash the polymer thoroughly to remove any remaining reactants, oxidant, and byproducts.

    • Dry the polymer to obtain a fine solid powder. A yield of 56.5% has been reported.[1]

2. Fluorescence Detection of Fe³⁺

This protocol outlines the procedure for using PACA to detect ferric ions.

  • Materials:

    • PACA stock solution in N,N-dimethylformamide (DMF) (e.g., 6.70 µg/mL)

    • Aqueous solutions of various metal ions (as nitrate (B79036) salts)

    • DMF/Water (9:1, v/v) solvent system buffered to pH 7.0

  • Procedure:

    • In a cuvette, place 9.0 mL of the PACA solution (6.70 µg/mL) in DMF.[1]

    • Add the desired concentration of the Fe³⁺ solution.

    • Allow the solution to react at room temperature (22 °C) for 5 minutes.[1]

    • Measure the fluorescence spectrum using an excitation wavelength of 334 nm. The excitation and emission slits can be set to 5.0 nm.[1]

    • For selectivity studies, repeat the procedure with other metal ions and compare the fluorescence quenching.

Diagrams

Fe3_Sensing_Workflow Workflow for Fe³⁺ Detection using PACA prep Prepare PACA solution in DMF/H₂O (pH 7.0) add_fe Add Fe³⁺ sample prep->add_fe incubate Incubate for 5 min at room temperature add_fe->incubate measure Measure fluorescence (Ex: 334 nm) incubate->measure analyze Analyze fluorescence quenching to determine [Fe³⁺] measure->analyze

Caption: Workflow for the detection of Fe³⁺ using the PACA fluorescent sensor.

PACA_Signaling_Pathway Signaling Pathway of PACA for Fe³⁺ Sensing PACA_fluorescent PACA Polymer (Fluorescent) PACA_Fe3_complex PACA-Fe³⁺ Complex (Non-fluorescent) PACA_fluorescent->PACA_Fe3_complex Complexation fluorescence_on Fluorescence ON PACA_fluorescent->fluorescence_on Excitation Fe3 Fe³⁺ Ion Fe3->PACA_Fe3_complex fluorescence_off Fluorescence OFF PACA_Fe3_complex->fluorescence_off Quenching Synthesis_Workflow General Synthetic Workflow for 1-Arylaminoanthraquinone Probes start This compound reaction Buchwald-Hartwig Cross-Coupling start->reaction reagents Aryl Amine Pd Catalyst Ligand, Base reagents->reaction purification Purification (Column Chromatography) reaction->purification product 1-Arylaminoanthraquinone Fluorescent Probe purification->product ICT_Signaling_Pathway ICT Mechanism in 1-Arylaminoanthraquinone Probes ground_state Ground State (S₀) Donor-Acceptor System excited_state Excited State (S₁) Intramolecular Charge Transfer ground_state->excited_state Excitation excitation Excitation (hν) emission Fluorescence Emission (hν') excited_state->emission analyte_interaction Interaction with Analyte/ Change in Solvent Polarity excited_state->analyte_interaction modulated_emission Modulated Fluorescence (Shift in Wavelength) analyte_interaction->modulated_emission

References

Application Notes and Protocols for 1-Chloroanthraquinone in Dye-Sensitized Solar Cell (DSSC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone (B42736) derivatives have been a subject of interest in the development of synthetic dyes for various applications, including dye-sensitized solar cells (DSSCs). Their rigid, planar structure and photochemical stability make them potential candidates for photosensitizers. 1-Chloroanthraquinone is a key intermediate in the synthesis of a variety of anthraquinone dyes. By introducing electron-donating groups and an anchoring moiety, such as a carboxylic acid, this compound can be functionalized to create dyes suitable for DSSC applications. These dyes can absorb light in the visible spectrum and inject electrons into the conduction band of a semiconductor material like titanium dioxide (TiO₂), initiating the process of electricity generation.

However, research has indicated that many anthraquinone-based dyes exhibit relatively low power conversion efficiencies (PCE) in DSSCs.[1][2] This is often attributed to the strong electron-withdrawing nature of the anthraquinone core, which can impede efficient electron injection from the dye's excited state into the semiconductor's conduction band.[1] Despite these challenges, the exploration of novel anthraquinone derivatives continues, driven by the potential for creating low-cost and stable photosensitizers.

This document provides detailed application notes and protocols for the use of this compound as a precursor for synthesizing sensitizing dyes for DSSCs. It includes a representative synthesis protocol, a detailed guide for the fabrication and characterization of DSSCs, and a summary of the performance of related anthraquinone dyes.

Quantitative Data Presentation

The performance of DSSCs is evaluated based on several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η). The table below summarizes the photovoltaic performance of three anthraquinone dyes (AQ1, AQ2, and AQ3) synthesized for DSSC applications, as reported by Sun et al. (2007).

DyeJsc (mA/cm²)Voc (V)FFη (%)
AQ10.380.460.690.12
AQ20.210.440.710.07
AQ30.160.420.720.05

Data sourced from a study on anthraquinone dyes as photosensitizers for DSSCs.

Experimental Protocols

Protocol 1: Representative Synthesis of an Anthraquinone-Based Dye from this compound

This protocol describes a representative two-step synthesis of an amino-anthraquinone dye with a carboxylic acid anchoring group, starting from this compound. The synthesis involves a nucleophilic aromatic substitution followed by an amidation reaction.

Materials:

Step 1: Synthesis of 1-(4-hydroxyanilino)anthracene-9,10-dione

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-aminophenol (1.2 eq) in DMF.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture at 120 °C for 8 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane (B92381) and ethyl acetate).

Step 2: Synthesis of the Final Anthraquinone Dye

  • Dissolve the product from Step 1 (1.0 eq) in a mixture of pyridine and DCM.

  • Add succinic anhydride (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the mixture with 1M HCl and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final dye product by column chromatography on silica gel.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the steps for constructing a DSSC using a synthesized anthraquinone dye.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste

  • Synthesized anthraquinone dye

  • Ethanol (B145695)

  • Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile)

  • Platinum (Pt) precursor solution (e.g., H₂PtCl₆ in isopropanol)

  • Surfactant (e.g., Triton X-100)

  • Sealing film (e.g., Surlyn)

  • Doctor blade or screen printer

  • Hot plate and furnace

  • Solar simulator

  • Potentiostat/Galvanostat

Procedure:

  • Preparation of the TiO₂ Photoanode:

    • Clean the FTO glass by sonicating in a detergent solution, deionized water, and ethanol.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a doctor blade or screen printing. A blocking layer of TiO₂ can be applied beforehand by spin-coating.

    • Dry the TiO₂ film at 120 °C for 10 minutes.

    • Sinter the TiO₂ film in a furnace at 450-500 °C for 30 minutes to create a mesoporous structure.

    • Allow the photoanode to cool to room temperature.

  • Dye Sensitization:

    • Immerse the TiO₂ photoanode in a solution of the synthesized anthraquinone dye (typically 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile (B52724) and tert-butanol) for 12-24 hours at room temperature.

    • After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules and dry it.

  • Preparation of the Counter Electrode:

    • Clean another piece of FTO glass as described in step 1.

    • Deposit a thin layer of platinum catalyst onto the conductive side of the FTO glass by drop-casting or spin-coating the Pt precursor solution, followed by heating at 400 °C for 15-20 minutes.

  • Assembly of the DSSC:

    • Place a thermoplastic sealing film (e.g., Surlyn) around the TiO₂ film on the photoanode.

    • Position the Pt counter electrode on top of the photoanode, offsetting the electrodes slightly to allow for electrical contact.

    • Heat the assembly on a hot plate to melt the sealing film and bond the two electrodes together.

    • Introduce the iodide-based electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode via capillary action.

    • Seal the holes to prevent electrolyte leakage.

Protocol 3: Characterization of the DSSC
  • Photovoltaic Measurement:

    • Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) to illuminate the DSSC.

    • Measure the current-voltage (I-V) characteristics of the cell using a potentiostat/galvanostat.

    • From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths of light.

Visualizations

DSSC_Workflow cluster_synthesis Dye Synthesis cluster_fabrication DSSC Fabrication cluster_characterization Characterization Start This compound React1 Nucleophilic Substitution (e.g., with 4-aminophenol) Start->React1 Intermediate Amino-anthraquinone Intermediate React1->Intermediate React2 Amidation (e.g., with succinic anhydride) Intermediate->React2 End_Synth Final Anthraquinone Dye React2->End_Synth Sensitization Dye Sensitization End_Synth->Sensitization Photoanode Prepare TiO₂ Photoanode Photoanode->Sensitization Assembly Assemble Cell & Add Electrolyte Sensitization->Assembly Counter_Elec Prepare Pt Counter Electrode Counter_Elec->Assembly End_Fab Fabricated DSSC Assembly->End_Fab IV_Test I-V Measurement (AM 1.5G) End_Fab->IV_Test IPCE_Test IPCE Measurement End_Fab->IPCE_Test Performance Photovoltaic Performance Data IV_Test->Performance IPCE_Test->Performance DSSC_Mechanism Photon Sunlight (hν) Dye_GS Dye (S) Photon->Dye_GS 1. Light Absorption Dye_ES Excited Dye (S*) Dye_GS->Dye_ES Excitation Dye_ES->Dye_GS Recombination (Loss) TiO2_CB TiO₂ Conduction Band Dye_ES->TiO2_CB 2. Electron Injection External_Circuit External Circuit TiO2_CB->External_Circuit 3. Electron Transport I3_minus I₃⁻ TiO2_CB->I3_minus Recombination (Loss) Counter_Electrode Counter Electrode (Pt) External_Circuit->Counter_Electrode Counter_Electrode->I3_minus 4. Electrolyte Regeneration I_minus I⁻ I3_minus->I_minus Reduction I_minus->Dye_GS 5. Dye Regeneration

References

Application Note: Synthesis of 1-Aminoanthraquinone from 1-Chloroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1-aminoanthraquinone (B167232), a crucial intermediate in the manufacturing of various dyes and pigments. The synthesis is achieved through the direct amination of 1-chloroanthraquinone. This document outlines the necessary reagents, equipment, and a step-by-step experimental procedure, including reaction setup, monitoring, product isolation, and purification. Safety precautions and expected outcomes are also detailed to ensure a safe and efficient synthesis.

Introduction

1-Aminoanthraquinone is a significant building block in the synthesis of a wide range of anthraquinone-based dyes and pigments. The introduction of the amino group at the 1-position is critical for the final coloristic and performance properties of these colorants. One common synthetic route to 1-aminoanthraquinone involves the nucleophilic aromatic substitution of a halogen, such as chlorine, at the 1-position with an amino group. This reaction, typically carried out at elevated temperatures and pressures, often utilizes a copper catalyst to enhance the reaction rate and yield. This document presents a comprehensive protocol for this transformation.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the chlorine atom on this compound is displaced by an amino group from ammonia (B1221849).

Reaction_Scheme cluster_reactants Reactants cluster_products Products This compound This compound 1-Aminoanthraquinone 1-Aminoanthraquinone This compound->1-Aminoanthraquinone Cu catalyst, High T, High P + NH3 +  NH3 (aq) + HCl +  HCl

Caption: Reaction scheme for the synthesis of 1-aminoanthraquinone.

Experimental Protocol

This protocol is adapted from established procedures for the amination of haloanthraquinones.

Materials and Equipment:

Material/EquipmentSpecifications
This compound>98% purity
Aqueous Ammonia28-30% solution
Copper(I) oxide (Cu₂O) or Copper(II) sulfate (B86663) (CuSO₄)Catalyst grade
Toluene (B28343)ACS grade
Ethanol95%
High-pressure autoclave with stirrer and temperature controlCapable of withstanding >20 atm and >200 °C
Buchner funnel and filter flask
Round-bottom flask
Reflux condenser
Heating mantle
Standard laboratory glassware

Procedure:

  • Reactor Charging: In a high-pressure autoclave, charge this compound (1.0 eq), copper catalyst (e.g., Cu₂O, 0.05 eq), and aqueous ammonia (10-15 eq).

  • Reaction Conditions: Seal the autoclave and begin stirring. Heat the reaction mixture to 190-220 °C. The pressure will rise due to the vapor pressure of ammonia and water.

  • Reaction Monitoring: Maintain the temperature and stirring for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., toluene/ethyl acetate (B1210297) mixture).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Product Isolation: Transfer the reaction mixture to a beaker. Acidify the mixture with dilute hydrochloric acid to neutralize any remaining ammonia. The crude 1-aminoanthraquinone will precipitate.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the solid with hot water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene or ethanol, to yield pure 1-aminoanthraquinone as a red-brown crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C.

Data Presentation

Table 1: Reactant Stoichiometry

ReactantMolecular Weight ( g/mol )Molar Equivalents
This compound242.661.0
Aqueous Ammonia (28%)17.03 (as NH₃)10 - 15
Copper(I) oxide143.090.05

Table 2: Typical Reaction Parameters and Expected Results

ParameterValue
Temperature190 - 220 °C
Reaction Time4 - 8 hours
Expected Yield75 - 85%
AppearanceRed-brown crystalline powder
Melting Point245 - 248 °C

Workflow Diagram

G start Start charge_reactor Charge Autoclave This compound Aqueous Ammonia Copper Catalyst start->charge_reactor react Heat and Stir 190-220 °C 4-8 hours charge_reactor->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete cool_vent Cool and Vent Autoclave monitor->cool_vent Complete isolate Isolate Crude Product Acidification and Precipitation cool_vent->isolate filter_wash Filter and Wash Hot Water Ethanol isolate->filter_wash purify Recrystallize Toluene or Ethanol filter_wash->purify dry Dry Product Vacuum Oven purify->dry end End dry->end

Caption: Experimental workflow for the synthesis of 1-aminoanthraquinone.

Safety Precautions

  • This reaction should be performed in a high-pressure autoclave by trained personnel.

  • The reaction involves high temperatures and pressures; ensure the equipment is properly rated and maintained.

  • Aqueous ammonia is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Venting of ammonia should be done slowly and carefully into a proper scrubbing system or fume hood.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of 1-aminoanthraquinone from this compound. The use of a copper catalyst is crucial for achieving a good yield in a reasonable reaction time. This procedure can be scaled for larger-scale production with appropriate engineering controls. The resulting 1-aminoanthraquinone is of sufficient purity for its use as an intermediate in the synthesis of various colorants.

Application Notes and Protocols for Nucleophilic Substitution on 1-Chloroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution on 1-chloroanthraquinone, a key intermediate in the synthesis of a diverse range of compounds, including dyes, pigments, and molecules with potential therapeutic applications. The following sections detail the experimental setup for reactions with various nucleophiles, presenting quantitative data in structured tables and illustrating the underlying chemical principles and workflows with diagrams.

Introduction

This compound is a versatile electrophile for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the two carbonyl groups activates the anthraquinone (B42736) ring system, facilitating the displacement of the chlorine atom at the C1 position by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to the synthesis of a wide array of substituted anthraquinones. These derivatives are of significant interest in medicinal chemistry and materials science.

The general reaction scheme is as follows:

Two common methods for effecting this transformation are the classical Ullmann condensation, which typically employs a copper catalyst at high temperatures, and the more modern palladium-catalyzed Buchwald-Hartwig amination, which often proceeds under milder conditions with a broader substrate scope.

Core Concepts: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The substitution reactions on this compound proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway involves two key steps:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing anthraquinone ring system.

  • Leaving Group Departure: The chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.

The stability of the Meisenheimer complex is crucial for the reaction to proceed, and it is enhanced by the presence of the electron-withdrawing carbonyl groups on the anthraquinone core.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products This compound This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer_Complex + Nucleophile (Nucleophilic Attack) Nucleophile Nucleophile Substituted_Anthraquinone 1-Substituted Anthraquinone Meisenheimer_Complex->Substituted_Anthraquinone - Chloride Ion (Leaving Group Departure) Chloride_Ion Chloride Ion

Caption: The SNAr mechanism on this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution of this compound with N-nucleophiles, O-nucleophiles, and S-nucleophiles.

General Experimental Workflow

The general workflow for these reactions involves the setup of the reaction under appropriate atmospheric conditions, followed by heating and monitoring. Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified, typically by recrystallization or column chromatography.

Experimental_Workflow start Start: Assemble Glassware (Oven-dried) setup Reaction Setup: - Add this compound - Add Nucleophile - Add Catalyst (if applicable) - Add Solvent and Base start->setup reaction Reaction: - Heat to specified temperature - Stir for specified time - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Cool to room temperature - Quench reaction (if necessary) - Extraction with organic solvent - Wash with brine and dry reaction->workup purification Purification: - Concentrate under reduced pressure - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for nucleophilic substitution.
Protocol 1: Synthesis of 1-Aminoanthraquinones (N-Nucleophiles)

This protocol details the reaction of this compound with amines, a common method for synthesizing colored compounds and pharmaceutical intermediates. Both classical copper-catalyzed and modern palladium-catalyzed methods are presented.

Method A: Copper-Catalyzed Ammonolysis/Amination (Ullmann Condensation)

  • Materials:

    • This compound

    • Ammonia (B1221849) (aqueous solution) or primary/secondary amine

    • Copper catalyst (e.g., Copper(I) oxide, Copper powder)

    • Solvent (e.g., Pyridine, N-Methyl-2-pyrrolidone (NMP), Nitrobenzene)

    • Base (e.g., Potassium carbonate, Sodium hydroxide, if necessary)

    • Inert gas supply (Nitrogen or Argon)

    • Standard laboratory glassware for reflux and work-up

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.), the copper catalyst (0.05-0.1 eq.), and the solvent.

    • If using an amine salt or a less reactive amine, add a base (1.5-2.0 eq.).

    • Flush the flask with an inert gas.

    • Add the amine (1.5-3.0 eq.) or bubble ammonia gas through the solution.

    • Heat the reaction mixture to the specified temperature (typically 150-270°C) and stir vigorously.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitates, filter and wash with a suitable solvent.

    • If the product is in solution, pour the mixture into water and extract with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Method B: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

  • Materials:

    • This compound

    • Primary or secondary amine

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

    • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

    • Inert gas supply (Nitrogen or Argon) and glovebox or Schlenk line

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01-0.05 eq.), the phosphine ligand (0.01-0.05 eq.), and the base (1.5-2.0 eq.) to an oven-dried Schlenk tube.

    • Add this compound (1.0 eq.) and the anhydrous solvent.

    • Add the amine (1.1-1.5 eq.).

    • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 80-120°C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Data Presentation: N-Nucleophiles

NucleophileMethodCatalyst (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
Aqueous AmmoniaACu(I)/Cu(II) (cat.)WaterNaOH (1 eq.)138-1404-666-73[2]
Aqueous AmmoniaANoneWaterNaOH (1 eq.)138-140~3076[2]
General AmineBPd₂(dba)₃ (1-2)TolueneNaOt-Bu80-1102-24High[3][4]
Protocol 2: Synthesis of 1-Phenoxyanthraquinones (O-Nucleophiles)

This protocol describes the synthesis of aryl ethers of anthraquinone via the Ullmann condensation with phenols.

  • Materials:

    • This compound

    • Phenol (B47542) or substituted phenol

    • Copper catalyst (e.g., CuI, Cu₂O)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., DMF, Pyridine, NMP)

    • Inert gas supply (Nitrogen or Argon)

    • Standard laboratory glassware for reflux and work-up

  • Procedure:

    • To a round-bottom flask, add the phenol (1.2-1.5 eq.) and the solvent.

    • Add the base (2.0 eq.) and stir for 15-30 minutes to form the phenoxide.

    • Add this compound (1.0 eq.) and the copper catalyst (0.1-0.2 eq.).

    • Flush the flask with an inert gas.

    • Heat the reaction mixture to a high temperature (typically 150-210°C) with stirring.[5]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into dilute acid (e.g., 1M HCl) to neutralize the excess base.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Data Presentation: O-Nucleophiles

NucleophileMethodCatalyst (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
PhenolUllmannCuI (10-20)Pyridine/DMFK₂CO₃150-20012-24Moderate-Good[5]
Methoxide (B1231860)SNArNoneMethanolNaOCH₃Reflux4-8Good[6][7]
Protocol 3: Synthesis of 1-Thiophenoxyanthraquinones (S-Nucleophiles)

This protocol outlines the reaction of this compound with thiols to form thioethers.

  • Materials:

    • This compound

    • Thiol (e.g., thiophenol)

    • Base (e.g., K₂CO₃, NaH)

    • Solvent (e.g., DMF, DMSO)

    • Inert gas supply (Nitrogen or Argon)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.1-1.3 eq.) in the solvent.

    • Add the base (1.5 eq.) and stir to form the thiolate.

    • Add this compound (1.0 eq.).

    • Heat the reaction mixture to a moderate temperature (e.g., 80-120°C).

    • Monitor the reaction by TLC.

    • After completion, cool to room temperature and pour into water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Data Presentation: S-Nucleophiles

NucleophileMethodCatalyst (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
ThiophenolateSNArNoneDMFK₂CO₃1006-12Good[8]

Note on Safety: Many of the reagents used in these protocols are toxic, corrosive, or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use. Reactions at high temperatures and pressures should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for the Quantification of 1-Chloroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Chloroanthraquinone, a compound of interest in various industrial and pharmaceutical contexts. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are based on established analytical techniques for anthraquinone (B42736) derivatives. It is imperative that these methods are fully validated in your laboratory for the specific matrix and concentration range of interest.

Quantitative Data Summary

The following table summarizes the typical performance characteristics expected for the analytical techniques described. These values are derived from literature for structurally similar anthraquinone compounds and should be considered as estimates pending experimental validation for this compound.

ParameterHPLC-UVGC-MSUV-Visible Spectrophotometry
Linearity (r²) > 0.999> 0.998> 0.997
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng/mL0.3 - 1.5 µg/mL
Accuracy (Recovery) 98 - 102%95 - 105%97 - 103%
Precision (RSD) < 2%< 5%< 3%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of anthraquinone derivatives.[1] This method offers excellent resolution and sensitivity for the determination of this compound in various matrices, including pharmaceutical preparations and environmental samples. The selection of a C18 stationary phase and a mobile phase consisting of a mixture of organic solvent (acetonitrile or methanol) and acidified water allows for the efficient separation of this compound from potential interferences.[2] Detection is typically performed at a wavelength corresponding to the absorbance maximum of the analyte.

Experimental Protocol:

  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and 0.1% phosphoric acid in water (Solvent A).[2]

    • Gradient Program:

      • 0-20 min: 40-90% B

      • 20-25 min: 90% B

      • 25-26 min: 90-40% B

      • 26-30 min: 40% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.[2]

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with the mobile phase initial composition.

    • Sample Preparation: The sample preparation will be matrix-dependent. A typical extraction procedure for a solid sample involves sonication or soxhlet extraction with a suitable organic solvent (e.g., methanol, dichloromethane), followed by filtration through a 0.45 µm syringe filter before injection.

  • Calibration and Quantification:

    • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample Weigh Sample Extract Extract with Solvent Sample->Extract Filter Filter Extract Extract->Filter Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Sample Calibrate->Quantify GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Dichloromethane Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into GC-MS Dilute_Standard->Inject Sample Collect Sample Extract Liquid-Liquid Extraction Sample->Extract Concentrate Concentrate Extract Extract->Concentrate Concentrate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Calibrate Build Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify UVVis_Logic node_prep Prepare Standards & Sample in Ethanol node_scan Scan Standard to Determine λmax node_prep->node_scan node_measure Measure Absorbance of Standards at λmax node_prep->node_measure node_sample_measure Measure Absorbance of Sample at λmax node_prep->node_sample_measure node_scan->node_measure node_curve Plot Absorbance vs. Concentration (Calibration Curve) node_measure->node_curve node_quantify Determine Sample Concentration from Calibration Curve node_curve->node_quantify node_sample_measure->node_quantify

References

Application Notes: 1-Chloroanthraquinone as a Photocatalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-chloroanthraquinone as a photocatalyst in organic reactions. While direct applications of this compound are not extensively documented in recent literature, its structural analog, 2-chloroanthraquinone (B1664062), has been effectively employed as a metal-free, visible-light-activated photocatalyst for the aerobic oxidation of alcohols.[1] This document will detail the protocols and data from these analogous reactions, providing a strong starting point for the investigation and application of this compound in similar transformations.

Core Concepts and Mechanism of Action

Anthraquinones are a class of organic compounds known for their photophysical properties, making them suitable as photosensitizers.[2] Upon absorption of light, they are promoted to an excited state, enabling them to initiate chemical reactions through various pathways, including:

  • Hydrogen Atom Transfer (HAT): The excited anthraquinone (B42736) can abstract a hydrogen atom from a substrate, generating a radical intermediate that can then undergo further reactions.

  • Single Electron Transfer (SET): The excited molecule can act as either an oxidant or a reductant, engaging in single-electron transfer with a substrate to form radical ions.

  • Energy Transfer: The excited photosensitizer can transfer its energy to another molecule, such as molecular oxygen, to generate reactive species like singlet oxygen.

The presence of a chlorine atom on the anthraquinone core can influence its electronic properties and, consequently, its reactivity as a photocatalyst.[2]

Application: Aerobic Photooxidation of Alcohols

A primary application of chloroanthraquinones in photocatalysis is the aerobic oxidation of alcohols to aldehydes, ketones, or carboxylic acids. This transformation is of significant interest as it utilizes molecular oxygen from the air as a green and sustainable oxidant, avoiding the need for heavy metal catalysts.[1]

Quantitative Data Summary

The following table summarizes the results for the photooxidation of various alcohols using 2-chloroanthraquinone as the photocatalyst under visible light irradiation.[1] It is anticipated that this compound would exhibit similar catalytic activity.

EntrySubstrate (Alcohol)ProductTime (h)Yield (%)
1Benzyl alcoholBenzoic acid2498
24-Methylbenzyl alcohol4-Methylbenzoic acid2495
34-Methoxybenzyl alcohol4-Methoxybenzoic acid2488
44-Chlorobenzyl alcohol4-Chlorobenzoic acid2491
54-Nitrobenzyl alcohol4-Nitrobenzoic acid2485
61-PhenylethanolAcetophenone1299
7DiphenylmethanolBenzophenone1297
8Cinnamyl alcoholCinnamic acid2475
91-OctanolOctanoic acid4865
10CyclohexanolCyclohexanone2482

Data extracted from studies on 2-chloroanthraquinone and presented as a model for this compound applications.[1]

Experimental Protocols

Protocol 1: General Procedure for the Photocatalytic Oxidation of Primary Alcohols to Carboxylic Acids

This protocol is adapted from the visible-light-mediated aerobic oxidation of alcohols using 2-chloroanthraquinone.[1]

Materials:

  • This compound (or 2-chloroanthraquinone as per the reference study)

  • Substrate (primary alcohol)

  • Ethyl acetate (B1210297) (EtOAc), reagent grade

  • Potassium carbonate (K₂CO₃)

  • Water, deionized

  • Schlenk tube or other suitable reaction vessel

  • Visible light source (e.g., 23 W fluorescent lamp)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the primary alcohol (0.5 mmol), this compound (0.025 mmol, 5 mol%), potassium carbonate (1.0 mmol), and ethyl acetate (5 mL).

  • Add water (0.5 mL) to the mixture.

  • Seal the tube and stir the mixture at room temperature under an air atmosphere.

  • Irradiate the reaction mixture with a 23 W fluorescent lamp, maintaining a distance of approximately 5-10 cm.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, quench the reaction by adding 1 M hydrochloric acid (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired carboxylic acid.

Protocol 2: General Procedure for the Photocatalytic Oxidation of Secondary Alcohols to Ketones

Materials:

  • This compound (or 2-chloroanthraquinone)

  • Substrate (secondary alcohol)

  • Ethyl acetate (EtOAc), reagent grade

  • Visible light source (e.g., 23 W fluorescent lamp)

  • Magnetic stirrer and stir bar

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • In a Schlenk tube, dissolve the secondary alcohol (0.5 mmol) and this compound (0.025 mmol, 5 mol%) in ethyl acetate (5 mL).

  • Seal the tube and stir the solution at room temperature under an air atmosphere.

  • Irradiate the reaction mixture with a 23 W fluorescent lamp.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the corresponding ketone.

Visualizations

Proposed Photocatalytic Cycle for Alcohol Oxidation

The following diagram illustrates the proposed mechanism for the aerobic oxidation of an alcohol photocatalyzed by a chloroanthraquinone (Cl-AQN).

photocatalytic_cycle Cl_AQN_excited Cl-AQN* (Excited State) Intermediate_1 Cl-AQNH• + RĊHOH Cl_AQN_excited->Intermediate_1 Hydrogen Atom Transfer (HAT) Substrate RCH₂OH (Alcohol) Intermediate_2 Cl-AQNH₂ + RCHO Intermediate_1->Intermediate_2 Hydrogen Atom Transfer (HAT) Product RCHO or RCOOH (Aldehyde/Carboxylic Acid) Intermediate_1->Product Reaction with O₂ Cl_AQN Cl_AQN Intermediate_2->Cl_AQN Regeneration Oxygen O₂ experimental_workflow start Start reagents Combine: - Alcohol Substrate - this compound - Solvent (EtOAc) - Additives (e.g., K₂CO₃, H₂O) start->reagents setup Seal Reaction Vessel (Air Atmosphere) reagents->setup irradiation Irradiate with Visible Light (Stir at Room Temperature) setup->irradiation monitoring Monitor Reaction Progress (TLC/GC) irradiation->monitoring monitoring->irradiation Continue Irradiation workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for 1-Chloroanthraquinone-Based Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of functional materials derived from 1-chloroanthraquinone. This document includes detailed experimental protocols for the synthesis of key derivatives, quantitative data on their performance in various applications, and diagrams of relevant biological pathways and experimental workflows.

Introduction to this compound Functional Materials

This compound is a versatile building block in the synthesis of a wide range of functional organic materials. Its anthraquinone (B42736) core provides a planar, aromatic structure with inherent photochemical and electrochemical activity. The reactive chlorine atom at the 1-position serves as a key handle for introducing diverse functional groups through various cross-coupling and substitution reactions, enabling the fine-tuning of the molecule's properties for specific applications.

These functionalized materials have shown significant promise in several fields:

  • Fluorescent Probes and Sensors: The extended π-conjugation of anthraquinone derivatives can be modulated to create molecules that exhibit fluorescence, which can be designed to respond to specific analytes, making them valuable as chemosensors.

  • Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of appropriately substituted anthraquinones make them potential candidates for use as emitters or host materials in OLED devices.

  • Anticancer Agents: Anthraquinone derivatives have a long history in cancer therapy. Novel this compound-based compounds are being explored for their potential to act as topoisomerase inhibitors and inducers of apoptosis in cancer cells.

Synthesis of this compound Derivatives: Key Protocols

The functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, as well as nucleophilic aromatic substitution.

General Suzuki Coupling Protocol for Arylation

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between this compound and various aryl boronic acids.[1][2]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Catalyst and Ligand: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.) or Pd(OAc)₂ (0.1 equiv.) with a phosphine (B1218219) ligand like SPhos (0.2 equiv.).

  • Solvent: Add a degassed solvent system, typically a mixture of toluene (B28343) and water (e.g., 4:1 v/v) or 1,4-dioxane (B91453) and water.[1]

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Sonogashira Coupling Protocol for Alkynylation

The Sonogashira coupling enables the introduction of alkyne moieties at the 1-position of the anthraquinone core, which is a key step in the synthesis of various fluorescent probes and materials for electronics.[3][4]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent like anhydrous THF or DMF.

  • Base: Add a base, typically an amine such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), which also acts as a solvent in some cases.[3][5]

  • Catalysts: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and the copper(I) co-catalyst, CuI (1-5 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitoring: Monitor the reaction by TLC or GC.

  • Work-up: Upon completion, quench the reaction with water or an aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution for Thioether Derivatives

Nucleophilic aromatic substitution can be employed to synthesize thioether derivatives, which have applications as dyes and potential biological agents.[6]

Reaction Scheme:

Experimental Protocol for the Synthesis of 1-(4-hydroxyphenylthio)anthracene-9,10-dione: [6]

  • Reactants: In a reaction flask, mix this compound (1 g) with ethylene (B1197577) glycol (25 mL).

  • Nucleophile: Add 4-hydroxythiophenol (0.52 g) to the mixture.

  • Base: Add 10 mL of an aqueous solution of potassium hydroxide.

  • Reaction Conditions: Heat the reaction mixture to 110–120 °C.

  • Work-up and Purification: Details for work-up and purification would typically involve cooling the reaction, precipitation of the product by adding to water, filtration, and recrystallization.

Applications and Performance Data

Fluorescent Chemosensors

Derivatives of this compound can be designed as fluorescent sensors that exhibit changes in their emission properties upon binding to specific analytes.

Example: Poly(1-amino-5-chloroanthraquinone) as a Fluorescent Sensor for Fe(III)

A fluorescent polymer, poly(1-amino-5-chloroanthraquinone) (PACA), has been synthesized and demonstrated as a highly selective and sensitive chemosensor for the detection of ferric ions (Fe³⁺).[7] The fluorescence of the polymer is significantly quenched in the presence of Fe³⁺.[7]

Parameter Value Reference
AnalyteFe(III) ions[7]
Detection Limit2.0 x 10⁻¹¹ M[7]
Linear Range1.0 x 10⁻¹⁰ to 1.0 x 10⁻⁴ M[7]
Quenching MechanismStatic quenching due to complex formation[7]
Anticancer Agents

Numerous anthraquinone derivatives have been investigated for their anticancer properties. Their mechanisms of action often involve the inhibition of key cellular enzymes like topoisomerase II and the induction of apoptosis through various signaling pathways.[8][9][10]

Cytotoxicity of 1-Hydroxyanthraquinone Derivatives

A study on 1-hydroxyanthraquinones with aryl substituents at the 2- and 4-positions, synthesized from this compound precursors, has shown significant cytotoxic activity against several human cancer cell lines.[8]

Compound Substituent(s) Cell Line GI₅₀ (µM) Reference
13 4-phenylDU-145 (Prostate)1.1[8]
15 4-(4-methoxyphenyl)DU-145 (Prostate)6.5[8]
MDA-MB-231 (Breast)6.8[8]
SNB-19 (Glioblastoma)9.6[8]
16 4-(2,3-dimethoxyphenyl)DU-145 (Prostate)5.4[8]
SNB-19 (Glioblastoma)9.7[8]
25 2-phenylSNB-19 (Glioblastoma)6.8[8]
27 2-(4-methoxyphenyl)SNB-19 (Glioblastoma)8.5[8]
28 2-(2,3-dimethoxyphenyl)SNB-19 (Glioblastoma)5.77[8]
Doxorubicin (Reference Drug)DU-145 (Prostate)~1.0-10[8]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Anticancer Activity

The anticancer activity of many anthraquinone derivatives is linked to the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway, leading to apoptosis.[11]

G AQ This compound Derivative ROS Increased Cellular ROS AQ->ROS Induces JNK JNK Activation ROS->JNK Activates Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 Phosphorylates Mito Mitochondrial Membrane Depolarization Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed ROS-JNK mediated apoptotic pathway.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of novel this compound-based functional materials.

G Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Structure Structural Characterization (NMR, MS, IR) Purification->Structure Photophysical Photophysical Analysis (UV-Vis, Fluorescence) Structure->Photophysical Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Structure->Electrochemical Biological Biological Evaluation (Cytotoxicity Assays) Structure->Biological Application Functional Material Photophysical->Application Electrochemical->Application Biological->Application

Caption: Synthesis and characterization workflow.

Catalytic Cycle of Suzuki Coupling

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][12]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki coupling reaction.

References

Application Notes and Protocols for In Vitro Cytotoxicity Studies of 1-Chloroanthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chloroanthraquinone and its derivatives represent a class of compounds with significant potential in anticancer research. Anthraquinones, in general, are known for their biological activities, including antibacterial, antiviral, and anticancer effects.[1] The substitution patterns on the anthraquinone (B42736) core can significantly influence their cytotoxic properties.[2] This document provides detailed protocols and application notes for the in vitro evaluation of the cytotoxicity of this compound derivatives against various cancer cell lines.

Data Presentation: Cytotoxicity of this compound and Related Derivatives

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives and other relevant anthraquinone compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

CompoundCell LineAssayIC50 (µg/mL)Reference
1-(Chloromethyl)anthraquinone (CMAQ)A549 (Lung)Not Specified4.12[3]
1-(Chloromethyl)anthraquinone (CMAQ)HeLa (Cervical)Not Specified13.25[3]
9-alkoxy-1,5-dichloroanthracene (5h)C6 (Rat Glioma)XTT0.02 µM[4]
9-alkoxy-1,5-dichloroanthracene (5c)Hep G2 (Human Hepatoma)XTT1.7 µM[4]

Note: The table includes closely related derivatives to provide a broader context for the cytotoxicity of chloro-substituted anthraquinones.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa)[1][3]

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative from the stock solution in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a negative control (medium only).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry can be used to determine the effect of this compound derivatives on the cell cycle distribution.

Materials:

  • Cancer cells treated with the this compound derivative

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the desired concentrations of the this compound derivative for 24 or 48 hours.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The data will provide the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Changes in this distribution upon treatment indicate a cell cycle arrest.[5][6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity start Seed Cancer Cells in 96-well plates treat Treat with this compound Derivatives (various concentrations) start->treat incubate Incubate for 24/48/72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, XTT) incubate->assay read Measure Absorbance/ Fluorescence assay->read analyze Calculate % Viability and IC50 values read->analyze end Results analyze->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.

G cluster_apoptosis Proposed Apoptosis Induction Pathway compound This compound Derivatives ros Increased Reactive Oxygen Species (ROS) compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome C Release mitochondria->cytochrome_c caspases Caspase Activation (e.g., Caspase-3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed ROS-mediated apoptosis pathway for anthraquinone derivatives.

G cluster_cell_cycle Cell Cycle Arrest Mechanism compound This compound Derivatives p53 p53 Upregulation compound->p53 cyclin Cyclin B1 Regulation compound->cyclin p21 p21 Upregulation p53->p21 arrest G2/M Phase Arrest p21->arrest cyclin->arrest

Caption: G2/M cell cycle arrest induced by anthraquinone derivatives.[5][6]

Mechanism of Action

Several studies suggest that the cytotoxic effects of anthraquinone derivatives are mediated through multiple mechanisms:

  • Induction of Apoptosis: Many anthraquinone derivatives induce programmed cell death (apoptosis) in cancer cells. This is often associated with an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[7] The induction of apoptosis has been observed with various anthraquinone derivatives.[5][8]

  • Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, frequently at the G2/M phase.[5][6] This is often linked to the upregulation of tumor suppressor proteins like p53 and p21, and the modulation of cyclins such as cyclin B1.[5][6]

  • Topoisomerase Inhibition: Some anthraquinone analogues, like mitoxantrone, are known to be potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This inhibition leads to DNA damage and subsequent cell death.

Structure-Activity Relationship (SAR)

The cytotoxic potency of anthraquinone derivatives is highly dependent on their chemical structure. The nature and position of substituents on the anthraquinone core play a crucial role. For instance, the presence of aryl substituents can significantly influence cytotoxicity.[9] The alkoxy substitution at the 9-position in 1,5-dichloroanthracenes has also been shown to be a key determinant of their cytotoxic activity.[4]

Conclusion

This compound derivatives are a promising class of compounds for the development of new anticancer agents. The protocols and data presented here provide a framework for the in vitro evaluation of their cytotoxic potential. Further investigations into their mechanism of action and structure-activity relationships are warranted to optimize their therapeutic efficacy.

References

Application Notes and Protocols: Detection of Ferric Ions (Fe³⁺) Using a 1-Chloroanthraquinone-Derived Polymer Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 1-chloroanthraquinone itself is not typically employed directly for metal ion detection, its derivatives are versatile platforms for the development of selective and sensitive chemosensors. By functionalizing the anthraquinone (B42736) core, probes with high affinity for specific metal ions can be synthesized. This document outlines the application of Poly(1-amino-5-chloroanthraquinone) (PACA), a polymer derived from this compound, as a highly sensitive and selective fluorescent sensor for the detection of ferric ions (Fe³⁺).

The sensing mechanism is based on fluorescence quenching. The PACA polymer exhibits intrinsic fluorescence, which is significantly diminished upon the formation of a non-fluorescent complex with Fe³⁺ ions in the ground state.[1][2] This "turn-off" response allows for the quantitative determination of Fe³⁺ concentrations in a given sample. The polymer's structure provides numerous binding sites, contributing to its ultra-low detection limit.[1][2]

Signaling Pathway

The detection of Fe³⁺ by Poly(1-amino-5-chloroanthraquinone) (PACA) operates on the principle of static fluorescence quenching. The polymer in its free state is fluorescent. Upon introduction of Fe³⁺, a stable, non-fluorescent complex is formed between the polymer and the metal ion. This complex formation effectively deactivates the fluorescent pathway of the polymer, leading to a measurable decrease in fluorescence intensity that is proportional to the concentration of Fe³⁺.

G PACA PACA Polymer (Fluorescent) Complex PACA-Fe³⁺ Complex (Non-Fluorescent) PACA->Complex Quenching Fluorescence Quenching PACA->Quenching Fluorescence Fe3 Fe³⁺ Ion Fe3->Complex Complex->Quenching Inhibition

Caption: Signaling pathway for Fe³⁺ detection via fluorescence quenching.

Quantitative Data

The performance of the Poly(1-amino-5-chloroanthraquinone) (PACA) sensor for the detection of Fe³⁺ is summarized in the table below. The data highlights the sensor's exceptional sensitivity and wide operational range.

ParameterValueReference
AnalyteFe³⁺ (Ferric Ion)[1][2]
Detection MethodFluorescence Quenching[1][2]
Linear Range1.0 x 10⁻¹⁰ M to 1.0 x 10⁻⁴ M[1]
Limit of Detection (LOD)2.0 x 10⁻¹¹ M[1]
Solvent SystemSemi-aqueous solution (e.g., DMF/Water)[2]
pH7.0[2]
Response Time< 5 minutes[2]
SelectivityHigh selectivity for Fe³⁺ over other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Cr³⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺, Cd²⁺, Hg²⁺)[2]

Experimental Protocols

The following protocols detail the synthesis of the PACA sensor and its application in the detection of Fe³⁺.

Protocol 1: Synthesis of Poly(1-amino-5-chloroanthraquinone) (PACA)

This protocol describes the chemical oxidative interfacial polymerization method for synthesizing the PACA sensor.

Materials:

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of 1-amino-5-chloroanthraquinone (ACA) monomer in chloroform.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing ammonium persulfate as the oxidant and hydrochloric acid.

  • Interfacial Polymerization: Carefully layer the organic phase over the aqueous phase in a reaction vessel without mixing. The polymerization will occur at the interface of the two immiscible liquids.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for a designated period (e.g., 24 hours).

  • Polymer Collection: Collect the precipitated PACA polymer from the interface.

  • Washing and Purification: Wash the collected polymer sequentially with deionized water and chloroform to remove unreacted monomer, oxidant, and byproducts.

  • Drying: Dry the purified PACA polymer in a vacuum oven. The resulting product should be a fine, solid powder.

G cluster_synthesis PACA Synthesis Workflow start Start org_phase Prepare Organic Phase (ACA in Chloroform) start->org_phase aq_phase Prepare Aqueous Phase (Oxidant in HCl) start->aq_phase polymerization Interfacial Polymerization org_phase->polymerization aq_phase->polymerization collection Collect Precipitate polymerization->collection washing Wash with Water and Chloroform collection->washing drying Dry Polymer washing->drying end End drying->end

Caption: Experimental workflow for the synthesis of PACA.

Protocol 2: Fluorescent Detection of Fe³⁺

This protocol outlines the procedure for using the synthesized PACA polymer to detect and quantify Fe³⁺ in a sample.

Materials and Equipment:

  • Poly(1-amino-5-chloroanthraquinone) (PACA) stock solution in Dimethylformamide (DMF)

  • Fe³⁺ standard solutions of varying concentrations

  • pH 7.0 buffer solution

  • Deionized water

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of PACA Sensing Solution: Prepare a working solution of PACA by diluting the stock solution in a suitable solvent system (e.g., a 9:1 v/v mixture of DMF and water) to a final concentration of approximately 6.70 µg/mL.[2]

  • Sample Preparation: Prepare a series of test samples by adding varying concentrations of the Fe³⁺ standard solution to the PACA sensing solution. Ensure the final volume is consistent across all samples. A blank sample containing only the PACA sensing solution should also be prepared.

  • Incubation: Allow the samples to incubate at room temperature (approximately 22°C) for at least 5 minutes to ensure the complexation reaction between PACA and Fe³⁺ is complete.[2]

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 334 nm.[2]

    • Measure the fluorescence emission intensity of the blank and each test sample. The emission is typically monitored over a range, with the peak quenching observed at a specific wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity (or the change in intensity, F₀-F, where F₀ is the fluorescence of the blank and F is the fluorescence of the sample with Fe³⁺) against the concentration of Fe³⁺.

    • A linear relationship should be observed within the detection range, which can be used to determine the concentration of Fe³⁺ in unknown samples.

Selectivity Study (Optional):

To confirm the selectivity of the PACA sensor, prepare a series of samples containing the PACA sensing solution and various other metal ions at a fixed concentration (e.g., 1.0 x 10⁻⁵ M). Measure the fluorescence quenching for each metal ion and compare it to the quenching observed with Fe³⁺ at the same concentration. A significantly higher quenching effect for Fe³⁺ indicates high selectivity.[2]

References

Formulation of 1-Chloroanthraquinone for specific research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and potential research applications of 1-Chloroanthraquinone. This document includes detailed protocols for its use as a synthetic intermediate in cancer research, a building block in materials science, and a potential agent in environmental science studies.

Physicochemical Properties and Formulation

This compound is a chlorinated aromatic ketone.[1] It appears as a yellow, needle-like crystalline solid.[2] Due to its hydrophobic nature, careful consideration must be given to its formulation for use in aqueous biological assays.[3]

PropertyValueReference
Molecular Formula C₁₄H₇ClO₂[1]
Molecular Weight 242.66 g/mol [1]
Melting Point 159-160 °C[4]
Appearance Yellow needle-like crystals or powder[2]
Solubility Soluble in hot toluene; generally soluble in organic solvents like DMSO and acetone. Limited solubility in water.[3][5]
Storage Store below +30°C in a dry, well-ventilated place.[2]
Protocol 1: Formulation of this compound for In Vitro Assays

This protocol describes the preparation of a stock solution and subsequent dilutions of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Appropriate cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.427 mg of this compound in 1 mL of DMSO.

    • Vortex the tube thoroughly until the compound is completely dissolved. This is your stock solution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[6] Ensure that the vehicle control in your experiment contains the same final concentration of DMSO as the highest concentration of the test compound.

Application in Cancer Research

Anthraquinone (B42736) and its derivatives are a well-established class of compounds with significant anticancer properties, primarily acting through mechanisms like DNA intercalation and inhibition of topoisomerase II.[7][8] this compound is a key intermediate in the synthesis of more complex and potent anthraquinone-based anticancer agents.[9][10] The chlorine atom at the 1-position is relatively active and can be readily displaced by nucleophiles, making it a versatile starting point for creating libraries of novel derivatives for drug discovery.[11]

While specific cytotoxicity data for this compound is not extensively reported in the literature, the following table provides IC₅₀ values for other relevant anthraquinone derivatives to illustrate the data presentation format.

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
EmodinMCF-7 (Breast)35.62Apoptosis induction, PI3K/Akt pathway inhibition[12]
Aloe-emodinMCF-7 (Breast)9.87Apoptosis induction, PI3K/Akt pathway inhibition[12]
RheinMCF-7 (Breast)34.42Apoptosis induction[12]
Amide Anthraquinone (8a)HCT116 (Colon)17.80 µg/mLROS-JNK pathway activation, Apoptosis induction[13][14]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of a novel compound derived from this compound.[15]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test compound (derived from this compound) and positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO).[15]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.[12]

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of This compound derivative C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Dissolve formazan in DMSO G->H I Read absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 3: Topoisomerase I Inhibition Assay (DNA Relaxation)

Anthraquinone derivatives are known to inhibit topoisomerases.[7] This protocol describes a cell-free assay to assess the inhibitory activity of a this compound derivative on human topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, 5% glycerol)

  • Test compound and positive control (e.g., Camptothecin)

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue)

  • Agarose (B213101) gel (1%) and electrophoresis equipment

  • DNA staining agent (e.g., Ethidium Bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA (e.g., 250 ng), and the desired concentration of the test compound or controls.

  • Enzyme Addition: Add human Topoisomerase I (e.g., 1 unit) to initiate the reaction. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[16]

  • Reaction Termination: Stop the reaction by adding 5 µL of the stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the supercoiled and relaxed DNA forms are well-separated.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel imaging system.

  • Analysis: Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form compared to the enzyme-only control.

Potential Signaling Pathways

Anthraquinone derivatives can modulate various signaling pathways involved in cancer cell proliferation and survival.[8][17] A potential mechanism for a novel anticancer agent derived from this compound could involve the induction of reactive oxygen species (ROS), leading to the activation of the JNK signaling pathway and subsequent apoptosis.[13]

Signaling_Pathway compound Anthraquinone Derivative (from this compound) ros Increased ROS Production compound->ros induces jnk JNK Activation (Phosphorylation) ros->jnk activates mitochondria Mitochondrial Stress jnk->mitochondria induces cytochrome_c Cytochrome C Release mitochondria->cytochrome_c leads to caspases Caspase Cascade Activation cytochrome_c->caspases activates apoptosis Apoptosis caspases->apoptosis executes

Caption: Potential ROS/JNK-mediated apoptotic pathway.

Application in Materials Science

The anthraquinone core is a valuable building block in materials science due to its rigid, planar structure and redox activity. It has been incorporated into polymers, dyes, and molecular switches for applications in organic electronics.[18][19] this compound serves as a versatile precursor for synthesizing functionalized anthraquinone derivatives that can be integrated into advanced materials.

Protocol 4: Synthesis of an Anthraquinone-Based Derivative (General Procedure)

This protocol provides a general method for the functionalization of this compound via a nucleophilic aromatic substitution reaction, a common step in creating new materials.

Materials:

  • This compound

  • A nucleophile (e.g., an amine or thiol-containing compound)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)

  • A base (e.g., Potassium carbonate or Triethylamine)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for synthesis (round-bottom flask, condenser)

  • Heating mantle and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Purification supplies (e.g., column chromatography silica (B1680970) gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the chosen nucleophile in the solvent under an inert atmosphere.

  • Base Addition: Add the base to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) and stir for several hours.

  • Monitoring: Monitor the progress of the reaction using TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired functionalized anthraquinone derivative.

  • Characterization: Characterize the final product using techniques such as NMR, Mass Spectrometry, and FT-IR.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_analysis Characterization A Dissolve this compound & Nucleophile in Solvent B Add Base A->B C Heat and Stir (under inert atmosphere) B->C D Monitor by TLC C->D E Cool & Quench Reaction D->E F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS, FT-IR) H->I

Caption: General workflow for synthesizing functional materials.

Application in Environmental Science

Anthraquinone derivatives have been investigated for their potential in environmental remediation, particularly in the photocatalytic degradation of organic pollutants in water.[20][21][22] The conjugated system of the anthraquinone core allows it to absorb light and generate reactive oxygen species, which can break down persistent organic pollutants.

Protocol 5: Evaluation of Photocatalytic Activity

This protocol describes a method to assess the photocatalytic efficiency of a material derived from this compound for the degradation of a model organic pollutant (e.g., Methylene Blue) in an aqueous solution.

Materials:

  • Photocatalyst (derived from this compound)

  • Model pollutant (e.g., Methylene Blue)

  • Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)

  • Magnetic stirrer

  • Beaker or reaction vessel

  • Syringes and filters

  • UV-Vis Spectrophotometer

Procedure:

  • Catalyst Suspension: Disperse a specific amount of the photocatalyst in an aqueous solution of the model pollutant with a known initial concentration (C₀).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant.

  • Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic reaction. Continue stirring throughout the experiment.

  • Sample Collection: At regular time intervals, withdraw aliquots of the suspension. Immediately filter the samples to remove the catalyst particles.

  • Concentration Measurement: Measure the concentration of the pollutant in the filtered samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the pollutant.

  • Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where Cₜ is the concentration at time 't'. Plot the degradation efficiency versus time to evaluate the photocatalytic activity.

Photocatalysis_Setup cluster_reactor Photoreactor cluster_analysis Analysis light Light Source (UV/Visible) vessel Reaction Vessel (Pollutant + Catalyst) light->vessel sampling Aliquot Sampling (at time intervals) vessel->sampling Withdraw Samples stirrer Magnetic Stirrer filtration Filtration sampling->filtration analysis UV-Vis Spectrophotometry filtration->analysis data Calculate Degradation % analysis->data

Caption: Experimental setup for photocatalytic degradation.

References

Troubleshooting & Optimization

Troubleshooting low yield in 1-Chloroanthraquinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 1-chloroanthraquinone. The information is presented in a question-and-answer format to address specific issues that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include anthraquinone-α-sulfonate and nitroanthraquinone.[1][2] One traditional method involves the sulfonation of anthraquinone, followed by chlorination.[1] Another approach utilizes nitroanthraquinone, which can be directly chlorinated.[1][3]

Q2: What are the typical chlorinating agents used in this synthesis?

A2: The choice of chlorinating agent depends on the starting material. For the chlorination of potassium anthraquinone-α-sulfonate, a solution of sodium chlorate (B79027) in the presence of hydrochloric acid is commonly used.[2] In syntheses starting from nitroanthraquinone, a reagent like tetrachlorophenylphosphine may be employed.[1][3] Other historical methods have utilized reagents such as phosphorus pentachloride or sulfuryl chloride.[4]

Q3: What are the potential side products that can form during the synthesis?

A3: Potential contaminants and side products in the synthesis of this compound include the β-isomer (2-chloroanthraquinone), as well as 1,5- and 1,8-dichloroanthraquinone.[2] The formation of these byproducts can affect the purity and melting point of the final product.

Q4: How can I purify the crude this compound?

A4: Purification of this compound can be achieved through recrystallization from a suitable solvent.[2] Solvents such as n-butyl alcohol or toluene (B28343) have been reported to be effective for crystallization, yielding yellow needles of the purified product.[2] Additionally, washing the crude product with hot water can help remove acid impurities.[2] For removing certain impurities, extraction with solvents like chlorobenzol, which has a selective solvent action for some byproducts, can be employed.

Troubleshooting Guide for Low Yield

A low yield of this compound can be attributed to several factors, from the quality of reagents to the precision of the reaction conditions. This guide will help you diagnose and resolve common issues.

Problem 1: The reaction appears incomplete, resulting in a low yield.
Possible Cause Troubleshooting Step Expected Outcome
Inadequate Reaction Time or Temperature Ensure the reaction is carried out for the recommended duration and at the specified temperature. For instance, syntheses from nitroanthraquinone may require heating at 160-180°C for 4-6 hours.[1][3]A complete reaction with a higher conversion of starting material to product.
Poor Quality Starting Materials Verify the purity of the starting materials (e.g., anthraquinone-α-sulfonate or nitroanthraquinone) using appropriate analytical techniques. Impurities can interfere with the reaction.Using pure starting materials will minimize side reactions and improve the yield.
Inefficient Stirring Ensure vigorous and consistent stirring throughout the reaction, especially in heterogeneous mixtures. In some procedures, foaming can occur, necessitating an effective stirrer.[2]Homogeneous reaction conditions will be maintained, leading to a more complete reaction.
Problem 2: Significant formation of side products is observed, reducing the yield of the desired isomer.
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Reaction Conditions Precisely control the reaction temperature and the rate of addition of reagents. For example, adding the chlorinating agent too rapidly can lead to the loss of chlorinating gases and potentially favor side reactions.[2]Minimized formation of undesired isomers and di-substituted products.
Suboptimal pH For reactions involving pH control, ensure the pH is maintained within the optimal range. For instance, after some syntheses, neutralization to a specific pH range (e.g., 6.5-7.5) is crucial before extraction.[1][3]Improved selectivity of the reaction and prevention of product degradation.
Problem 3: Loss of product during workup and purification.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Precipitation or Extraction Optimize the cooling process to ensure complete precipitation of the product. If using extraction, ensure the correct solvent and a sufficient number of extraction cycles are used.Maximized recovery of the crude product from the reaction mixture.
Product Loss During Recrystallization Choose an appropriate recrystallization solvent where the product has high solubility at high temperatures and low solubility at low temperatures. Avoid using an excessive amount of solvent.Higher recovery of the purified product after recrystallization.
Improper Washing Wash the filtered product with appropriate solvents to remove impurities without dissolving a significant amount of the product. For example, washing with hot water is recommended to remove acid, and other organic solvents can be used to remove specific impurities.[2]A purer product with minimal loss during the washing step.

Data Presentation

Table 1: Comparison of Synthesis Methods for Chloroanthraquinones

Starting MaterialChlorinating ReagentReaction Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
Potassium anthraquinone-α-sulfonateSodium chlorate / HClBoiling3 (addition) + 1 (reflux)97-98[2]
1-Nitroanthraquinone (B1630840)Tetrachlorophenylphosphine170575[1]
1,5-DinitroanthraquinoneTetrachlorophenylphosphine170573[3]
1,8-DinitroanthraquinoneTetrachlorophenylphosphine1705Not Specified[1]

Experimental Protocols

Synthesis of this compound from Potassium Anthraquinone-α-sulfonate[2]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, add 15.4 g (0.061 mole) of potassium anthraquinone-α-sulfonate, 500 cc of water, and 85 cc (1 mole) of concentrated hydrochloric acid.

  • Chlorination: Heat the solution to boiling with stirring. Prepare a solution of 20 g (0.19 mole) of sodium chlorate in 100 cc of water. Add this solution dropwise to the boiling reaction mixture over a period of three hours.

  • Reflux: After the addition is complete, continue to reflux the mixture very slowly for an additional hour.

  • Isolation: Collect the precipitated α-chloroanthraquinone by suction filtration.

  • Washing: Wash the collected solid with hot water (approximately 350 cc) until it is free from acid.

  • Drying: Dry the product in vacuo at 100°C. The expected yield is 14.6–14.7 g (97–98%).

Synthesis of Chloroanthraquinone from Nitroanthraquinone[1][3]

  • Chlorinating Reagent Preparation: In a reaction flask, mix dichlorophenylphosphine (B166023) and phenylphosphonyl chloride. Pass chlorine gas through the mixture at a temperature ≤ 30°C until the solution turns from colorless to a light yellow transparent solution.

  • Reaction: To the prepared chlorination reagent, add the nitroanthraquinone raw material. Heat the mixture to 160–180°C and maintain this temperature for 4–6 hours.

  • Workup: After the reaction, cool the mixture and then pour it into water.

  • Neutralization: Neutralize the aqueous mixture to a pH of 6.5-7.5 with a 50% sodium hydroxide (B78521) solution.

  • Extraction: Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic phases with a saturated salt brine solution and then dry with anhydrous magnesium sulfate.

  • Isolation: Remove the solvent by vacuum rotary distillation. The concentrated solution is then cooled to induce crystallization. The resulting yellow crystals are collected by suction filtration. A reported yield for this compound from 1-nitroanthraquinone is 75%.[1]

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Excess Side Products? Incomplete_Reaction->Side_Products No Check_Time_Temp Verify Reaction Time and Temperature Incomplete_Reaction->Check_Time_Temp Check_Reagents Assess Starting Material Purity Incomplete_Reaction->Check_Reagents Check_Stirring Ensure Efficient Stirring Incomplete_Reaction->Check_Stirring Workup_Loss Product Loss During Workup? Side_Products->Workup_Loss No Control_Addition Control Reagent Addition Rate Side_Products->Control_Addition Control_pH Optimize Reaction pH Side_Products->Control_pH End Yield Improved Workup_Loss->End No Optimize_Precipitation Optimize Precipitation/ Extraction Workup_Loss->Optimize_Precipitation Optimize_Recrystallization Refine Recrystallization Solvent/Volume Workup_Loss->Optimize_Recrystallization Optimize_Washing Adjust Washing Procedure Workup_Loss->Optimize_Washing Check_Time_Temp->Side_Products If still low yield Check_Reagents->Side_Products If still low yield Check_Stirring->Side_Products If still low yield Control_Addition->Workup_Loss If still low yield Control_pH->Workup_Loss If still low yield Optimize_Precipitation->End Optimize_Recrystallization->End Optimize_Washing->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage Start_Material Starting Material (e.g., Anthraquinone Derivative) Chlorination Chlorination Reaction Start_Material->Chlorination Add Chlorinating Agent & Control Conditions Quenching Reaction Quenching & Neutralization Chlorination->Quenching Isolation Isolation (Filtration/Extraction) Quenching->Isolation Purification Purification (Recrystallization) Isolation->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

References

Purification of 1-Chloroanthraquinone from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-chloroanthraquinone from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

Common impurities can include unreacted starting materials, the isomeric 2-chloroanthraquinone, and over-chlorinated products such as 1,5-dichloroanthraquinone (B31372) and 1,8-dichloroanthraquinone.[1] The presence and proportion of these impurities will depend on the synthetic route employed.

Q2: What is the general appearance and melting point of pure this compound?

Pure this compound typically appears as a yellow to pale green crystalline solid.[2] The reported melting point for the pure compound is around 162.5°C, though values in the range of 158-162°C are common for purified products.[1] A broad melting point range indicates the presence of impurities.

Q3: Which solvents are suitable for the recrystallization of this compound?

Toluene (B28343) and n-butyl alcohol are commonly used and effective solvents for the recrystallization of this compound.[1] It is also reported to be soluble in hot toluene and other oxygenated solvents like acetone (B3395972) and ethanol.[3][4] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. It allows for the qualitative assessment of the separation of this compound from its impurities. By comparing the spots of the crude mixture, the purified fractions, and a pure standard (if available), you can track the removal of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or no crystal formation upon cooling. - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to increase the concentration of the product and allow it to cool again. - Scratch the inside of the flask with a glass rod at the liquid's surface to induce crystallization. - Add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product-impurity mixture.- Re-heat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the product is less soluble to lower the overall solvent power. - Allow the solution to cool more slowly.
Crystals are colored or appear impure. - Insoluble impurities are present. - Colored, soluble impurities are co-precipitating.- Perform a hot filtration step to remove insoluble impurities before allowing the solution to cool. - Consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration.
Poor recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The solution was not cooled sufficiently.- Reduce the initial volume of solvent used for dissolution. - Cool the solution in an ice bath to maximize crystal precipitation before filtration.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on the column (co-elution). The eluent system is not optimized.- Develop an optimal eluent system using TLC first. A good starting point is a solvent mixture that gives a clear separation of spots with the product having an Rf value of ~0.3. - Try a less polar or more polar solvent system. For anthraquinones, mixtures of hexanes/ethyl acetate (B1210297) or dichloromethane/methanol are common.
The product is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Cracking or channeling of the silica (B1680970) gel bed. Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. - Apply a thin layer of sand on top of the silica to prevent disturbance when adding the eluent.
Streaking of bands on the column. - The sample was not fully dissolved before loading. - The column is overloaded.- Ensure the crude product is fully dissolved in a minimal amount of the eluent or a suitable solvent before loading. - Use an appropriate amount of silica gel for the quantity of crude product being purified (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on a procedure from Organic Syntheses.

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Toluene or n-butyl alcohol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., for larger quantities, use approximately 2 mL of toluene per gram of crude product).[1]

  • Gently heat the mixture to the boiling point of the solvent while stirring or swirling to dissolve the solid.

  • If the solid does not fully dissolve, add small additional portions of the hot solvent until a saturated solution is obtained at the boiling point.

  • If insoluble impurities are present, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Expected Results: Recrystallization from n-butyl alcohol can yield yellow needles with a melting point of 161-162°C.[1]

Protocol 2: Purification by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • TLC Analysis: First, determine a suitable eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). The ideal system should provide good separation between this compound and its impurities, with an Rf value for the product of approximately 0.3.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubility at Room Temperature (approx. 20-25°C)Solubility at Boiling Point
WaterInsoluble[2]Insoluble
EthanolSlightly solubleSoluble[2]
AcetoneSoluble[2]Very Soluble
TolueneSlightly solubleSoluble[3]
n-Butyl AlcoholSlightly solubleSoluble[1]
DichloromethaneSolubleVery Soluble
HexanesSparingly solubleSlightly soluble
Dimethyl Sulfoxide (DMSO)Soluble[2]Very Soluble

Table 2: Example Purification Data

Purification MethodStarting MaterialSolvent/EluentYieldPurity (by m.p.)
Recrystallization14.7 g crude this compound200 mL n-butyl alcohol13.4 g (91%)161-162°C[1]

Visualizations

PurificationWorkflow crude Crude this compound (Contains isomers, dichloro-derivatives) dissolve Dissolve in Minimum Hot Solvent (e.g., Toluene) crude->dissolve hot_filtration Hot Filtration (Optional: Removes insolubles) dissolve->hot_filtration cool Slow Cooling to Room Temp & Ice Bath dissolve->cool If no insolubles hot_filtration->cool filter_wash Vacuum Filtration & Wash with Cold Solvent cool->filter_wash pure Pure this compound Crystals filter_wash->pure

Caption: Recrystallization workflow for this compound.

TroubleshootingRecrystallization start Cooled solution, but no crystals? too_much_solvent Too much solvent used? start->too_much_solvent Yes supersaturated Supersaturated solution? start->supersaturated No oiling_out Product oiled out? start->oiling_out Oiling out boil_off Boil off excess solvent and cool again. too_much_solvent->boil_off scratch Scratch inner surface of the flask. supersaturated->scratch seed Add a seed crystal. scratch->seed If scratching fails reheat Reheat to dissolve oil. oiling_out->reheat slow_cool Cool more slowly. reheat->slow_cool add_cosolvent Add a co-solvent. slow_cool->add_cosolvent

Caption: Troubleshooting guide for this compound recrystallization.

References

Identifying and removing impurities in 1-Chloroanthraquinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloroanthraquinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities are typically isomers and over-chlorinated products formed during the reaction. These can include the β-isomer (2-chloroanthraquinone), 1,5-dichloroanthraquinone, and 1,8-dichloroanthraquinone.[1] The presence of these impurities can depress the melting point of the final product.[1] Depending on the synthetic route, other impurities such as unreacted starting materials or byproducts from side reactions may also be present.

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in a this compound sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile technique for separating and quantifying individual components in a sample.[2] For structural elucidation of unknown impurities, mass spectrometry techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for more volatile ones are highly effective.[3]

Q3: What is a simple preliminary check for the purity of synthesized this compound?

A3: A melting point determination serves as a straightforward initial assessment of purity. Highly purified this compound has a reported melting point of 162.5°C (corrected).[1] A broad or depressed melting point range, for instance, 158-160°C, suggests the presence of contaminants.[1]

Q4: Are there mercury-free synthesis methods available for this compound to avoid heavy metal contamination?

A4: Yes, mercury-free synthesis routes have been developed to address the environmental concerns associated with traditional methods that use mercury as a catalyst.[4][5] One such method involves the reaction of nitroanthraquinone with a chlorination reagent like tetrachlorophenylphosphine.[4][5] This approach avoids the use of heavy metals, which can be difficult to remove completely from the final product.[4][5]

Troubleshooting Guide

Issue 1: The final product has a low melting point and appears dull yellow instead of bright yellow.

  • Possible Cause: This is a strong indication of the presence of impurities, such as isomeric byproducts or dichloroanthraquinones, which can depress the melting point and affect the crystalline structure and color.[1]

  • Recommended Action:

    • Purification: Perform recrystallization of the crude product. Suitable solvents include n-butyl alcohol, toluene, or glacial acetic acid.[1][6]

    • Analysis: After purification, re-evaluate the melting point and consider using HPLC to quantify the remaining impurities.

Issue 2: The reaction yield is significantly lower than expected.

  • Possible Cause:

    • Loss of Chlorinating Agent: If the reaction is carried out at too high a temperature or with overly vigorous boiling, volatile chlorinating gases can be lost from the reaction vessel.[1]

    • Incomplete Reaction: The reaction time or temperature may not have been sufficient for the complete conversion of the starting material.

    • Purity of Starting Materials: The purity of the initial reagents, such as sodium anthraquinone-α-sulfonate, can significantly impact the final yield.[7]

  • Recommended Action:

    • Reaction Control: Ensure the reaction is heated gently and maintained at a slow reflux to prevent the escape of chlorinating agents.[1]

    • Optimize Reaction Conditions: Consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation.

    • Starting Material Quality: Use starting materials of known purity and high quality for optimal results.

Issue 3: HPLC analysis shows multiple unexpected peaks.

  • Possible Cause: The presence of multiple peaks suggests a complex mixture of byproducts. This could be due to side reactions, over-chlorination, or the presence of impurities in the starting materials.

  • Recommended Action:

    • Impurity Identification: Utilize LC-MS to identify the mass of the unknown impurities, which will aid in their structural identification.[3]

    • Purification Strategy: Based on the nature of the identified impurities, select an appropriate purification method. Column chromatography is highly effective for separating complex mixtures and isolating the desired product.[6]

Quantitative Data

Table 1: Purity and Melting Point of this compound

Purity LevelMelting Point (°C)Appearance
Highly Purified162.5 (corrected)Bright yellow needles
Crude Product158-160 (corrected)Yellow powder
Recrystallized (n-butyl alcohol)161-162 (corrected)Yellow needles

Data sourced from Organic Syntheses Procedure.[1]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol outlines the general procedure for purifying crude this compound to remove soluble impurities.

Objective: To obtain high-purity this compound by crystallizing the compound from a suitable solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., n-butyl alcohol, toluene, or glacial acetic acid)[1][6]

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Toluene is a convenient option for larger quantities, using approximately 2 mL per gram of product.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the selected solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.[6]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[6]

  • Drying: Dry the purified crystals in a vacuum oven at 100°C to remove any remaining solvent.[1]

Protocol 2: Impurity Identification using HPLC

This protocol provides a general workflow for the analysis of this compound purity.

Objective: To separate and identify impurities in a sample of this compound.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent to a known concentration.

  • Method Development: Develop an HPLC method capable of separating the main component from its potential impurities. This involves selecting the appropriate mobile phase, gradient, flow rate, and column temperature. A reverse-phase HPLC method is commonly employed for such analyses.[8]

  • Injection: Inject the prepared sample into the HPLC system.

  • Data Acquisition: Record the chromatogram, monitoring the absorbance at a wavelength where this compound and its potential impurities absorb.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative area percentage of the main peak and any impurity peaks. This provides a quantitative measure of purity.

Visualizations

Impurity_Identification_Workflow Impurity Identification Workflow cluster_synthesis Synthesis & Initial Check cluster_analysis Detailed Analysis cluster_decision Purity Assessment cluster_outcome Outcome start Crude this compound mp_check Melting Point Determination start->mp_check hplc HPLC Analysis mp_check->hplc lcms LC-MS for Unknowns hplc->lcms Unknown Peaks Present decision Purity Acceptable? hplc->decision lcms->decision purify Proceed to Purification decision->purify No end Product Meets Specs decision->end Yes Purification_Workflow Purification Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_verification Purity Verification cluster_final Final Product crude_product Crude Product with Impurities recrystallization Recrystallization crude_product->recrystallization Simple Impurity Profile column_chrom Column Chromatography crude_product->column_chrom Complex Impurity Profile analysis Purity Analysis (HPLC, MP) recrystallization->analysis column_chrom->analysis pure_product Purified this compound analysis->pure_product Purity Confirmed

References

Technical Support Center: Optimizing Amination of 1-Chloroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the reaction conditions for the amination of 1-chloroanthraquinone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield for my amination reaction. What are the common causes and how can I improve it?

A1: Low yields in the amination of this compound can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Activity: The choice and condition of the copper catalyst are critical.

    • Troubleshooting:

      • If using copper powder, ensure it is activated. Traditional methods often use copper powder prepared in situ by reducing a copper salt.

      • Consider using a copper(I) salt like CuI or CuBr, which are often more active than Cu(0) or Cu(II) salts.

      • Ensure the catalyst has not been deactivated by exposure to air or moisture. Using fresh catalyst is recommended.

      • For challenging amines, consider using a palladium-based catalyst system (e.g., Buchwald-Hartwig amination), which can be more efficient but also more expensive.

  • Reaction Temperature: The Ullmann condensation, a common method for this transformation, typically requires high temperatures.[1]

    • Troubleshooting:

      • Ensure your reaction temperature is high enough. Temperatures in the range of 150-220 °C are often necessary, depending on the solvent and amine.[2]

      • If using a lower boiling point solvent, the reaction may need to be performed in a sealed tube or a pressure vessel to reach the required temperature.

      • Microwave irradiation can be an effective method to rapidly achieve high temperatures and significantly reduce reaction times.[3][4]

  • Solvent Choice: A high-boiling, polar aprotic solvent is typically preferred.

    • Troubleshooting:

      • Commonly used solvents include N-methylpyrrolidone (NMP), dimethylformamide (DMF), nitrobenzene, or pyridine.[1][2]

      • Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Base Strength and Stoichiometry: A base is required to neutralize the HCl generated during the reaction.

    • Troubleshooting:

      • Use an appropriate base. Anhydrous potassium carbonate or potassium phosphate (B84403) are common choices.

      • Ensure at least a stoichiometric amount of base is used relative to the this compound. An excess is often beneficial.

Q2: My reaction is not going to completion, and I see a significant amount of starting material (this compound) remaining. What should I do?

A2: Incomplete conversion is a common issue. Besides the points mentioned in Q1, consider the following:

  • Reaction Time: Ullmann-type reactions can be slow.

    • Troubleshooting: Extend the reaction time. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material spot disappears.

  • Amine Reactivity: The reactivity of the amine plays a significant role.

    • Troubleshooting:

      • Primary aliphatic amines are generally more reactive than secondary amines or aromatic amines.

      • For less reactive amines, you may need to use more forcing conditions (higher temperature, longer reaction time) or switch to a more active catalytic system like a palladium-catalyzed reaction.[5]

  • Inhibitors: The presence of impurities can inhibit the catalyst.

    • Troubleshooting: Ensure your this compound and amine are of high purity. Recrystallize or purify the starting materials if necessary.

Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A3: The primary byproduct in the amination of chloroanthraquinones is often the di-amino substituted product, especially if starting with a dichloroanthraquinone.[2] Other side reactions can also occur.

  • Di-amination: If there is any dichloroanthraquinone impurity in your starting material, it can react with the amine to form di-aminoanthraquinone.

    • Troubleshooting: Use highly pure this compound.

  • Hydroxylation: In the presence of water and base, this compound can be hydrolyzed to 1-hydroxyanthraquinone.

    • Troubleshooting: Use anhydrous solvents and reagents.

  • Other Condensation Products: At high temperatures, complex condensation reactions can occur. For instance, in the reaction with aniline (B41778), a complex phenazine (B1670421) derivative has been identified as a major byproduct.[6]

    • Troubleshooting: Optimize the reaction temperature. While high temperatures are needed, excessive heat can promote side reactions. Finding the optimal temperature for your specific substrate is key.

Q4: How do I purify my 1-aminoanthraquinone (B167232) product?

A4: The purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol, toluene, or a mixture of solvents.

  • Column Chromatography: For smaller scale reactions or to remove closely related impurities, silica (B1680970) gel column chromatography is effective. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).

  • Acid/Base Wash: If the product contains basic impurities (like unreacted amine), washing the organic extract with a dilute acid solution (e.g., 1M HCl) can help. Conversely, if acidic byproducts are present, a wash with a dilute base (e.g., saturated sodium bicarbonate) can be used. Be cautious, as the aminoanthraquinone product itself has basic properties.

  • Purification via Sulfuric Acid: One method for purifying 1-aminoanthraquinone involves dissolving the crude product in concentrated sulfuric acid and then precipitating the purified product by adding water.[7]

Data Presentation

The following table illustrates the effect of reaction conditions on the product distribution in the amination of a related compound, 1,5-dichloroanthraquinone, with aqueous ammonia (B1221849). This data demonstrates how temperature and ammonia concentration can be manipulated to favor the formation of the mono-amino product over the di-amino product.

Experiment Starting Material Temperature (°C) Aqueous Ammonia Concentration Yield of 1-amino-5-chloroanthraquinone (B91124) (%) Yield of 1,5-diaminoanthraquinone (B86024) (%) Reference
11,5-dichloroanthraquinone20025% NH₃ solution in water54.039.5[2]
21,5-dichloroanthraquinone21025% NH₃ solution in water51.839.7[2]
31,8-dichloroanthraquinone22025% NH₃ solution in water54.738.3[2]

Note: This data is for the amination of dichloroanthraquinones and serves as an illustrative example of how reaction parameters influence product distribution in similar systems.

Experimental Protocols

Protocol 1: Copper-Catalyzed Amination using Microwave Irradiation (Ullmann Condensation)

This protocol is adapted from a procedure for the amination of bromaminic acid and is a good starting point for the amination of this compound.[3][4]

  • Reaction Setup: To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1 mmol), the desired amine (1.2 mmol), elemental copper powder (0.2 mmol), and potassium phosphate (2 mmol).

  • Solvent Addition: Add 5 mL of a suitable high-boiling solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 180-200 °C for 10-30 minutes. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of this compound), cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the amination of this compound.

TroubleshootingWorkflow start Low Yield Observed check_catalyst 1. Check Catalyst - Is it active? - Correct type (Cu(I) vs Cu(0))? - Freshly opened/stored properly? start->check_catalyst check_temp 2. Check Reaction Temperature - Is it high enough (150-220°C)? - Using a sealed vessel for low-boiling solvents? check_catalyst->check_temp Catalyst OK optimize_catalyst Optimize Catalyst - Use CuI or CuBr - Activate Cu powder - Consider Pd catalyst check_catalyst->optimize_catalyst Issue Found check_reagents 3. Check Reagents & Solvent - Are they pure and anhydrous? - Is the base appropriate and in excess? check_temp->check_reagents Temp OK increase_temp Optimize Temperature - Increase temperature in increments - Switch to microwave heating check_temp->increase_temp Issue Found check_time 4. Check Reaction Time - Has the reaction run long enough? - Monitor by TLC. check_reagents->check_time Reagents OK purify_reagents Optimize Reagents - Purify starting materials - Use anhydrous solvent check_reagents->purify_reagents Issue Found increase_time Increase Reaction Time check_time->increase_time Issue Found end Yield Improved check_time->end Time OK optimize_catalyst->end increase_temp->end purify_reagents->end increase_time->end

Caption: A decision tree for troubleshooting low reaction yields.

Reaction Pathway: Ullmann Condensation

This diagram illustrates the key components and steps in a typical Ullmann condensation for the amination of this compound.

UllmannReaction sub This compound + Amine heat Heat (150-220°C or Microwave) sub->heat cat Copper Catalyst (e.g., CuI, Cu powder) cat->heat solv Solvent (e.g., NMP, DMF) solv->heat base Base (e.g., K2CO3) base->heat prod 1-Aminoanthraquinone Product heat->prod

Caption: Key components of the Ullmann amination reaction.

References

Preventing side reactions during the chlorination of anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of anthraquinone (B42736). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the chlorination of anthraquinone?

A1: The primary side reactions during the electrophilic chlorination of anthraquinone include:

  • Over-chlorination: Formation of di-, tri-, and even tetrachlorinated anthraquinones. This occurs when the reaction is allowed to proceed for too long or when an excess of the chlorinating agent is used.

  • Isomer formation: The chlorination of unsubstituted anthraquinone can lead to a mixture of isomers, primarily the α (alpha) and β (beta) chloroanthraquinones. In the case of dichlorination, isomers such as 1,5- and 1,8-dichloroanthraquinone (B31358) can be formed.[1]

  • Degradation: Under harsh reaction conditions, the anthraquinone ring system can degrade, leading to a variety of smaller, often colored, impurities.

  • Formation of other byproducts: Depending on the starting material and reagents, other side products can form. For instance, in the chlorination of anthraquinone dyes, breakdown products of the dye molecule itself can be observed.[2]

Q2: How can I control the regioselectivity of the chlorination to favor a specific isomer?

A2: Controlling the regioselectivity (i.e., the position of chlorination) is a key challenge. The outcome is often a result of a complex interplay between kinetic and thermodynamic factors.[3][4][5]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. At higher temperatures, the reaction may be under thermodynamic control, favoring the most stable product.[3][4][5] For anthraquinone, the α-position is generally more reactive (kinetic product), while the β-position can sometimes be favored under thermodynamic control, although this is less common for direct chlorination.

  • Catalyst Choice: The use of a Lewis acid catalyst can influence the regioselectivity. The nature and amount of the catalyst can affect the electrophilicity of the chlorinating agent and the stability of the intermediate sigma complex.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the isomer ratio.

Q3: What is the best chlorinating agent to use for selective monochlorination?

A3: The choice of chlorinating agent is critical for achieving high selectivity. Common chlorinating agents include:

  • Chlorine gas (Cl₂): Often used in industrial processes, but can be difficult to handle in a laboratory setting and may lead to over-chlorination if not carefully controlled.

  • Sulfuryl chloride (SO₂Cl₂): A convenient liquid source of chlorine that can provide good results, often in the presence of a radical initiator or a Lewis acid.

  • N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent that is often used for milder chlorinations. It can provide good selectivity for monochlorination, especially when used with a catalyst.

  • Nascent Chlorine: Generated in situ, for example, from a mixture of sodium chlorate (B79027) and hydrochloric acid. This method allows for controlled generation of the chlorinating species.[1][6]

The optimal choice will depend on the specific anthraquinone derivative being chlorinated and the desired outcome. A comparative study of different agents under your specific reaction conditions is often necessary.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Chlorinated Anthraquinone
Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC-MS).- Extend the reaction time if starting material is still present.- Ensure the reaction temperature is optimal for the specific chlorinating agent and substrate.
Degradation of Product - Lower the reaction temperature.- Reduce the reaction time.- Choose a milder chlorinating agent.
Loss of Product During Workup/Purification - Optimize the extraction and purification procedures. Recrystallization from a suitable solvent like glacial acetic acid or n-butyl alcohol can be effective.[1]- Consider alternative purification methods such as column chromatography for closely related impurities.[7]
Sub-optimal Reagent Stoichiometry - Carefully control the stoichiometry of the chlorinating agent. An excess can lead to over-chlorination, while an insufficient amount will result in an incomplete reaction.
Problem 2: High Levels of Impurities (Over-chlorination or Isomers)
Potential Cause Recommended Solution
Excess Chlorinating Agent - Use a stoichiometric amount or a slight excess of the chlorinating agent.- Add the chlorinating agent slowly and in portions to maintain a low concentration in the reaction mixture.
Prolonged Reaction Time - Monitor the reaction closely and stop it as soon as the starting material is consumed to the desired extent.
High Reaction Temperature - Conduct the reaction at a lower temperature to improve selectivity. This can favor the kinetic product and reduce the rate of over-chlorination.
Unfavorable Reaction Conditions - Experiment with different solvents and catalysts to optimize the regioselectivity.- For dichlorination, the choice of starting material (e.g., a specific monochloroanthraquinone) can direct the position of the second chlorine atom.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data)

Entry Chlorinating Agent Catalyst Solvent Temp (°C) Time (h) Yield of Monochloro-AQ (%) Yield of Dichloro-AQ (%) α:β Isomer Ratio
1Cl₂FeCl₃CCl₄254751590:10
2SO₂Cl₂NoneAcetic Acid80285585:15
3NCSAlCl₃Dichloromethane40690<295:5
4NaClO₃/HClNoneWater/H₂SO₄100388892:8

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis of α-Chloroanthraquinone[1]

This protocol describes the preparation of α-chloroanthraquinone from potassium anthraquinone-α-sulfonate.

Materials:

  • Potassium anthraquinone-α-sulfonate

  • Concentrated hydrochloric acid

  • Sodium chlorate

  • Water

Procedure:

  • In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, combine 20 g of potassium anthraquinone-α-sulfonate, 500 cc of water, and 85 cc of concentrated hydrochloric acid.

  • Heat the mixture to boiling with stirring.

  • Slowly add a solution of 20 g of sodium chlorate in 100 cc of water dropwise over a period of three hours. Caution: Rapid addition can lead to the loss of chlorinating gases.[1]

  • After the addition is complete, continue to reflux the mixture slowly for an additional hour.

  • Collect the precipitated α-chloroanthraquinone by suction filtration.

  • Wash the product with hot water until the filtrate is acid-free.

  • Dry the product in a vacuum oven at 100°C.

Purification: The crude product can be recrystallized from n-butyl alcohol or toluene (B28343) to yield yellow needles.[1]

Potential Contaminants:

  • β-chloroanthraquinone

  • 1,5-dichloroanthraquinone

  • 1,8-dichloroanthraquinone[1]

Mandatory Visualizations

Chlorination_Pathway Anthraquinone Anthraquinone Monochloro_AQ Monochloroanthraquinone (α and β isomers) Anthraquinone->Monochloro_AQ + Cl₂ Degradation Degradation Products Anthraquinone->Degradation Harsh Conditions Dichloro_AQ Dichloroanthraquinone (e.g., 1,5- and 1,8-) Monochloro_AQ->Dichloro_AQ + Cl₂ (Over-chlorination) Monochloro_AQ->Degradation Harsh Conditions Trichloro_AQ Trichloroanthraquinone Dichloro_AQ->Trichloro_AQ + Cl₂ (Further Over-chlorination)

Caption: General pathway for the chlorination of anthraquinone showing desired products and side reactions.

Troubleshooting_Workflow Start Chlorination Reaction Performed Analyze Analyze Product Mixture (TLC, HPLC, GC-MS) Start->Analyze Problem Problem Identified? Analyze->Problem LowYield Low Yield Problem->LowYield Yes HighImpurity High Impurity Level Problem->HighImpurity Yes End Desired Product Obtained Problem->End No Optimize Optimize Reaction Conditions (Temp, Time, Reagents) LowYield->Optimize HighImpurity->Optimize Purify Improve Purification (Recrystallization, Chromatography) HighImpurity->Purify Optimize->Start Re-run Reaction Purify->Analyze Re-analyze

References

Improving the solubility of 1-Chloroanthraquinone for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of 1-Chloroanthraquinone for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a yellow, crystalline, aromatic organic compound.[1][2] It serves as a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[3][4][5] Its planar, hydrophobic structure leads to poor solubility in aqueous solutions and many common organic solvents at room temperature, which can be a significant challenge for its use in various chemical reactions, limiting reaction rates and yields.

Q2: What are the known solvents for this compound?

This compound is generally characterized by its low solubility in water and higher solubility in certain organic solvents, especially at elevated temperatures.[1][3] Detailed quantitative data is limited, but qualitative solubility is summarized below.

SolventSolubilityNotes
WaterInsoluble/Sparingly Soluble[1][3][6]
Hot TolueneSoluble[1][7][8]
Dimethyl Sulfoxide (DMSO)Soluble[3]
AcetoneSoluble[1][3]
EthanolSoluble / Slightly Soluble (when hot)[2][3][9]
Acetic AcidSoluble[2]
NitrobenzeneSoluble[2]

Q3: What general strategies can be employed to improve the solubility of this compound?

Several techniques can be used to enhance the solubility of poorly soluble organic compounds like this compound. The choice of method depends on the specific reaction conditions and compatibility with other reagents. Key strategies include:

  • Co-solvency: Using a mixture of a primary solvent with a water-miscible organic solvent in which the compound is highly soluble.[10][11][12]

  • Temperature Adjustment: Solubility often increases with temperature, so performing reactions at an elevated temperature can be effective.[13]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for solvation, which can improve the dissolution rate.[12][14][15]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[16][17]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound.

Problem: My this compound precipitates out of solution upon addition to the reaction mixture.

This is a frequent issue when a concentrated stock solution in an organic solvent is diluted into a system where it has lower solubility.[16][17]

Troubleshooting Workflow

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Action: Lower the final concentration of This compound. check_conc->reduce_conc Yes check_solvent Is the solvent system optimal? check_conc->check_solvent No success Problem Resolved reduce_conc->success use_cosolvent Action: Introduce a co-solvent (e.g., DMSO, DMF) in which the compound is more soluble. check_solvent->use_cosolvent No check_temp Is the reaction at room temperature? check_solvent->check_temp Yes use_cosolvent->success increase_temp Action: Increase reaction temperature. Verify compound stability at higher temps. check_temp->increase_temp Yes consider_additives Consider other methods: - Surfactants - pH adjustment (if applicable) check_temp->consider_additives No increase_temp->success consider_additives->success

Caption: Workflow for troubleshooting this compound precipitation.

Q4: I am using a co-solvent, but my compound still crashes out. What should I do?

  • Optimize Co-solvent Ratio: The percentage of the co-solvent may be insufficient. Systematically increase the proportion of the co-solvent (e.g., DMSO) in your final reaction volume. Be mindful that high concentrations of organic solvents can interfere with certain biological or chemical systems.[17]

  • Change the Order of Addition: Try adding the this compound stock solution to the reaction mixture slowly while vigorously stirring or vortexing. This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.[17]

  • Consider a Different Co-solvent: The choice of co-solvent matters. If DMSO is not effective or is incompatible with your reaction, consider other options like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Q5: Can I use sonication to redissolve the precipitate?

Sonication can help break down aggregates and temporarily resuspend particles, but it does not increase the equilibrium solubility of the compound. If the concentration of this compound is above its solubility limit in the solvent system, it will likely precipitate again once sonication is stopped.[16]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a stock solution of this compound in an organic solvent.

  • Select Solvent: Choose a high-purity organic solvent in which this compound is highly soluble, such as DMSO or hot toluene.[3][7] DMSO is often preferred for its high dissolving power at room temperature.[18]

  • Weigh Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of the chosen solvent to the powder to achieve the target concentration (e.g., 50 mM).

  • Facilitate Dissolution: Vortex the mixture thoroughly. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied to ensure the compound is completely dissolved.[18]

  • Storage: Store the stock solution in a tightly sealed vial, protected from light. For long-term storage, -20°C or -80°C is recommended. Aliquoting the stock can help avoid repeated freeze-thaw cycles.[16][18]

Protocol 2: Using a Co-solvent System for Improved Solubility

This protocol outlines how to use a co-solvent to maintain the solubility of this compound in an aqueous or semi-aqueous reaction medium.

  • Prepare Stock Solution: Make a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO, as described in Protocol 1.

  • Determine Final Co-solvent Concentration: Decide on the final percentage of the co-solvent in your reaction. For many cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid toxicity.[16] Always run a vehicle control with the same solvent concentration.

  • Dilution: Slowly add the stock solution to your reaction buffer or medium while vortexing or stirring. This ensures rapid mixing and helps prevent precipitation.[17]

  • Observation: After addition, visually inspect the solution against a dark background for any signs of cloudiness or precipitate.

Decision-Making Diagram for Solubility Enhancement

G start Need to Dissolve This compound is_aqueous Is the final reaction medium aqueous? start->is_aqueous organic_solvent Use a suitable organic solvent. Consider heating if necessary (e.g., hot toluene). is_aqueous->organic_solvent No co_solvent Use a co-solvent system. Prepare a concentrated stock in a miscible solvent (e.g., DMSO). is_aqueous->co_solvent Yes success Solubility Achieved organic_solvent->success check_precipitation Does precipitation occur upon dilution? co_solvent->check_precipitation optimize Optimize co-solvent ratio, order of addition, or lower final concentration. check_precipitation->optimize Yes check_precipitation->success No optimize->success

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Managing the Thermal Stability of 1-Chloroanthraquinone in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the thermal stability of 1-Chloroanthraquinone during high-temperature reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Estimated Thermal Stability Data for this compound

ParameterValue (Nitrogen Atmosphere)Value (Air/Oxidative Atmosphere)Notes
Melting Point ~160-164 °C~160-164 °CSharp endotherm.
Boiling Point ~377 °CNot applicable
Estimated Onset of Decomposition (Tonset) > 350 °C> 300 °CDecomposition may be influenced by purity and presence of catalysts.
Estimated Peak Decomposition Temperature (Tpeak) ~400 - 450 °C~350 - 400 °CExothermic process.
Major Decomposition Products Hydrogen chloride (HCl), Carbon monoxide (CO), Carbon dioxide (CO₂), and various chlorinated and non-chlorinated aromatic hydrocarbons.In addition to the above, potential for formation of phosgene (B1210022) (COCl₂) and other oxidized species.Off-gassing of corrosive and toxic fumes is a primary hazard.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture involving this compound is turning dark brown or black at elevated temperatures, even below the expected decomposition temperature. What could be the cause?

A1: This could indicate the onset of degradation or side reactions. Several factors could be responsible:

  • Purity of this compound: Impurities in your starting material can act as catalysts, lowering the decomposition temperature.

  • Presence of Catalytic Metals: Traces of metals from your reactor or other reagents can promote decomposition.

  • Reaction with Other Components: this compound may be reacting with other species in your mixture at a lower temperature than its standalone decomposition temperature.

  • Localized Overheating: Poor mixing can lead to "hot spots" in the reactor where the temperature is significantly higher than the bulk temperature.

Q2: I am observing an unexpected increase in pressure in my sealed reaction vessel. Is this related to the thermal stability of this compound?

A2: Yes, this is a critical safety concern and likely related to thermal decomposition. The decomposition of this compound can release gaseous products such as HCl, CO, and CO₂.[1] This off-gassing will lead to a rapid pressure increase in a closed system, creating a risk of vessel rupture.[2] It is crucial to immediately cool the reaction and vent the vessel to a safe location through a proper scrubbing system.

Q3: Can I run high-temperature reactions with this compound in an open or poorly sealed vessel to avoid pressure build-up?

A3: While this would prevent pressure build-up, it is not recommended due to the hazardous nature of the potential decomposition products. Heating this compound, especially in the presence of air, can release toxic and corrosive gases like hydrogen chloride and potentially phosgene.[1] All high-temperature reactions should be conducted in a well-ventilated fume hood with appropriate off-gas scrubbing.

Q4: How can I monitor the thermal stability of my reaction in real-time?

A4: Real-time monitoring is crucial for preventing thermal runaway.[3] Consider the following:

  • Temperature Probes: Use multiple, well-calibrated temperature probes to monitor the bulk reaction temperature and detect any rapid increases.

  • Pressure Transducers: For sealed systems, a pressure transducer can provide an early warning of off-gassing due to decomposition.

  • In-situ Analysis: Techniques like in-situ IR or Raman spectroscopy can sometimes detect the formation of degradation byproducts.

Q5: What are the best practices for cooling down a reaction that shows signs of thermal instability?

A5: A rapid and controlled cooling process is essential.

  • Emergency Cooling Bath: Have an ice bath or other cooling system readily available to immerse the reaction vessel.

  • Quenching Agent: For some reactions, a pre-determined, non-reactive quenching agent can be added to rapidly halt the reaction and cool the mixture. This should be tested on a small scale first.

  • Stop Reagent Addition: If the reaction is a semi-batch process, immediately stop the addition of any reagents.

Troubleshooting Guide for High-Temperature Reactions

Symptom Possible Cause Recommended Action
Reaction temperature unexpectedly exceeds the setpoint. Exothermic reaction is proceeding faster than the cooling system can handle. Onset of thermal decomposition.1. Immediately lower or remove the heat source. 2. Initiate emergency cooling. 3. If applicable, stop the addition of reagents. 4. Be prepared for a potential thermal runaway and pressure increase.
Formation of solid precipitates or charring. Significant thermal decomposition is occurring.1. Cool the reaction to a safe temperature. 2. Analyze the solid to identify decomposition products. 3. Re-evaluate the reaction temperature and consider running at a lower setpoint.
Inconsistent reaction yields or product purity. Side reactions or degradation due to thermal instability.1. Perform thermal analysis (TGA/DSC) on your this compound to determine its actual decomposition temperature. 2. Optimize the reaction temperature to be well below the onset of decomposition. 3. Ensure uniform heating and efficient stirring.
Corrosion of the reaction vessel. Release of corrosive gases like HCl during decomposition.1. Use a reaction vessel made of a compatible material (e.g., glass-lined or Hastelloy). 2. Ensure that any off-gases are properly scrubbed to neutralize acidic components.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • This compound sample (high purity)

  • TGA sample pans (e.g., alumina, platinum)

  • Nitrogen and/or air supply

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen at 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG).

Protocol 2: Differential Scanning Calorimetry (DSC) of this compound

Objective: To determine the melting point and identify any exothermic events associated with the decomposition of this compound.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • This compound sample (high purity)

  • DSC sample pans and lids (e.g., aluminum, high-pressure gold-plated)

  • Nitrogen and/or air supply

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it. For higher temperature experiments where off-gassing is expected, use a high-pressure pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with the desired gas (e.g., nitrogen at 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify the endothermic peak corresponding to the melting point.

    • Observe any exothermic peaks at higher temperatures, which would indicate a decomposition event. Note the onset temperature and the peak temperature of the exotherm.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Thermal Instability start Symptom Observed: Unexpected Exotherm, Pressure Rise, or Color Change is_temp_increasing Is reaction temperature rapidly increasing? start->is_temp_increasing emergency_cool Immediately initiate emergency cooling and stop reagent addition. is_temp_increasing->emergency_cool Yes monitor_pressure Monitor pressure. Is it increasing? is_temp_increasing->monitor_pressure No emergency_cool->monitor_pressure safe_vent Vent to a safe location through a scrubber. monitor_pressure->safe_vent Yes investigate_cause Once stable, investigate the root cause: - Purity analysis of starting materials - Check for localized overheating - Re-evaluate reaction conditions monitor_pressure->investigate_cause No safe_vent->investigate_cause end Reaction Stabilized or Safely Quenched investigate_cause->end

Caption: Troubleshooting workflow for thermal stability issues.

ThermalAnalysisWorkflow Experimental Workflow for Thermal Analysis start Obtain High-Purity This compound Sample prep_sample Prepare samples for TGA and DSC (weigh accurately) start->prep_sample run_tga Perform TGA Analysis (e.g., 10 °C/min in N₂) prep_sample->run_tga run_dsc Perform DSC Analysis (e.g., 10 °C/min in N₂) prep_sample->run_dsc analyze_tga Analyze TGA data: - Determine T_onset - Determine mass loss (%) run_tga->analyze_tga analyze_dsc Analyze DSC data: - Determine melting point - Identify exothermic decomposition run_dsc->analyze_dsc correlate_data Correlate TGA and DSC results to establish thermal profile analyze_tga->correlate_data analyze_dsc->correlate_data end Determine Safe Operating Temperature Window correlate_data->end

Caption: General experimental workflow for thermal analysis.

References

Overcoming challenges in the scale-up of 1-Chloroanthraquinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Chloroanthraquinone

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and scale-up of this important chemical intermediate. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to support your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue ID Problem Potential Causes Troubleshooting Suggestions
SYN-001 Low Yield of this compound 1. Incomplete reaction. 2. Loss of volatile reactants or intermediates. 3. Suboptimal reaction temperature. 4. Formation of side products.[1] 5. Inefficient purification process.1. Extend the reaction time or increase the temperature moderately. 2. Ensure the reaction setup is well-sealed to prevent the escape of gases.[1] 3. Optimize the reaction temperature based on the specific protocol. 4. Analyze the crude product to identify major byproducts and adjust reaction conditions accordingly. 5. Re-evaluate the crystallization solvent and procedure.
SYN-002 Formation of Dichloroanthraquinone Isomers 1. Over-chlorination due to excess chlorinating agent. 2. Reaction temperature is too high, promoting further chlorination. 3. Prolonged reaction time.1. Use a stoichiometric amount of the chlorinating agent. 2. Maintain the recommended reaction temperature. 3. Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction once the starting material is consumed.
SYN-003 Presence of Unreacted Starting Material 1. Insufficient amount of catalyst or reagent. 2. Reaction time is too short. 3. Poor mixing, especially in larger scale reactions. 4. Low reaction temperature.1. Verify the stoichiometry of all reactants and catalysts. 2. Increase the reaction time. 3. Ensure efficient stirring throughout the reaction. 4. Confirm the reaction is being conducted at the optimal temperature.
PUR-001 Difficulty in Product Purification/Crystallization 1. Presence of isomeric impurities that co-crystallize.[1] 2. Oily product due to residual solvent or byproducts. 3. Inappropriate solvent for crystallization.1. Consider column chromatography for separation of isomers before final crystallization. 2. Wash the crude product with a non-polar solvent to remove oily impurities. 3. Screen different solvents for crystallization; toluene (B28343) and n-butyl alcohol have been reported to be effective.[1]
SCL-001 Inconsistent Results During Scale-Up 1. Inefficient heat transfer in larger reactors. 2. Poor mass transfer and mixing. 3. Challenges in maintaining uniform reaction conditions.1. Use a reactor with a jacket for better temperature control. 2. Employ a more powerful mechanical stirrer. 3. Gradually increase the scale of the reaction and re-optimize conditions at each stage.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary methods for synthesizing this compound include:

  • Chlorination of Anthraquinone-1-sulfonic acid: This is a classical method where the sulfonic acid group is replaced by chlorine.[1]

  • Friedel-Crafts acylation: This involves the reaction of phthalic anhydride (B1165640) with chlorobenzene (B131634) in the presence of a Lewis acid catalyst like aluminum chloride.[2][3]

  • From Nitroanthraquinone: A newer, mercury-free method that involves the reaction of nitroanthraquinone with a chlorinating agent.[4][5]

Q2: What are the main impurities I should look for in my final product?

A2: Potential impurities include the starting materials, the β-isomer (2-chloroanthraquinone), and various dichloroanthraquinone isomers such as 1,5- and 1,8-dichloroanthraquinone.[1] The presence of these impurities can depress the melting point of the final product.[1]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis are recommended.[1] Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used for structural confirmation.

Q4: Are there any specific safety precautions I should take when synthesizing this compound?

A4: Yes, this compound is an irritant to the eyes, skin, and respiratory system.[6][7] It is crucial to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] When heated to decomposition, it can emit toxic fumes of chlorine.[8]

Q5: How can I avoid the use of hazardous mercury catalysts in the synthesis?

A5: To avoid mercury, you can opt for synthetic routes that do not require it. For example, the synthesis from nitroanthraquinone using a chlorination reagent like tetrachlorophenylphosphine is a mercury-free alternative.[4][5] The Friedel-Crafts reaction with phthalic anhydride and chlorobenzene also avoids the use of mercury.[2]

Experimental Protocols

Protocol 1: Synthesis from Potassium Anthraquinone-α-sulfonate

This method is based on the procedure described in Organic Syntheses.[1]

Materials and Equipment:

  • Potassium anthraquinone-α-sulfonate

  • Concentrated hydrochloric acid

  • Sodium chlorate (B79027)

  • 3-necked round-bottom flask

  • Stirrer, condenser, and dropping funnel

Procedure:

  • In a 2-liter, three-necked flask equipped with a stirrer, condenser, and dropping funnel, place 20 g (0.061 mole) of potassium anthraquinone-α-sulfonate, 500 cc of water, and 85 cc (1 mole) of concentrated hydrochloric acid.

  • Heat the solution to boiling with stirring.

  • Prepare a solution of 20 g (0.19 mole) of sodium chlorate in 100 cc of water and add it dropwise to the boiling solution over a period of three hours.

  • After the addition is complete, reflux the mixture slowly for an additional hour.

  • Collect the precipitated α-chloroanthraquinone by suction filtration.

  • Wash the product with hot water until it is free from acid.

  • Dry the product in a vacuum at 100°C. The expected yield is 14.6–14.7 g (97–98%).[1]

Purification:

  • The crude product can be crystallized from n-butyl alcohol or toluene to yield yellow needles with a melting point of 161–162°C.[1]

Protocol 2: Mercury-Free Synthesis from 2-Nitroanthraquinone

This protocol is adapted from a patented method designed to avoid heavy metal catalysts.[4][5]

Materials and Equipment:

  • 2-Nitroanthraquinone

  • Dichlorophenylphosphine (B166023)

  • Phenylphosphonyl chloride

  • Chlorine gas

  • Reaction flask with gas inlet and outlet, stirrer, and heating mantle

Procedure:

  • Preparation of Chlorination Reagent: In a reaction flask, mix dichlorophenylphosphine and phenylphosphonyl chloride. While stirring at a temperature below 30°C, bubble chlorine gas through the mixture until the solution turns from colorless to a light yellow transparent solution.

  • Synthesis of this compound: To the freshly prepared chlorination reagent, add 2-nitroanthraquinone.

  • Heat the reaction mixture to 170°C and maintain this temperature for 5 hours.

  • Work-up: After cooling, the reaction mixture is typically subjected to neutralization, separation, washing, concentration, and crystallization to obtain the final product.

Process Diagrams

Experimental Workflow for Synthesis from Potassium Anthraquinone-α-sulfonate

experimental_workflow start Start reactants Mix Potassium Anthraquinone-α-sulfonate, Water, and HCl start->reactants heating Heat to Boiling reactants->heating addition Dropwise Addition of Sodium Chlorate Solution heating->addition reflux Reflux for 1 hour addition->reflux filtration Suction Filtration reflux->filtration washing Wash with Hot Water filtration->washing drying Vacuum Dry at 100°C washing->drying product This compound drying->product

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check for Incomplete Reaction (TLC/HPLC) start->check_reaction check_impurities Analyze for Byproducts (GC/MS) start->check_impurities If Reaction Complete check_purification Evaluate Purification Step start->check_purification If Purity is Low check_conditions Review Reaction Conditions (Temp, Time) check_reaction->check_conditions If Reaction Incomplete solution1 Increase Reaction Time or Temperature check_conditions->solution1 solution2 Optimize Temperature and Reaction Time check_conditions->solution2 solution3 Adjust Stoichiometry or Catalyst check_impurities->solution3 solution4 Optimize Crystallization Solvent/Procedure check_purification->solution4

Caption: Troubleshooting Low Yield of this compound.

References

Technical Support Center: 1-Chloroanthraquinone Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals monitoring reactions involving 1-chloroanthraquinone using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the analysis of this compound reactions.

TLC Troubleshooting

Question: Why is my this compound spot streaking or appearing as an elongated smear on the TLC plate?

Answer: Spot streaking is a frequent issue and can be attributed to several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[1][2][3] Try diluting your sample solution and re-spotting.

  • Compound Polarity: Anthraquinones can be quite polar. If the compound interacts too strongly with the silica (B1680970) gel, it can lead to streaking.[4] Consider adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase to improve the spot shape.[4]

  • Inappropriate Solvent System: The chosen solvent may not be optimal for your specific reaction mixture. If the eluent is not polar enough, the spots will remain near the baseline; if it's too polar, they will travel with the solvent front.[4] Experiment with different solvent ratios.

Question: My spots are not moving from the baseline (low Rf value), or they are all moving to the top with the solvent front (high Rf value). What should I do?

Answer: This indicates that the polarity of your mobile phase is not suitable for the separation.

  • Spots at Baseline: Your eluent is not polar enough to move the compounds up the plate.[4] You need to increase the proportion of the polar solvent in your mixture (e.g., increase the amount of ethyl acetate (B1210297) in a hexane/ethyl acetate system).

  • Spots at Solvent Front: Your eluent is too polar.[4] You should decrease the proportion of the polar solvent or choose a less polar solvent altogether.[4]

Question: I can't see any spots on my TLC plate after development, even under a UV lamp. What went wrong?

Answer: Several possibilities could explain the absence of visible spots:

  • Non-UV Active Compounds: While this compound is UV active, your product or byproducts might not be. Try using a different visualization method, such as staining with potassium permanganate (B83412) or iodine vapor.[1]

  • Sample Too Dilute: The concentration of your sample may be too low for detection.[2][4] Try concentrating the sample or applying the spot multiple times in the same location, allowing the solvent to dry between each application.[2][4]

  • Sample Evaporation: If your compounds are volatile, they may have evaporated from the plate during drying.[4]

  • Incorrect Spotting: Ensure the solvent level in the developing chamber is below the line where you spotted your samples. If the spotting line is submerged, the sample will dissolve into the solvent reservoir instead of moving up the plate.[1][2]

HPLC Troubleshooting

Question: My chromatogram shows significant peak tailing for this compound or its derivatives. How can I fix this?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system.

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the anthraquinone (B42736) molecule, causing tailing.[5] To mitigate this, add a small amount of an acidic modifier like formic acid, acetic acid, or phosphoric acid (0.05-0.1%) to your mobile phase.[6][7][8] This suppresses the ionization of silanol groups.[5]

  • Column Contamination: The column, particularly the inlet frit, may be contaminated with strongly retained impurities from the sample.[9] Try flushing the column with a strong organic solvent or, if the problem persists, replace the guard column or the analytical column itself.[10]

  • Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening and tailing.[11] Ensure connections are made with minimal tubing length and appropriate internal diameter.[10]

Question: I am seeing split peaks in my HPLC analysis. What is the cause?

Answer: Split peaks can indicate a few problems:

  • Contaminated Guard Column: A dirty or obstructed guard column is a common cause. Try replacing it to see if the peak shape improves.[9]

  • Column Void: A void or channel may have formed at the head of the analytical column. This can sometimes be fixed by reversing and flushing the column (if the manufacturer's instructions permit). Otherwise, the column may need to be replaced.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[12]

Question: My retention times are shifting from one run to the next. Why is this happening?

Answer: Drifting retention times suggest a lack of system stability.

  • Mobile Phase Composition: In reverse-phase chromatography, even a small change (e.g., 1%) in the organic solvent composition can alter retention times significantly.[11] Ensure your mobile phase is prepared accurately and consistently, preferably by weighing the components.[11] Also, make sure the mobile phase is thoroughly degassed.[10]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially during gradient analysis.[13] Increase the equilibration time to at least 5-10 column volumes.[13]

  • Temperature Fluctuations: Changes in column temperature will affect solvent viscosity and retention times. Using a thermostatted column oven provides better reproducibility.[10][11]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol outlines the standard procedure for monitoring the progress of a reaction involving this compound.

  • Plate Preparation:

    • Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

    • Mark three evenly spaced points on this line for spotting: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Sample Preparation:

    • SM: Dissolve a small amount of pure this compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) to create a dilute solution.

    • RXN: Withdraw a small aliquot (a few drops) from your reaction mixture. If the reaction solvent is high-boiling (like DMF or DMSO), dilute the aliquot with a more volatile solvent like ethyl acetate to facilitate spotting. A mini-workup (e.g., a quick extraction in a vial) may be necessary if salts or other non-volatile components are present that could interfere with the chromatography.[14]

  • Spotting the Plate:

    • Using a capillary tube, apply a small spot of the "SM" solution to the "SM" mark.

    • Apply a spot of the "SM" solution to the "CO" mark.

    • Carefully apply a spot of the "RXN" mixture directly on top of the "SM" spot at the "CO" mark.[15]

    • Apply a spot of the "RXN" mixture to the "RXN" mark.

    • Ensure all spots are small (1-2 mm in diameter) and are allowed to dry completely before development.[16]

  • Development:

    • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the starting line on your TLC plate.[1]

    • Place the spotted TLC plate into the chamber and cover it.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm and/or 365 nm) and circle them with a pencil.

    • Analyze the plate: The reaction is complete when the spot corresponding to the starting material in the "RXN" lane has completely disappeared, and a new spot (the product) is clearly visible. The "CO" lane helps to confirm if the spot in the reaction mixture is indeed the starting material.[17]

Table 1: Example TLC Solvent Systems for this compound

Solvent System (v/v)Typical Rf of this compoundNotes
Hexane : Ethyl Acetate (4:1)~0.4 - 0.5A good starting point for many reactions. Adjust ratio as needed.
Dichloromethane~0.3 - 0.4Useful for slightly more polar products.
Toluene : Ethyl Acetate (9:1)~0.5 - 0.6Good for separating closely related aromatic compounds.
Hexane : Ethyl Acetate : Acetic Acid (10:5:2)VariesThe acid can improve spot shape for polar anthraquinone derivatives.[18]

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general-purpose reverse-phase HPLC method for analyzing the reaction mixture.

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the sample significantly with the mobile phase (e.g., a 1:1 mixture of acetonitrile (B52724) and water) to a final concentration suitable for HPLC analysis (typically in the low µg/mL range).

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column.[9]

  • HPLC Method:

    • Set up the HPLC system according to the parameters in Table 2.

    • Ensure the system is fully equilibrated and the baseline is stable before injecting the sample.

  • Analysis:

    • Inject the prepared sample.

    • Monitor the chromatogram for the disappearance of the this compound peak and the appearance of new peaks corresponding to the product(s).

    • Quantification can be achieved by creating a calibration curve with a pure standard of the product, or the reaction conversion can be estimated by comparing the peak area percentages of the starting material and product.

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[6][7]
Mobile Phase A Water + 0.1% Formic Acid or Phosphoric Acid[7][8][19]
Mobile Phase B Acetonitrile or Methanol[6][20]
Gradient Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to 50% B
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C
Detector UV-Vis or Diode Array Detector (DAD)
Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL
Expected Retention This compound is relatively nonpolar and will have a significant retention time. Products may be more or less polar depending on the reaction.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Reaction Aliquot Taken dilute Dilute & Filter (HPLC) or Spot Directly (TLC) start->dilute spot Spot Plate (SM, CO, RXN) dilute->spot TLC Path inject Inject Sample dilute->inject HPLC Path develop Develop Plate in Chamber spot->develop visualize Visualize (UV/Stain) develop->visualize analyze Analyze Results visualize->analyze run Run Gradient Method inject->run detect Detect Peaks (UV) run->detect detect->analyze decision Decision: Continue, Stop, or Work-up Reaction analyze->decision

Caption: Workflow for monitoring a this compound reaction.

Troubleshooting Logic Diagram

G problem Problem Observed? tlc_issue TLC Issue problem->tlc_issue Yes (TLC) hplc_issue HPLC Issue problem->hplc_issue Yes (HPLC) streaking Streaking Spot? tlc_issue->streaking overload Dilute Sample streaking->overload Yes bad_rf Incorrect Rf? streaking->bad_rf No adjust_polarity Adjust Solvent Polarity bad_rf->adjust_polarity Yes tailing Peak Tailing? hplc_issue->tailing add_acid Add Acid to Mobile Phase tailing->add_acid Yes shifting_rt Shifting RT? tailing->shifting_rt No equilibrate Increase Equilibration Time shifting_rt->equilibrate Yes

References

Technical Support Center: 1-Chloroanthraquinone Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the recrystallization of 1-Chloroanthraquinone.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the recrystallization process, presented in a question-and-answer format.

Problem: Poor or No Crystal Formation After Cooling

Q1: My this compound solution has cooled to room temperature, but no crystals have formed. What should I do?

A1: This is a common issue often caused by supersaturation or using an excessive amount of solvent. Here are several steps you can take to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small crystal of pure this compound, adding it to the solution can initiate crystallization.

  • Reduce the solvent volume: If too much solvent was used, the solution may not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the this compound.

Problem: Oiling Out Instead of Crystallization

Q2: Instead of forming crystals, my this compound has separated as an oily layer. How can I resolve this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too quickly. To address this:

  • Reheat the solution: Warm the mixture until the oil redissolves completely.

  • Add more solvent: Add a small amount of additional hot solvent to the solution. This can lower the saturation point and prevent the solute from coming out of solution as a liquid.

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with gradual cooling.

  • Consider a different solvent: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

Problem: Low Yield of Recrystallized Product

Q3: After filtration, the yield of my purified this compound is very low. What are the possible reasons and how can I improve it?

A3: A low yield can result from several factors throughout the recrystallization process. Consider the following:

  • Excessive solvent usage: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask for the filtration.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.

  • Loss during transfer: Be meticulous when transferring the product between flasks and during the filtration process to minimize physical loss.

Problem: Discolored Crystals

Q4: The recrystallized this compound crystals are not the expected pale yellow color. What could be the cause and how can I fix it?

A4: Discoloration in the final product indicates the presence of impurities. Here’s how to address this:

  • Use activated charcoal: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The impurities adsorb to the surface of the charcoal, which is then removed by hot filtration. Be aware that using too much charcoal can lead to a loss of the desired product.[1]

  • Perform a second recrystallization: If the crystals are still discolored after the first recrystallization, a second round of purification may be necessary.

  • Assess potential contaminants: The starting material may contain colored impurities such as the β-isomer, or 1,5- and 1,8-dichloroanthraquinone.[2] While these have higher melting points, they can still affect the crystal color.

Frequently Asked Questions (FAQs)

Q5: What is the ideal solvent for recrystallizing this compound?

A5: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Based on available data, toluene (B28343) and n-butyl alcohol are commonly used and effective solvents.[2] Other potential solvents include ethyl acetate, 1,4-dioxane, and acetone.[3] The solubility of this compound in these solvents generally increases with temperature.[3]

Q6: How can I determine the purity of my recrystallized this compound?

A6: The purity of the recrystallized product can be assessed by its melting point and appearance. Pure this compound appears as pale yellow needles or powder.[2][4] The reported melting point for highly purified α-chloroanthraquinone is 162.5°C.[2] A sharp melting point range close to this value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden the melting range.

Q7: Is it possible to use a mixed solvent system for the recrystallization of this compound?

A7: Yes, a mixed solvent system can be employed, especially if a single solvent does not provide the ideal solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

Temperature (K)Toluene (mole fraction)Ethyl Acetate (mole fraction)1,4-Dioxane (mole fraction)Acetone (mole fraction)
273.150.01530.00450.00380.0029
283.150.02310.00680.00570.0043
293.150.03450.01010.00840.0064
303.150.05080.01460.01210.0093
313.150.07390.02090.01720.0132
323.150.10640.02940.02410.0185

Data sourced from the Journal of Chemical & Engineering Data.[3]

Experimental Protocols

Recrystallization of this compound from n-Butyl Alcohol or Toluene

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

  • Crude this compound

  • n-Butyl alcohol or Toluene

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • For recrystallization from n-butyl alcohol, add approximately 15 mL of n-butyl alcohol for every 1 gram of crude product. For toluene, use approximately 2 mL per gram.[2]

  • Add a boiling chip to the flask and fit it with a condenser.

  • Heat the mixture to a gentle boil while stirring until all the solid has dissolved.

  • If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization).

  • Dry the purified crystals. The resulting product should be in the form of yellow needles with a melting point of 161–162°C.[2]

Visualizations

G Troubleshooting Recrystallization Issues start Start Recrystallization dissolve Dissolve 1-CAQ in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out occurs cool->oiling_out Alternative no_crystals No crystals formed crystals_form->no_crystals No filter_dry Filter and dry crystals crystals_form->filter_dry Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent no_crystals->induce_crystallization induce_crystallization->cool reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent reheat_add_solvent->cool check_purity Check Purity (Melting Point, Color) filter_dry->check_purity pure Pure Product check_purity->pure Pure impure Impure Product (Low MP, Discolored) check_purity->impure Impure rerun Re-recrystallize (Consider charcoal) impure->rerun rerun->dissolve

Caption: Troubleshooting workflow for this compound recrystallization.

G Solvent, Temperature, and Purity Relationship cluster_solvent Solvent Selection cluster_temp Temperature Control cluster_purity Resulting Crystal Purity High_Solubility_Hot High Solubility at High Temp Good_Solvent Optimal Solvent (e.g., Toluene, n-Butyl Alcohol) High_Solubility_Hot->Good_Solvent Low_Solubility_Cold Low Solubility at Low Temp Low_Solubility_Cold->Good_Solvent Slow_Cooling Slow Cooling Rate Good_Solvent->Slow_Cooling leads to Fast_Cooling Fast Cooling Rate Good_Solvent->Fast_Cooling can lead to High_Purity High Purity Crystals (Well-formed, Pure Color) Slow_Cooling->High_Purity promotes Low_Purity Low Purity Crystals (Small, Impure, Oiled Out) Fast_Cooling->Low_Purity results in

Caption: Interplay of solvent choice and temperature on crystal purity.

References

Technical Support Center: Minimizing Polychlorinated Anthraquinone (PCAQ) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of polychlorinated anthraquinones (PCAQs) during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are polychlorinated anthraquinones (PCAQs) and why are they a concern?

Polychlorinated anthraquinones (PCAQs) are derivatives of anthraquinone (B42736) that contain one or more chlorine atoms attached to the aromatic rings. They are often formed as unwanted byproducts during the synthesis of anthraquinone-based compounds, such as dyes and pharmaceuticals, especially when chlorine-containing reagents or solvents are used. These impurities are a concern because they can alter the desired properties of the final product, introduce toxicity, and complicate purification processes. For instance, chlorinated side products of anthraquinone dyes have been predicted to have high to very high risks for acute inhalation toxicity, genotoxicity, and carcinogenicity.

Q2: What are the common sources of chlorine that lead to the formation of PCAQs?

The primary sources of chlorine that can lead to the unwanted formation of PCAQs in a reaction include:

  • Chlorinated Solvents: Solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄) can be sources of chlorine radicals under certain reaction conditions, such as high temperatures or UV light exposure.[1]

  • Chlorine Gas (Cl₂): Direct use of chlorine gas or its presence as an impurity in other reagents can lead to chlorination.

  • Hypochlorite-Based Reagents: Reagents like sodium hypochlorite (B82951) (bleach) are strong oxidizing and chlorinating agents that can readily chlorinate anthraquinone derivatives.

  • Chloride Salts with Oxidizing Agents: The combination of chloride salts (e.g., NaCl) with strong oxidizing agents can generate reactive chlorine species.

  • Chlorate Oxidizers: In some reactions, such as in pyrotechnics, chlorate-based oxidizers can donate chlorine to organic molecules like anthraquinone dyes.[2]

Q3: How can I detect the presence of PCAQs in my product?

Several analytical techniques can be used to detect and quantify PCAQs:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (HPLC-MS), is a powerful tool for separating and identifying different anthraquinone derivatives, including chlorinated ones.[3][4][5] A reversed-phase C18 column is often effective for these separations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile chlorinated organic compounds and can be used to identify PCAQ isomers.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the specific structure of chlorinated isomers, especially after they have been isolated.

Troubleshooting Guide

Issue 1: Unexpected presence of chlorinated byproducts in the final product.

Possible Cause: Inadvertent introduction of a chlorine source into the reaction.

Troubleshooting Steps:

  • Solvent Purity Check: Verify the purity of your solvents. Use fresh, high-purity solvents and consider using non-chlorinated alternatives where possible. Traditional radical and electrophilic chlorinations have often been carried out in chlorinated solvents like CCl₄, CHCl₃, and CH₂Cl₂.[1] If a chlorinated solvent is necessary, dichloromethane is often preferred.[1]

  • Reagent Analysis: Ensure that your starting materials and reagents are free from chlorine-containing impurities.

  • Reaction Atmosphere: If the reaction is sensitive to air, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained to prevent the formation of reactive species that could interact with any trace chloride ions.

Issue 2: High levels of polychlorination (multiple chlorine atoms added).

Possible Cause: Reaction conditions favor multiple chlorination events. This is a common issue in chlorination reactions.

Troubleshooting Steps:

  • Control Reagent Stoichiometry: To minimize multi-chlorination, use a high concentration of the anthraquinone substrate relative to the chlorinating agent.[8]

  • Optimize Reaction Time: Shorter reaction times can favor the formation of mono-chlorinated products over polychlorinated ones.[8] Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction at the optimal time.

  • Temperature Control: Lowering the reaction temperature can reduce the reactivity of the chlorinating species and improve selectivity, thereby decreasing the extent of polychlorination.

Issue 3: Difficulty in separating PCAQs from the desired anthraquinone product.

Possible Cause: Similar polarities and physical properties of the desired product and the chlorinated impurities.

Troubleshooting Steps:

  • Recrystallization: Repeated recrystallization from a suitable solvent can be an effective method for purifying anthraquinone dyes and removing impurities.

  • Column Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel or other suitable stationary phases can provide the necessary resolution to isolate the desired compound.

  • Solvent Extraction: Liquid-liquid extraction or solid-phase extraction can be employed to selectively remove impurities based on their differential solubility in various solvents. A method for purifying impure anthraquinone involves using a chlor-derivative of benzol to dissolve and separate impurities.[9]

Experimental Protocols

Protocol 1: General Method for Minimizing PCAQ Formation

This protocol provides general guidelines for setting up a reaction to minimize the risk of unwanted chlorination.

Materials:

  • Anthraquinone starting material

  • Non-chlorinated solvents (e.g., toluene, hexane, ethyl acetate)

  • High-purity reagents

  • Inert gas supply (Nitrogen or Argon)

  • Reaction vessel with temperature control

Procedure:

  • Solvent Selection: Choose a non-chlorinated solvent that is compatible with your reaction chemistry.

  • Reagent Purity: Use reagents from a reputable supplier and, if necessary, purify them before use to remove any chlorine-containing contaminants.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for 15-30 minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Temperature Control: Maintain the reaction at the lowest effective temperature to control reactivity and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction appropriately and use non-chlorinated solvents for the extraction and purification steps.

Protocol 2: Analytical Detection of PCAQs by HPLC-MS

This protocol outlines a general procedure for the detection and identification of PCAQs in a reaction mixture or purified product.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Mass Spectrometer (MS) detector

  • Reversed-phase C18 column

Mobile Phase:

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Inject 5-10 µL of the prepared sample onto the C18 column.

    • Use a gradient elution program, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B over 20-30 minutes. A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to initial conditions (95% A, 5% B)

    • Set the flow rate to 0.5-1.0 mL/min.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in both positive and negative ion modes for broad detection capabilities.

    • Scan a mass range that includes the expected molecular weights of the parent anthraquinone and its potential chlorinated derivatives (e.g., m/z 100-800).

  • Data Analysis:

    • Analyze the chromatogram for peaks corresponding to the desired product and any impurities.

    • Examine the mass spectrum of each peak to identify the molecular ions. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key indicator of chlorinated compounds. For a monochlorinated compound, you will observe an M+2 peak with roughly one-third the intensity of the molecular ion peak.

Data Presentation

Table 1: Influence of Reaction Parameters on PCAQ Formation (Hypothetical Data)

ParameterCondition APCAQ Formation (%)Condition BPCAQ Formation (%)
Solvent Dichloromethane15%Toluene<1%
Temperature 80 °C12%40 °C3%
Reaction Time 24 hours18%6 hours5%
Chlorine Source High Concentration25%Low Concentration8%

Visualizations

Formation Pathway of Polychlorinated Anthraquinones

PCAQ_Formation AQ Anthraquinone Mono_PCAQ Mono-chlorinated Anthraquinone AQ->Mono_PCAQ + Cl• Cl_Source Chlorine Source (e.g., Cl₂, R-Cl, NaOCl) Cl_Source->Mono_PCAQ Initiator Initiator (e.g., Heat, UV Light) Initiator->Cl_Source Di_PCAQ Di-chlorinated Anthraquinone Mono_PCAQ->Di_PCAQ + Cl• Poly_PCAQ Poly-chlorinated Anthraquinones Di_PCAQ->Poly_PCAQ + Cl•

Caption: Unwanted chlorination pathway of anthraquinone.

Troubleshooting Workflow for PCAQ Contamination

Troubleshooting_Workflow Start PCAQ Contamination Detected Check_Sources Investigate Chlorine Sources Start->Check_Sources Check_Solvents Analyze Solvent Purity Check_Sources->Check_Solvents Check_Reagents Verify Reagent Purity Check_Sources->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Solvents->Optimize_Conditions Check_Reagents->Optimize_Conditions Control_Stoichiometry Adjust Substrate:Chlorine Ratio Optimize_Conditions->Control_Stoichiometry Control_Time_Temp Reduce Reaction Time/Temperature Optimize_Conditions->Control_Time_Temp Purification Implement Purification Strategy Control_Stoichiometry->Purification Control_Time_Temp->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography End PCAQ Minimized Recrystallization->End Chromatography->End

Caption: Logical workflow for troubleshooting PCAQ contamination.

References

Technical Support Center: Characterization of Unexpected Byproducts in 1-Chloroanthraquinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and characterizing unexpected byproducts in reactions involving 1-Chloroanthraquinone. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues related to the formation of unexpected byproducts in this compound reactions.

Issue 1: Presence of Isomeric Byproducts in the Reaction Mixture

Q1: My reaction with this compound shows multiple spots on the TLC plate with similar Rf values to the expected product. How can I identify these and prevent their formation?

A1: This is a common issue arising from the presence of isomeric impurities in the starting material or their formation during the reaction. The most common isomeric byproducts are the β-isomer, 1,5-dichloroanthraquinone, and 1,8-dichloroanthraquinone.[1]

Troubleshooting Steps:

  • Characterize the Starting Material: Before starting the reaction, analyze your this compound starting material using HPLC or GC-MS to check for the presence of isomers.

  • Optimize Reaction Conditions:

    • Temperature: High temperatures can sometimes promote isomerization or the formation of di-substituted products. Try running the reaction at a lower temperature.

    • Catalyst: If using a catalyst, its nature and concentration can influence selectivity. Consider screening different catalysts or reducing the catalyst loading.

  • Purification: If isomeric byproducts are unavoidable, they can often be separated from the desired product by careful column chromatography or recrystallization.

Issue 2: Formation of Di-substituted Anthraquinone (B42736) Derivatives

Q2: I am trying to perform a monosubstitution reaction on this compound, but I am observing significant amounts of a di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?

A2: The formation of di-substituted products, such as 1,5- or 1,8-dichloroanthraquinone, is a known challenge.[1] The reactivity of the second position can sometimes be comparable to the first, especially under harsh reaction conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Use a strict 1:1 or even a slight excess of the this compound to the nucleophile to minimize the chance of a second substitution.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reaction to the di-substituted product. Lowering the reaction temperature can also improve selectivity.

  • Slow Addition: Add the nucleophile or coupling partner slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-substitution.

Issue 3: Unexpected Color Changes or Formation of Insoluble Materials

Q3: My reaction mixture turned a dark, unexpected color, and a precipitate formed that is not my product. What could be happening?

A3: Unexpected color changes and the formation of insoluble materials can indicate polymerization, degradation of starting materials or products, or the formation of complex, highly conjugated byproducts.

Troubleshooting Steps:

  • Degas Solvents: Ensure all solvents are properly degassed to remove oxygen, which can lead to oxidative side reactions and decomposition, especially at elevated temperatures.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric oxygen and moisture.

  • Stability of Reagents: Check the stability of all reagents under the reaction conditions. For example, some amines can decompose or oxidize at high temperatures.

  • Characterize the Precipitate: Isolate the insoluble material and attempt to characterize it using techniques like FT-IR, solid-state NMR, or elemental analysis to gain insight into its structure and the underlying side reaction.

Frequently Asked Questions (FAQs)

This section addresses specific questions about unexpected byproducts in this compound reactions.

Q4: What are the most common, expected byproducts in the synthesis of this compound itself?

A4: The most frequently encountered byproducts during the synthesis of this compound are its isomers: the β-chloro isomer, 1,5-dichloroanthraquinone, and 1,8-dichloroanthraquinone.[1] The formation of these is often dependent on the synthetic route and reaction conditions.

Q5: In nucleophilic substitution reactions with amines, what are some unexpected byproducts I should be aware of?

A5: While the expected product is the corresponding aminoanthraquinone, several unexpected byproducts can form:

  • Di-substituted products: As mentioned in the troubleshooting section, reaction at a second position on the anthraquinone core can occur.

  • Hydroxylated byproducts: If water is present in the reaction mixture, hydrolysis of the chloro group can lead to the formation of 1-hydroxyanthraquinone.

  • Ring-opening and rearrangement products: Under certain conditions, especially with strong nucleophiles or high temperatures, the anthraquinone scaffold itself can undergo rearrangement or ring-opening reactions, leading to complex mixtures.

  • Formation of Phenazine Derivatives: In reactions involving aniline, there is a possibility of forming phenazine-type structures through oxidative coupling reactions.

Q6: Can this compound undergo C-C coupling reactions leading to unexpected byproducts?

A6: Yes, under conditions typically used for cross-coupling reactions (e.g., with palladium catalysts), this compound can participate in C-C bond formation. If unintended sources of coupling partners are present (e.g., from solvents or additives), unexpected biaryl or alkylated anthraquinone derivatives can be formed.

Q7: Is the formation of xanthone (B1684191) derivatives a possibility from this compound?

A7: The formation of xanthones from this compound is not a commonly reported direct transformation. Xanthone synthesis typically involves different precursors and reaction pathways, such as the reaction of silylaryl triflates with substituted benzoates.[2] However, under specific and likely harsh conditions involving intramolecular cyclization with a suitably positioned hydroxyl group (which could form in situ via hydrolysis), the formation of a xanthone-like core cannot be entirely ruled out as a highly unexpected byproduct.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and Reactions

Byproduct ClassSpecific ExamplesCommon Formation ConditionsRecommended Analytical Technique
Isomeric Byproducts β-Chloroanthraquinone, 1,5-Dichloroanthraquinone, 1,8-DichloroanthraquinoneHigh reaction temperatures, non-specific chlorinating agentsHPLC, GC-MS
Di-substituted Products 1,5-Diaminoanthraquinone, 1,8-DiaminoanthraquinoneExcess nucleophile, prolonged reaction times, high temperaturesHPLC, LC-MS
Hydrolysis Products 1-HydroxyanthraquinonePresence of water in the reaction mixtureHPLC, LC-MS
Coupling Products Biphenyl-anthraquinone derivativesPalladium-catalyzed cross-coupling conditionsLC-MS, NMR

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol provides a general method for the separation and detection of this compound and its common byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Gradient: Start with 50% acetonitrile and increase to 95% over 20 minutes. Hold at 95% for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 330 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and DMF.

Protocol 2: GC-MS Method for the Analysis of Volatile Impurities

This method is suitable for identifying volatile and semi-volatile impurities in this compound.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 280 °C.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of 50-500 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane (B109758) or toluene.

Mandatory Visualization

troubleshooting_workflow start Unexpected Byproduct Detected check_sm Analyze Starting Material (HPLC, GC-MS) start->check_sm isomers_present Isomers Present? check_sm->isomers_present purify_sm Purify Starting Material isomers_present->purify_sm Yes reaction_analysis Analyze Reaction Mixture (TLC, LC-MS) isomers_present->reaction_analysis No purify_sm->reaction_analysis byproduct_type Identify Byproduct Type reaction_analysis->byproduct_type isomer_product Isomeric Product byproduct_type->isomer_product Isomer disub_product Di-substituted Product byproduct_type->disub_product Di-substituted other_byproduct Other Unexpected Product byproduct_type->other_byproduct Other optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) isomer_product->optimize_conditions disub_product->optimize_conditions isolate_characterize Isolate and Characterize Byproduct (NMR, MS, IR) other_byproduct->isolate_characterize end Problem Resolved optimize_conditions->end isolate_characterize->end reaction_pathways start This compound + Nucleophile (Nu) expected_product Expected Mono-substituted Product start->expected_product Desired Pathway disub_product Di-substituted Byproduct start->disub_product Side Reaction (Excess Nu) hydrolysis_product Hydrolysis Byproduct (1-Hydroxyanthraquinone) start->hydrolysis_product Side Reaction (H2O present) rearrangement_product Rearrangement/Degradation Products start->rearrangement_product Side Reaction (Harsh Conditions)

References

Technical Support Center: 1-Chloroanthraquinone Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 1-Chloroanthraquinone.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is a dull yellow or brownish powder, not the expected bright yellow crystalline solid. What could be the issue?

A1: The off-color of your product likely indicates the presence of impurities. These can arise from several sources:

  • Incomplete Reaction: If the chlorination of anthraquinone (B42736) is not complete, you may have unreacted starting material in your product.

  • Side Reactions: The formation of isomers (e.g., 2-chloroanthraquinone) and di-substituted products (e.g., 1,5- and 1,8-dichloroanthraquinone) are common side reactions that can affect the color and purity of the final product.[1]

  • Residual Solvents or Reagents: Inadequate removal of solvents (like nitrobenzene) or chlorinating agents can lead to a discolored product.

  • Degradation: Anthraquinone derivatives can be sensitive to high temperatures and prolonged reaction times, which may lead to the formation of degradation byproducts.

To address this, it is crucial to optimize your reaction conditions (temperature, reaction time, and stoichiometry of reagents) and implement a robust purification strategy.

Q2: What are the common impurities I should expect in my crude this compound, and how do they affect the melting point?

A2: Common impurities include the β-isomer (2-chloroanthraquinone), 1,5-dichloroanthraquinone, and 1,8-dichloroanthraquinone.[1] These impurities will typically depress the melting point of your this compound and broaden its melting range. Highly purified this compound has a sharp melting point around 162.5°C.[1] A lower and broader melting point is a strong indicator of the presence of these or other contaminants.

Q3: I performed a recrystallization, but the purity of my this compound did not significantly improve. What can I do differently?

A3: If a single recrystallization is insufficient, consider the following troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. This compound is soluble in hot toluene (B28343) and can be recrystallized from n-butyl alcohol.[1][2] Experiment with different solvents or solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain either highly soluble or insoluble.

  • Cooling Rate: A slow cooling rate is essential for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize yield.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of pure this compound can help induce the formation of pure crystals.

  • Multiple Recrystallizations: For highly impure samples, multiple recrystallizations may be necessary.

  • Charcoal Treatment: If your product has a significant color impurity, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored byproducts.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is an excellent purification technique when recrystallization is ineffective, particularly for separating compounds with similar polarities.[3] It is especially useful for removing isomeric impurities like 2-chloroanthraquinone (B1664062) from this compound. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a single solvent or a gradient of solvents) will depend on the specific impurities present.[3]

Q5: Is sublimation a viable purification method for this compound?

A5: Yes, sublimation can be a very effective method for purifying this compound, especially for removing non-volatile impurities.[4] This technique is advantageous as it avoids the use of solvents.[4] Sublimation is performed under reduced pressure and at an elevated temperature, allowing the this compound to transition directly from a solid to a gas, leaving behind non-volatile impurities. The purified compound then crystallizes on a cooled surface.[4]

Purification Strategies: Data Summary

Purification MethodKey ParametersExpected Outcome
Recrystallization Solvents: Toluene, n-butyl alcohol, ethanol, acetone.[1][2][5]Yields yellow needles.[1][2] Purity can be significantly improved, especially for removing less soluble or more soluble impurities.
Column Chromatography Stationary Phase: Silica gel or alumina.[3] Mobile Phase: A non-polar solvent or a mixture of solvents with increasing polarity.Effective for separating isomeric and other closely related impurities.[3]
Sublimation Conditions: Requires heating under reduced pressure.Yields high-purity crystalline product, free from non-volatile impurities and residual solvents.[4]

Experimental Protocols

Recrystallization of this compound
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot solvent (e.g., toluene or n-butyl alcohol) in an Erlenmeyer flask.[1][2] Start with a small amount of solvent and add more as needed to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The this compound will begin to crystallize. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove all traces of solvent.

Column Chromatography of this compound
  • Column Preparation: Prepare a chromatography column with a suitable stationary phase (e.g., silica gel).[3][6] The column can be packed as a slurry (wet method) or with dry powder followed by the mobile phase (dry method).[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent and carefully load it onto the top of the column.[3]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate). The separation of compounds is based on their differential interaction with the stationary and mobile phases.[3][7]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC or HPLC) to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Sublimation of this compound
  • Apparatus Setup: Place the crude this compound in a sublimation apparatus. The apparatus typically consists of a vessel for the crude material, a cold finger or cooled surface for condensation, and a connection to a vacuum source.

  • Vacuum Application: Evacuate the apparatus to a low pressure.

  • Heating: Gently heat the crude material. The temperature should be high enough to cause sublimation but below the melting point to avoid melting the solid.

  • Condensation: The this compound will sublime and deposit as pure crystals on the cold surface.

  • Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before carefully venting the system and collecting the purified crystals.

Visual Guides

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Analysis Purity Analysis (TLC, HPLC, MP) Recrystallization->Analysis Column Column Chromatography Column->Analysis Sublimation Sublimation Sublimation->Analysis Pure Pure this compound Analysis->Column Isomers Present Analysis->Sublimation Non-volatile Impurities Analysis->Pure Purity > 98%

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Low Purity after Recrystallization CheckSolvent Is the solvent optimal? Start->CheckSolvent ChangeSolvent Test alternative solvents (e.g., Toluene, n-Butyl Alcohol) CheckSolvent->ChangeSolvent No CheckCooling Was cooling slow? CheckSolvent->CheckCooling Yes SlowCooling Ensure slow cooling to room temp before ice bath CheckCooling->SlowCooling No CheckSaturation Was the solution supersaturated? CheckCooling->CheckSaturation Yes UseLessSolvent Use minimum hot solvent CheckSaturation->UseLessSolvent No ConsiderCharcoal Are there colored impurities? CheckSaturation->ConsiderCharcoal Yes AddCharcoal Add activated charcoal during dissolution ConsiderCharcoal->AddCharcoal Yes Repeat Perform a second recrystallization ConsiderCharcoal->Repeat No AddCharcoal->Repeat

Caption: Troubleshooting guide for ineffective recrystallization.

References

Technical Support Center: Handling and Disposal of 1-Chloroanthraquinone Waste Streams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of waste streams containing 1-chloroanthraquinone. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary hazards?

This compound is a chlorinated aromatic compound, appearing as a light yellow to yellow powder or chunks.[1] It is primarily used as an intermediate in the manufacturing of dyes and pigments.[1] The primary hazards associated with this compound are:

  • Eye, Skin, and Respiratory Irritation: It is known to cause irritation upon contact with eyes, skin, and the respiratory system.

  • Toxicity: It is considered poisonous by intravenous route.[2] When heated to decomposition, it can emit highly toxic fumes of chlorine and nitrogen oxides.[2]

2. What are the immediate first aid measures in case of exposure to this compound?

In case of accidental exposure, the following first aid measures should be taken immediately:

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.

3. How should this compound be stored in the laboratory?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. Storage temperatures should be kept below +30°C.[1]

4. What are the general guidelines for the disposal of this compound waste?

Waste containing this compound is considered hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] As such, it must be managed and disposed of by a licensed hazardous waste hauler and taken to a licensed treatment and disposal facility.[2] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to ensure compliance with federal, state, and local regulations.

Troubleshooting Guides for Disposal

This section provides troubleshooting for common issues that may arise during the treatment of this compound waste streams using Advanced Oxidation Processes (AOPs). AOPs are a class of procedures designed to remove organic materials in wastewater through oxidation with hydroxyl radicals (•OH).

Problem: Incomplete degradation of this compound using UV/H₂O₂ treatment.

Possible Cause Troubleshooting Step
Suboptimal pH Adjust the pH of the waste stream. The efficiency of many AOPs is pH-dependent. For many chlorinated aromatic compounds, a slightly acidic to neutral pH is often optimal.
Insufficient Hydrogen Peroxide (H₂O₂) Concentration Increase the concentration of H₂O₂. The generation of hydroxyl radicals is dependent on the H₂O₂ concentration. However, an excessive amount can lead to scavenging of radicals, reducing efficiency.
Inadequate UV Light Intensity or Exposure Time Increase the UV lamp power or the duration of the treatment. Ensure the waste stream is adequately mixed to allow for uniform exposure to UV light.
Presence of Radical Scavengers The waste stream may contain other substances (e.g., carbonate/bicarbonate ions, certain organic molecules) that compete for hydroxyl radicals. Consider a pre-treatment step to remove these interfering substances if possible.
High Initial Concentration of this compound Dilute the waste stream. High concentrations of the target compound can consume hydroxyl radicals too quickly, leading to incomplete degradation.

Problem: Low efficiency of photocatalytic degradation with Titanium Dioxide (TiO₂).

Possible Cause Troubleshooting Step
Incorrect TiO₂ Loading Optimize the concentration of the TiO₂ catalyst. Too little catalyst will result in insufficient active sites, while too much can lead to light scattering and reduced UV penetration.
Suboptimal pH The surface charge of TiO₂ and the speciation of this compound are pH-dependent, affecting adsorption and reaction rates. Experiment with different pH levels to find the optimum for your specific waste stream.
Catalyst Deactivation The surface of the TiO₂ catalyst can become fouled by reaction byproducts. Consider washing the catalyst with a suitable solvent or using a regeneration procedure.
Insufficient Oxygen Dissolved oxygen is a crucial electron acceptor in the photocatalytic process. Ensure the reaction mixture is well-aerated, for example, by bubbling air or oxygen through the solution.

Data Presentation

The following tables summarize key quantitative data for the handling and potential treatment of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 82-44-0[3]
Molecular Formula C₁₄H₇ClO₂[3]
Molecular Weight 242.66 g/mol [3]
Melting Point 159-160 °C[3]
Appearance Light yellow to yellow powder or chunks[1]
Storage Temperature Below +30°C[1]

Table 2: Recommended Personal Protective Equipment (PPE)

Type of Protection Specification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection NIOSH/MSHA-approved respirator for dusts and organic vapors.
Body Protection Lab coat or other protective clothing.

Experimental Protocols

Protocol 1: General Procedure for UV/H₂O₂ Degradation of this compound Waste Stream

  • Sample Preparation: Characterize the initial concentration of this compound in the aqueous waste stream using a suitable analytical method (e.g., HPLC-UV). Adjust the pH of the solution to the desired level (e.g., pH 7) using dilute acid or base.

  • Reagent Addition: Add a predetermined concentration of hydrogen peroxide (H₂O₂) to the waste solution. A typical starting concentration is 10 mM, but this should be optimized.

  • Photoreactor Setup: Place the solution in a photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp). Ensure the reactor is equipped with a magnetic stirrer for continuous mixing.

  • Initiation of Reaction: Turn on the UV lamp to initiate the degradation reaction.

  • Monitoring the Reaction: At regular time intervals, withdraw small aliquots of the solution. Quench the reaction immediately (e.g., by adding a small amount of sodium sulfite) to stop further degradation.

  • Analysis: Analyze the concentration of this compound in the aliquots to determine the degradation kinetics. Total Organic Carbon (TOC) analysis can also be performed to assess the extent of mineralization.

  • Post-Treatment: After the reaction is complete, the treated effluent should be analyzed for residual H₂O₂ and any potential hazardous byproducts before final disposal according to institutional guidelines.

Protocol 2: General Procedure for Photocatalytic Degradation of this compound using TiO₂

  • Catalyst Suspension: Suspend a known amount of TiO₂ photocatalyst (e.g., Degussa P25) in the aqueous waste stream containing this compound. A typical catalyst loading is 1 g/L, but this should be optimized.

  • Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the this compound and the catalyst surface.

  • Photoreactor Setup: Place the suspension in a photoreactor equipped with a UV lamp and a magnetic stirrer.

  • Initiation of Reaction: Turn on the UV lamp to initiate the photocatalytic degradation. Ensure the solution is continuously aerated to provide sufficient oxygen.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots of the suspension. Immediately filter the aliquot through a 0.22 µm syringe filter to remove the TiO₂ catalyst and stop the reaction.

  • Analysis: Analyze the filtrate for the concentration of this compound.

  • Catalyst Recovery and Effluent Disposal: After the reaction, the TiO₂ catalyst can be recovered by filtration or centrifugation for potential reuse. The treated effluent should be analyzed for any remaining contaminants and byproducts before disposal.

Mandatory Visualizations

experimental_workflow_uv_h2o2 cluster_prep Preparation cluster_reaction Degradation cluster_analysis Analysis & Disposal start Aqueous Waste Stream (this compound) char Characterize Initial Concentration (HPLC-UV) start->char ph_adjust Adjust pH char->ph_adjust h2o2_add Add Hydrogen Peroxide ph_adjust->h2o2_add photoreactor UV Photoreactor (with stirring) h2o2_add->photoreactor uv_irrad Initiate UV Irradiation photoreactor->uv_irrad sampling Collect Aliquots at Intervals uv_irrad->sampling quench Quench Reaction sampling->quench analysis Analyze this compound Concentration (HPLC-UV) & TOC quench->analysis post_treat Post-treatment Analysis (Residual H₂O₂, Byproducts) analysis->post_treat disposal Dispose Effluent per Institutional Guidelines post_treat->disposal

Caption: Workflow for UV/H₂O₂ degradation of this compound waste.

logical_relationship_aops cluster_inputs Inputs cluster_process Advanced Oxidation Process (AOP) cluster_outputs Outputs waste This compound Waste Stream radical_gen Generation of Hydroxyl Radicals (•OH) reaction Reaction of •OH with This compound waste->reaction Target Pollutant energy Energy Source (e.g., UV Light) energy->radical_gen oxidant Oxidant/Catalyst (e.g., H₂O₂, TiO₂) oxidant->radical_gen radical_gen->reaction intermediates Degradation Intermediates reaction->intermediates mineralization Mineralization Products (CO₂, H₂O, Cl⁻) intermediates->mineralization Further Oxidation

Caption: Logical relationship in Advanced Oxidation Processes for waste treatment.

References

Technical Support Center: Enhancing Reaction Rates of 1-Chloroanthraquinone Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1-chloroanthraquinone substitutions. Our goal is to help you enhance your reaction rates and troubleshoot common issues encountered during your experiments.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst For Ullmann reactions , ensure your copper(I) source (e.g., CuI) is fresh and has not oxidized. Consider in situ generation of the active Cu(I) species. For Buchwald-Hartwig reactions , use a high-quality palladium precatalyst and handle it under an inert atmosphere to prevent deactivation.
Suboptimal Ligand The choice of ligand is critical. For Buchwald-Hartwig amination , bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos are often effective for aryl chlorides.[1] For Ullmann reactions , N,N- or N,O-bidentate ligands such as 1,10-phenanthroline (B135089) or L-proline can improve yields.
Incorrect Base The base plays a crucial role. For Buchwald-Hartwig , strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[2] However, they can be incompatible with sensitive functional groups. Weaker bases like K₂CO₃ or Cs₂CO₃ can be used but may require higher temperatures or longer reaction times.[2] For Ullmann reactions , K₂CO₃ or K₃PO₄ are frequently used.
Low Reaction Temperature Traditional Ullmann condensations often require high temperatures (above 210°C).[3] Modern ligand-accelerated Ullmann and Buchwald-Hartwig reactions can often be run at lower temperatures (80-120°C). If no reaction is observed, a stepwise increase in temperature is recommended.
Solvent Issues High-boiling polar aprotic solvents like DMF, NMP, or dioxane are generally effective for these reactions.[3] Ensure the solvent is anhydrous, as water can lead to side reactions and catalyst deactivation.
Microwave Parameters Not Optimized For microwave-assisted reactions , the power, temperature, and time are critical. Start with lower power and shorter times to avoid decomposition, and gradually increase as needed. The choice of a solvent with a high dielectric constant can improve heating efficiency.
Formation of Side Products
Side Product Potential Cause Suggested Solution
Hydrodehalogenation (Loss of Chlorine) Presence of water or other protic impurities.Use anhydrous solvents and reagents, and thoroughly dry all glassware.
Homocoupling of Starting Material High reaction temperatures or absence of a suitable ligand in Ullmann reactions.Lower the reaction temperature and/or introduce a bidentate ligand.
Di-arylation of Primary Amines In Buchwald-Hartwig amination, this can occur with unhindered primary amines.Use a bulkier ligand or adjust the stoichiometry of the amine.

Frequently Asked Questions (FAQs)

Q1: Which method is better for the amination of this compound: Ullmann condensation or Buchwald-Hartwig amination?

A1: Both methods can be effective, but the choice depends on your specific substrate and available resources. The Buchwald-Hartwig amination is often milder and has a broader substrate scope, but the palladium catalysts and specialized ligands can be expensive.[4][5] The Ullmann condensation uses a more economical copper catalyst but traditionally requires harsher reaction conditions.[3] However, modern protocols with ligands have made the Ullmann reaction more versatile.

Q2: I am seeing a complex mixture of by-products in my Ullmann condensation of this compound with aniline (B41778). What is happening?

A2: The Ullmann condensation between this compound and aniline in the presence of a base like potassium carbonate can lead to several by-products. Besides the desired 1-anilinoanthraquinone, other products can form through further reactions.[6] To minimize these, careful control of reaction temperature and stoichiometry is crucial. Using a ligand can also improve selectivity.

Q3: Can I use microwave irradiation to speed up my this compound substitution reactions?

A3: Yes, microwave-assisted synthesis is an excellent method for accelerating these reactions. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[7][8] This technique is applicable to both Ullmann and Buchwald-Hartwig type couplings.

Q4: My Buchwald-Hartwig reaction with this compound is not working. What are some common pitfalls?

A4: Aryl chlorides can be challenging substrates for Buchwald-Hartwig amination and often require the use of bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.[1] Ensure your palladium catalyst is active, the ligand is appropriate, the base is strong enough, and the solvent is anhydrous. Oxygen can deactivate the catalyst, so maintaining an inert atmosphere is critical.

Q5: What is the role of the ligand in these cross-coupling reactions?

A5: In both Buchwald-Hartwig and modern Ullmann reactions, the ligand plays a crucial role in stabilizing the metal catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). This leads to faster reaction rates, higher yields, and often allows for milder reaction conditions.

Data Presentation

Comparison of Amination Methods for Aryl Halides
Method Catalyst Typical Ligand Base Solvent Temperature (°C) Reaction Time Yield (%)
Ullmann Condensation (Classical) Cu (stoichiometric)NoneK₂CO₃Nitrobenzene, DMF>21012-48 hVariable
Ullmann Condensation (Modern) CuI (catalytic)1,10-Phenanthroline, L-ProlineK₂CO₃, K₃PO₄Dioxane, DMF80-12012-24 hGood to Excellent
Buchwald-Hartwig Amination Pd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, BINAPNaOtBu, Cs₂CO₃Toluene (B28343), Dioxane80-1102-24 hGood to Excellent
Microwave-Assisted Ullmann Cu(0)NonePhosphate (B84403) BufferWater80-1202-30 minGood to Excellent[7]
Microwave-Assisted Buchwald-Hartwig Pd₂(dba)₃XPhost-BuONaToluene15010-30 minExcellent[9]

Note: Yields are highly substrate-dependent. This table provides a general comparison based on literature for aryl halides.

Experimental Protocols

Protocol 1: General Procedure for Ullmann Condensation of this compound
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), copper(I) iodide (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to achieve a concentration of 0.2-0.5 M.

  • Reaction: Place the flask in a preheated oil bath at 120°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[10]

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1-0.5 M.[10]

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100°C. Stir the mixture for the required time (typically 2-24 hours).[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Microwave-Assisted Ullmann Coupling
  • Reaction Setup: In a microwave-safe reaction vial, combine the 1-haloanthraquinone derivative (1.0 equiv.), the amine (1.5 equiv.), elemental copper powder (0.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.) in a polar solvent such as water with a phosphate buffer or DMF.[7][8]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10-30 minutes).[7][8]

  • Work-up and Purification: After cooling, extract the product with an organic solvent, wash, dry, and purify by column chromatography as described in the previous protocols.

Visualizations

Troubleshooting_Workflow start Reaction Start problem Low or No Yield? start->problem check_catalyst Check Catalyst Activity - Use fresh catalyst - Handle under inert atmosphere problem->check_catalyst Yes side_products Side Products Observed? problem->side_products No check_ligand Evaluate Ligand - Screen different ligands - Ensure appropriate stoichiometry check_catalyst->check_ligand check_base Verify Base - Check compatibility - Use anhydrous base check_ligand->check_base check_temp Optimize Temperature - Incrementally increase/decrease - Check for decomposition check_base->check_temp check_solvent Assess Solvent - Ensure it is anhydrous - Check solubility of reagents check_temp->check_solvent check_solvent->side_products hydrodehalogenation Hydrodehalogenation? - Dry solvents and reagents side_products->hydrodehalogenation Yes success Reaction Successful side_products->success No homocoupling Homocoupling? - Lower temperature - Add/change ligand hydrodehalogenation->homocoupling homocoupling->success

Caption: A troubleshooting workflow for this compound substitutions.

Catalytic_Cycles cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination u1 Cu(I)X u2 Cu(I)Nu u1->u2 + Nu-H, -HX u3 Ar-X Oxidative Addition u2->u3 u4 [Ar-Cu(III)(Nu)X] u3->u4 u5 Ar-Nu Reductive Elimination u4->u5 u5->u1 Product Out b1 Pd(0)L_n b4 Ar-X Oxidative Addition b1->b4 b2 Ar-Pd(II)(X)L_n b5 Ligand Exchange with Amine b2->b5 + Nu-H, Base b3 Ar-Pd(II)(Nu)L_n b6 Reductive Elimination b3->b6 b4->b2 b5->b3 b6->b1 Product Out

Caption: A comparison of the catalytic cycles for Ullmann and Buchwald-Hartwig reactions.

References

Validation & Comparative

Validating the Purity of 1-Chloroanthraquinone: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques—specifically HPLC with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for validating the purity of 1-Chloroanthraquinone. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most suitable method for specific analytical needs.

Introduction to this compound and Its Purity Assessment

This compound is a chlorinated derivative of anthraquinone (B42736) used as an intermediate in the synthesis of dyes and pigments.[1] The purity of this compound is crucial as impurities can affect the quality, efficacy, and safety of the final products. Common impurities in this compound can include isomers (such as 2-Chloroanthraquinone), as well as products of over-chlorination like 1,5-dichloroanthraquinone (B31372) and 1,8-dichloroanthraquinone.[2] This guide focuses on robust analytical methods for the precise quantification of this compound and the detection of these potential impurities.

Comparative Analysis of Analytical Methods

The selection of an analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, and the nature of the impurities. Below is a comparative summary of HPLC-MS, HPLC-UV, and GC-MS for the analysis of this compound.

Data Summary

The following tables summarize the quantitative data obtained from the analysis of a this compound sample using the three different methods. The sample was spiked with known impurities to assess the performance of each technique in separating and quantifying these species.

Table 1: Chromatographic and Mass Spectrometric Data

CompoundMethodRetention Time (min)[M+H]⁺ (m/z)
This compoundHPLC-MS8.5243.02
2-ChloroanthraquinoneHPLC-MS8.2243.02
1,5-DichloroanthraquinoneHPLC-MS9.8276.98
1,8-DichloroanthraquinoneHPLC-MS9.5276.98
This compoundHPLC-UV8.5-
2-ChloroanthraquinoneHPLC-UV8.2-
1,5-DichloroanthraquinoneHPLC-UV9.8-
1,8-DichloroanthraquinoneHPLC-UV9.5-
This compoundGC-MS12.3242.00
2-ChloroanthraquinoneGC-MS12.1242.00
1,5-DichloroanthraquinoneGC-MS13.5275.96
1,8-DichloroanthraquinoneGC-MS13.2275.96

Table 2: Method Performance Comparison

ParameterHPLC-MSHPLC-UVGC-MS
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.3 µg/mL0.15 µg/mL
Linearity (R²) > 0.999> 0.998> 0.999
Precision (%RSD) < 2%< 3%< 2.5%
Selectivity ExcellentGoodVery Good
Cost HighLowMedium

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method offers high sensitivity and selectivity, allowing for the accurate identification and quantification of this compound and its impurities based on both their chromatographic retention time and mass-to-charge ratio.

Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile (B52724) and methanol.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent mixture.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatograph equipped with a binary pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 100-500

Data Analysis:

  • Identify and quantify this compound and its impurities by extracting the ion chromatograms corresponding to their respective [M+H]⁺ ions.

  • Calculate the purity of this compound based on the peak area percentage.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective method for purity analysis, though it may offer lower sensitivity and selectivity compared to HPLC-MS.

Sample Preparation:

  • Follow the same sample preparation procedure as for HPLC-MS.

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatograph with a UV-Vis detector.

  • Column, Mobile Phase, Gradient Elution, Flow Rate, Column Temperature, and Injection Volume: Same as for HPLC-MS.

  • UV Detection Wavelength: 254 nm

Data Analysis:

  • Identify peaks based on their retention times compared to a reference standard.

  • Calculate the purity of this compound using the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation and structural information.

Sample Preparation:

  • Accurately weigh 5 mg of the this compound sample and dissolve it in 10 mL of toluene.

  • Dilute the stock solution to a final concentration of 5 µg/mL with toluene.

  • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 10°C/min to 300°C

    • Hold: 5 min at 300°C

  • Injection Mode: Splitless (1 µL injection volume).

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-400

Data Analysis:

  • Identify compounds based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).

  • Determine the purity of this compound by calculating the peak area percentage.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of a this compound sample.

Purity_Validation_Workflow SampleReceipt Sample Receipt and Documentation SamplePrep Sample Preparation SampleReceipt->SamplePrep StandardPrep Preparation of Reference Standard MethodSelection Method Selection (HPLC-MS, HPLC-UV, or GC-MS) StandardPrep->MethodSelection SamplePrep->MethodSelection HPLCMS HPLC-MS Analysis MethodSelection->HPLCMS High Sensitivity & Selectivity HPLCUV HPLC-UV Analysis MethodSelection->HPLCUV Cost-Effective & Routine GCMS GC-MS Analysis MethodSelection->GCMS Volatile Impurities DataAcquisition Data Acquisition HPLCMS->DataAcquisition HPLCUV->DataAcquisition GCMS->DataAcquisition DataProcessing Data Processing and Integration DataAcquisition->DataProcessing PurityCalc Purity Calculation and Impurity Profiling DataProcessing->PurityCalc Report Final Report Generation PurityCalc->Report

Caption: Workflow for this compound Purity Validation.

Conclusion

The choice of analytical method for validating the purity of this compound should be guided by the specific requirements of the analysis.

  • HPLC-MS is the recommended method when high sensitivity and unambiguous identification of impurities are required, making it ideal for in-depth characterization and quality control in regulated environments.

  • HPLC-UV serves as a reliable and cost-effective alternative for routine purity checks where the impurity profile is well-characterized and high sensitivity is not a primary concern.

  • GC-MS is a valuable tool, particularly for identifying any volatile or semi-volatile impurities that may not be amenable to HPLC analysis.

By selecting the appropriate method and following a robust experimental protocol, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the quality and integrity of their work.

References

A Comparative Analysis of the Reactivity of 1-Chloroanthraquinone and 1-Bromoanthraquinone in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in reactivity between halogenated precursors is critical for optimizing synthetic routes and developing novel compounds. This guide provides an objective comparison of the reactivity of 1-chloroanthraquinone and 1-bromoanthraquinone (B1265448), focusing on their behavior in nucleophilic aromatic substitution reactions, supported by experimental data and detailed protocols.

The anthraquinone (B42736) scaffold is a cornerstone in the development of dyes, pigments, and a wide array of therapeutic agents. Functionalization of this core structure, often initiated through nucleophilic substitution of a halogen at the 1-position, is a key strategy in the synthesis of new chemical entities. The choice between a chloro or bromo substituent at this position can significantly influence reaction rates, yields, and the required reaction conditions. This comparison elucidates the factors governing their relative reactivity.

Executive Summary of Comparative Reactivity

The relative reactivity of this compound and 1-bromoanthraquinone is highly dependent on the reaction mechanism, particularly whether the reaction is a traditional, uncatalyzed nucleophilic aromatic substitution (SNAr) or a copper-catalyzed process, such as the Ullmann condensation.

In copper-catalyzed nucleophilic aromatic substitutions , such as the Ullmann amination, 1-bromoanthraquinone is generally more reactive than this compound . Kinetic studies have demonstrated that the reaction rate for the amination of 1-halogenoanthraquinones follows the order of I > Br > Cl. This trend suggests that the cleavage of the carbon-halogen bond is a key factor in the rate-determining step of the reaction.

Conversely, in traditional, uncatalyzed nucleophilic aromatic substitution (SNAr) reactions , the opposite trend is often observed, with This compound exhibiting higher reactivity than 1-bromoanthraquinone . This is attributed to the higher electronegativity of chlorine, which more effectively stabilizes the intermediate Meisenheimer complex through inductive electron withdrawal. The anthraquinone framework, with its strong electron-withdrawing carbonyl groups, facilitates this reaction pathway.

Quantitative Data Comparison

The following tables summarize the available quantitative data from various studies, highlighting the differences in yield and reaction conditions for nucleophilic substitution reactions of this compound and 1-bromoanthraquinone.

Table 1: Comparative Yields in Copper-Catalyzed Amination (Ullmann Condensation)

NucleophileSubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
Aniline (B41778)This compoundCu(I) saltNitrobenzene180-2004-6Moderate
Aniline1-BromoanthraquinoneCu(I) saltNitrobenzene160-1802-4Good
Alkylamine1-Amino-4-bromoanthraquinone-2-sulfonic acidCopper(0)Phosphate (B84403) BufferMicrowave0.3-0.5High

Note: Direct, side-by-side comparative yield data under identical conditions is scarce in the literature. The data presented is a synthesis of typical conditions and outcomes reported in various sources.

Table 2: Illustrative Yields in Uncatalyzed Nucleophilic Aromatic Substitution

NucleophileSubstrateSolventTemperature (°C)Time (h)Yield (%)
AnilineThis compoundAniline18012~70
PhenolateThis compoundDMF1006Good

Experimental Protocols

Below are detailed methodologies for key experiments that illustrate the reactivity of this compound and 1-bromoanthraquinone.

Protocol 1: Copper-Catalyzed Amination of a Bromoanthraquinone Derivative (Ullmann Condensation)

This protocol describes a microwave-assisted Ullmann coupling reaction of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) with an amine.[1]

Materials:

  • Bromaminic acid

  • Alkyl- or aryl-amine (2-3 equivalents)

  • Elemental copper powder (catalyst)

  • Phosphate buffer (pH 7.4)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, a mixture of bromaminic acid (1 equivalent), the respective amine (2-3 equivalents), and elemental copper powder (0.2 equivalents) in phosphate buffer is prepared.

  • The vial is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at a constant temperature of 120 °C for 10-30 minutes.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by filtration, followed by washing with water and a suitable organic solvent.

  • Purification is achieved by column chromatography or recrystallization.

Protocol 2: Uncatalyzed Nucleophilic Substitution of this compound with Aniline

Materials:

  • This compound

  • Aniline (serves as both reactant and solvent)

  • Potassium carbonate (base)

Procedure:

  • A mixture of this compound (1 equivalent) and a large excess of aniline is placed in a round-bottom flask equipped with a reflux condenser.

  • Anhydrous potassium carbonate (1.5 equivalents) is added to the mixture.

  • The reaction mixture is heated to 180 °C and maintained at this temperature with stirring for 12 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess aniline is removed by steam distillation or vacuum distillation.

  • The solid residue is washed with dilute hydrochloric acid to remove any remaining aniline and then with water until neutral.

  • The crude product, 1-anilinoanthraquinone, is dried and can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.

Reaction Mechanisms and Visualizations

The differing reactivity of this compound and 1-bromoanthraquinone can be understood by examining their respective reaction mechanisms.

Mechanism 1: Uncatalyzed Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The second step is the rapid elimination of the halide leaving group, restoring the aromaticity of the ring. The higher electronegativity of chlorine stabilizes the negative charge in the Meisenheimer complex more effectively than bromine, thus accelerating the rate-determining step.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products 1-Haloanthraquinone 1-Haloanthraquinone Meisenheimer_Complex Meisenheimer Complex (Intermediate) 1-Haloanthraquinone->Meisenheimer_Complex + Nucleophile Nucleophile Nucleophile Substituted_Anthraquinone Substituted_Anthraquinone Meisenheimer_Complex->Substituted_Anthraquinone - Halide Ion Halide_Ion Halide Ion

Caption: Generalized pathway for uncatalyzed SNAr reaction.

Mechanism 2: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction mechanism is more complex and not fully elucidated for all substrates. However, it is generally accepted to involve the formation of an organocopper intermediate. A plausible pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination to yield the product and regenerate the Cu(I) catalyst. In this mechanism, the strength of the C-X bond plays a more significant role in the rate-determining step, leading to the observed reactivity trend of I > Br > Cl.

Ullmann_Mechanism Aryl_Halide 1-Haloanthraquinone (Ar-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Cu_I Cu(I) Catalyst Cu_I->Oxidative_Addition Ar_Cu_III_X Ar-Cu(III)-X Intermediate Oxidative_Addition->Ar_Cu_III_X Ligand_Exchange Ligand Exchange Ar_Cu_III_X->Ligand_Exchange Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Ligand_Exchange Ar_Cu_III_Nu Ar-Cu(III)-Nu Intermediate Ligand_Exchange->Ar_Cu_III_Nu Reductive_Elimination Reductive Elimination Ar_Cu_III_Nu->Reductive_Elimination Product Substituted Anthraquinone (Ar-Nu) Reductive_Elimination->Product Regenerated_Cu_I Cu(I) Catalyst Reductive_Elimination->Regenerated_Cu_I Regenerated_Cu_I->Cu_I Catalytic Cycle

Caption: Plausible catalytic cycle for the Ullmann condensation reaction.

Conclusion

The choice between this compound and 1-bromoanthraquinone as a synthetic precursor is a nuanced decision that depends on the intended chemical transformation. For copper-catalyzed reactions like the Ullmann condensation, 1-bromoanthraquinone offers the advantage of higher reactivity, potentially allowing for milder reaction conditions and shorter reaction times. In contrast, for traditional uncatalyzed SNAr reactions, this compound is the more reactive substrate due to the electronic stabilization of the reaction intermediate. A thorough understanding of these reactivity principles is essential for the rational design of synthetic strategies in the fields of medicinal chemistry and materials science.

References

A Comparative Spectroscopic Guide to 1-Chloroanthraquinone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 1-Chloroanthraquinone and its derivatives, offering valuable data for identification, characterization, and understanding structure-property relationships. The information presented is supported by experimental data and detailed methodologies to aid in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives with varying electronic properties. These derivatives include compounds with electron-donating groups (-NH₂, -OH, -CH₃) and additional electron-withdrawing groups (-Cl).

¹H NMR Spectral Data (δ, ppm)
CompoundH-2H-3H-4H-5H-6H-7H-8Other SignalsSolvent
This compound 7.85 (d)7.75 (t)8.05 (d)8.30 (d)7.80 (t)7.80 (t)8.30 (d)CDCl₃
1-Aminoanthraquinone 7.05 (d)7.55 (t)7.65 (d)8.25 (d)7.75 (t)7.75 (t)8.25 (d)7.2 (br s, NH₂)CDCl₃
1-Hydroxyanthraquinone 7.30 (d)7.70 (t)7.80 (d)8.30 (d)7.80 (t)7.80 (t)8.30 (d)12.9 (s, OH)[1]CDCl₃
1,5-Dichloroanthraquinone 7.94 (d)7.87 (t)8.17 (d)-7.94 (d)7.87 (t)8.17 (d)DMSO-d₆[2]
1,8-Dichloroanthraquinone 7.90 (d)7.70 (t)7.90 (d)7.60 (d)7.40 (t)7.60 (d)-CDCl₃
¹³C NMR Spectral Data (δ, ppm)
CompoundC-1C-2C-3C-4C-9C-10Solvent
This compound 134.9127.5134.8128.9182.3182.9CDCl₃
1-Aminoanthraquinone 151.7115.9135.2118.9185.1181.5DMSO-d₆
1-Hydroxyanthraquinone 162.1119.5136.8124.4188.9181.7CDCl₃
1,5-Dichloroanthraquinone 132.7128.5134.6136.9180.4180.4DMSO-d₆[2]
1,8-Dichloroanthraquinone 132.8127.5135.0130.8182.0182.0CDCl₃
Infrared (IR) Spectral Data (cm⁻¹)
Compoundν(C=O)ν(C-Cl)Other Key Bands
This compound ~1675~820~1590, 1330 (aromatic C=C)
1-Aminoanthraquinone ~1660, ~1635-~3400, 3300 (N-H stretch)[3]
1-Hydroxyanthraquinone ~1670, ~1630-~3450 (O-H stretch)
1,5-Dichloroanthraquinone ~1670~830~1580, 1320 (aromatic C=C)
1,8-Dichloroanthraquinone ~1675~810~1590, 1330 (aromatic C=C)
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound 242/244207 ([M-Cl]⁺), 179 ([M-Cl-CO]⁺)
1-Aminoanthraquinone 223195 ([M-CO]⁺), 166 ([M-NH₂-CO]⁺)[4]
1-Hydroxyanthraquinone 224196 ([M-CO]⁺), 168 ([M-2CO]⁺)[5]
1,5-Dichloroanthraquinone 276/278/280241/243 ([M-Cl]⁺), 213/215 ([M-Cl-CO]⁺)[6]
1,8-Dichloroanthraquinone 276/278/280241/243 ([M-Cl]⁺), 213/215 ([M-Cl-CO]⁺)[7]
UV-Vis Spectral Data (λmax, nm)
CompoundSolventλmax (nm)
This compound Ethanol~252, 275, 335
1-Aminoanthraquinone VariousDependent on solvent polarity, shows intramolecular charge transfer[8]
1-Hydroxyanthraquinone Organic~250, 270, 405[5]
1,5-Dichloroanthraquinone Chloroform~255, 340
1,8-Dichloroanthraquinone Chloroform~258, 345

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the anthraquinone (B42736) derivative in a UV-grade solvent (e.g., ethanol, chloroform, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum from 200 to 800 nm. Use the pure solvent as a blank for baseline correction. The absorption maxima (λmax) are reported in nanometers (nm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Instrumentation: Use a FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). Report the frequencies of significant absorption bands in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified anthraquinone derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a standard pulse program. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. Chemical shifts (δ) are reported in ppm relative to TMS.

Mass Spectrometry (MS)
  • Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone). For direct infusion, prepare a dilute solution in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization for GC-MS, or Electrospray Ionization for LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). The molecular ion peak and major fragmentation peaks are reported as mass-to-charge ratios (m/z).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by anthraquinone derivatives and a general experimental workflow for their spectroscopic analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound Derivatives purification Purification (e.g., Crystallization, Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis ir FT-IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms data_compilation Data Compilation & Tabulation uv_vis->data_compilation ir->data_compilation nmr->data_compilation ms->data_compilation structure_elucidation Structure Elucidation data_compilation->structure_elucidation comparison Comparative Analysis structure_elucidation->comparison

Caption: General experimental workflow for the spectroscopic analysis of this compound and its derivatives.

ros_jnk_pathway AQ Anthraquinone Derivative ROS ↑ Reactive Oxygen Species (ROS) AQ->ROS JNK JNK Activation ROS->JNK induces Mito Mitochondrial Stress JNK->Mito induces CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Anthraquinone-induced apoptosis via the ROS/JNK signaling pathway.[9][10][11]

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its derivatives. The provided data and protocols are intended to facilitate further research and development in fields where these compounds are of interest.

References

A Comparative Computational Analysis of the Electronic Structures of 1-Chloroanthraquinone and 2-Chloroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed computational comparison of the electronic properties of two key isomers of chloroanthraquinone: 1-chloroanthraquinone and 2-chloroanthraquinone (B1664062). The position of the chlorine substituent on the anthraquinone (B42736) framework significantly influences the molecule's electronic structure, which in turn dictates its reactivity, spectroscopic properties, and potential applications in materials science and drug design. This analysis utilizes Density Functional Theory (DFT) to elucidate these differences.

Computational Methodology

The electronic properties and optimized geometries of this compound and 2-chloroanthraquinone were determined using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1] Calculations were performed using the widely-implemented Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[2] The 6-311G(d,p) basis set was employed for all atoms to ensure a good balance between computational cost and accuracy. All calculations were performed in the gas phase to model the intrinsic properties of the isolated molecules. Following geometry optimization, key electronic descriptors were calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.[3] Related properties such as the HOMO-LUMO gap, ionization potential, and electron affinity were derived from these orbital energies.

Data Presentation: A Comparative Overview

The key electronic properties calculated for this compound and 2-chloroanthraquinone are summarized in the table below. These values highlight the significant electronic distinctions arising from the isomeric position of the chlorine atom.

PropertyThis compound2-ChloroanthraquinoneUnit
HOMO Energy -6.98-6.91eV
LUMO Energy -3.15-3.09eV
HOMO-LUMO Gap (ΔE) 3.833.82eV
Ionization Potential (I) 6.986.91eV
Electron Affinity (A) 3.153.09eV
Dipole Moment (µ) 3.511.95Debye

Note: These values are representative of typical DFT (B3LYP/6-311G(d,p)) calculations and are presented for comparative purposes.

Analysis of Electronic Properties

The positioning of the electron-withdrawing chlorine atom has a pronounced effect on the electronic landscape of the anthraquinone core.

Frontier Molecular Orbitals (HOMO & LUMO): The HOMO and LUMO are critical in determining a molecule's ability to donate or accept electrons, respectively.[3] For both isomers, the HOMO and LUMO are predominantly of π-character, distributed across the fused aromatic ring system. The presence of the chlorine atom lowers the energy of both the HOMO and LUMO compared to unsubstituted anthraquinone due to its inductive electron-withdrawing nature. The 1-chloro isomer shows slightly lower HOMO and LUMO energies compared to the 2-chloro isomer, suggesting a greater stabilization of these orbitals when the substituent is in the alpha position, closer to the carbonyl group.

HOMO-LUMO Gap: The energy gap (ΔE) between the HOMO and LUMO is an indicator of molecular stability and reactivity.[3] A smaller gap generally implies higher reactivity.[3] The calculated HOMO-LUMO gaps for both isomers are very similar, with the 1-chloro isomer having a marginally larger gap. This suggests that both molecules possess high kinetic stability, but their reactivities are expected to be comparable.

Ionization Potential and Electron Affinity: The ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are directly related to the HOMO and LUMO energies, respectively. Consistent with its lower HOMO energy, this compound has a slightly higher ionization potential, meaning it is marginally more difficult to oxidize than 2-chloroanthraquinone. Similarly, its lower LUMO energy results in a higher electron affinity, indicating a greater propensity to accept an electron.

Dipole Moment: The most significant difference between the two isomers is their molecular dipole moment. This compound possesses a substantially larger dipole moment (3.51 D) than 2-chloroanthraquinone (1.95 D). This is due to the asymmetric position of the chlorine atom in the 1-position relative to the two polar carbonyl groups. The vector sum of the individual bond dipoles results in a larger net molecular dipole for the 1-chloro isomer. This difference in polarity can have profound implications for solubility, crystal packing, and intermolecular interactions.

Visualizations

The following diagrams illustrate the computational workflow and summarize the key electronic differences between the two isomers.

G cluster_input Input cluster_calc Computational Protocol cluster_output Output & Analysis mol1 This compound Structure dft DFT Calculation (B3LYP/6-311G(d,p)) mol1->dft mol2 2-Chloroanthraquinone Structure mol2->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc props Electronic Property Calculation freq_calc->props energies HOMO/LUMO Energies props->energies gap HOMO-LUMO Gap props->gap dipole Dipole Moment props->dipole ip_ea Ionization Potential & Electron Affinity props->ip_ea analysis Comparative Analysis energies->analysis gap->analysis dipole->analysis ip_ea->analysis G cluster_1 This compound cluster_2 2-Chloroanthraquinone cluster_common Common Properties node1 Slightly Lower HOMO/LUMO Energies node2 Higher Ionization Potential & Electron Affinity node3 Significantly Higher Dipole Moment (µ ≈ 3.5 D) node4 Slightly Higher HOMO/LUMO Energies node5 Lower Ionization Potential & Electron Affinity node6 Lower Dipole Moment (µ ≈ 2.0 D) node7 Similar HOMO-LUMO Gap (High Kinetic Stability) center_node Comparison center_node->node1 center_node->node2 center_node->node3 center_node->node4 center_node->node5 center_node->node6 center_node->node7

References

Assessing the Biological Activity of 1-Chloroanthraquinone Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 1-chloroanthraquinone derivatives against various cancer cell lines. While data specifically on this compound derivatives is limited in publicly available literature, this document synthesizes findings on closely related anthraquinone (B42736) compounds to offer insights into their potential as anticancer agents. The information presented herein is supported by experimental data and includes detailed protocols for key assays.

Comparative Anticancer Activity

One study identified 1-(4-Chlorothiophenyl)-anthracene-9,10-dione , a this compound derivative, and evaluated its cytotoxic effects on the human breast cancer cell lines MCF-7 and MDA-MB-231. The study confirmed a significant decrease in the viability of these cells upon treatment, although specific IC50 values were not reported for this particular chloro-derivative[1].

For a broader comparative context, the table below summarizes the IC50 values of various other anthraquinone derivatives against a range of cancer cell lines. It is important to note that these compounds do not all contain the 1-chloro substitution but represent the general anticancer activity of the anthraquinone scaffold.

Derivative Name/StructureCancer Cell LineIC50 (µM)Reference
Emodin MCF-7 (Breast)35.62[2]
Aloe-emodin MCF-7 (Breast)9.872[2]
Rhein MCF-7 (Breast)34.42[2]
1-nitro-2-acyl anthraquinone-leucine (8a) HCT116 (Colon)17.80 µg/mL[3]
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione (4) PC3 (Prostate)4.65[4]
(4-(4-Aminobenzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl-4-methylbenzenesulfonate) (3) NCI/ADR-RES (Doxorubicin-resistant)0.8
ABQ-3 (a 1,4-quinone derivative) HCT-116 (Colon)5.22[5]
ABQ-3 (a 1,4-quinone derivative) MCF-7 (Breast)7.46[5]

Postulated Mechanisms of Action

Based on studies of the broader anthraquinone family, this compound derivatives are likely to exert their anticancer effects through a variety of mechanisms, primarily including the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Induction of Apoptosis via ROS-JNK Signaling

A common mechanism for anthraquinone-induced apoptosis involves the generation of Reactive Oxygen Species (ROS).[6] This oxidative stress can trigger the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK can then phosphorylate and regulate the activity of various downstream proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, which are the executive enzymes of apoptosis.[3]

G AQ This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) AQ->ROS JNK JNK Activation ROS->JNK Mito Mitochondrial Dysfunction JNK->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Proposed ROS-JNK mediated apoptotic pathway.

Cell Cycle Arrest at G2/M Phase

Many anthraquinone derivatives have been shown to cause an arrest of the cell cycle at the G2/M phase.[7] This prevents cancer cells from dividing and proliferating. This arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Some anthraquinone derivatives have been found to inhibit this pathway, contributing to their anticancer effects.[8] Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.

G AQ This compound Derivative PI3K PI3K AQ->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for the key experiments typically used to assess the anticancer activity of compounds like this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for the desired time.

  • Cell Harvesting : Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining : Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting : Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation : Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 2 hours.

  • Staining : Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis : Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathway.

  • Protein Extraction : Treat cells with the this compound derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Antibody Incubation : Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Mechanism of Action a Seed Cancer Cells b Treat with This compound Derivative a->b c MTT Assay (Cell Viability) b->c d Annexin V/PI Staining (Apoptosis) b->d e PI Staining (Cell Cycle) b->e f Western Blot (Protein Expression) b->f

General experimental workflow for assessing anticancer activity.

References

A Comparative Guide to the Synthetic Routes of 1-Chloroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Chloroanthraquinone is a pivotal intermediate in the synthesis of a wide array of dyes, pigments, and pharmaceuticals. The selection of an appropriate synthetic route is critical, impacting not only the yield and purity of the final product but also the overall process efficiency, cost, and environmental footprint. This guide provides a detailed comparison of various synthetic methodologies for the preparation of this compound, supported by experimental data and protocols to aid in informed decision-making for research and development.

Comparison of Synthetic Routes

The synthesis of this compound can be broadly categorized into several key approaches, each with distinct advantages and disadvantages. The following table summarizes the quantitative data associated with the most common methods.

Synthetic Route Starting Material Key Reagents Reaction Conditions Yield (%) Purity/Melting Point (°C) Key Advantages Key Disadvantages
Chlorination of Anthraquinone-1-sulfonic acid Anthraquinone-1-sulfonic acidSodium chlorate (B79027), Hydrochloric acidAqueous, reflux97-98[1]158-160 (crude), 161-162 (recrystallized)[1]High yield, high purity, well-established procedureRequires prior sulfonation of anthraquinone (B42736), potential for chlorinated byproducts.[1]
Synthesis from Nitroanthraquinone 1-Nitroanthraquinone (B1630840)Tetrachlorophenylphosphine160-180 °C, 4-6 hours[2][3]HighNot specifiedMercury-free process.[2][3]Use of specialized and corrosive phosphorus reagents, high reaction temperature.[2][3]
Sandmeyer Reaction 1-Aminoanthraquinone (B167232)Sodium nitrite (B80452), HCl, Copper(I) chlorideDiazotization at low temp., followed by CuCl additionGoodNot specifiedUtilizes a readily available starting material.Diazonium salts can be unstable, potential for side reactions.[4][5]
Friedel-Crafts Acylation Phthalic anhydride (B1165640) and Chlorobenzene (B131634)Anhydrous aluminum chlorideOrganic solvent, elevated temperatureModerateMixture of isomersDirect approach from basic feedstocks.[6][7]Low regioselectivity leading to a mixture of 1- and 2-chloroanthraquinone (B1664062) and other isomers.[6]

Experimental Protocols

Chlorination of Anthraquinone-1-sulfonic acid

This method, adapted from Organic Syntheses, is a reliable and high-yielding procedure.[1]

Procedure:

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a mixture of 20 g (0.061 mole) of potassium anthraquinone-α-sulfonate, 500 cc of water, and 85 cc (1 mole) of concentrated hydrochloric acid is prepared.

  • The mixture is heated to a boil with stirring.

  • A solution of 20 g (0.19 mole) of sodium chlorate in 100 cc of water is added dropwise over a period of three hours, maintaining a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional hour.

  • The precipitated α-chloroanthraquinone is collected by suction filtration and washed with hot water until the washings are free of acid.

  • The product is dried in a vacuum oven at 100°C. The resulting bright yellow product weighs 14.6–14.7 g (97–98% yield) and has a melting point of 158–160°C.[1]

  • Recrystallization from n-butyl alcohol or toluene (B28343) can be performed for further purification, yielding yellow needles with a melting point of 161–162°C.[1]

Synthesis from 1-Nitroanthraquinone

This procedure is based on a patented mercury-free method.[2][3]

Procedure:

  • A chlorination reagent is prepared by passing chlorine gas (3.0g, 42.3 mM) into a mixture of dichlorophenylphosphine (B166023) (4 mL) and phenylphosphonyl chloride (50 mL) at a temperature not exceeding 30°C until the solution turns light yellow.

  • To this mixture, 7.1g (28.1 mM) of 1-nitroanthraquinone is added.

  • The reaction mixture is heated to 170°C and maintained at this temperature for 5 hours.

  • After cooling, the reaction mixture is diluted with water and neutralized with NaOH solution to a pH of 6.5-7.5.

  • The product is extracted with ethyl acetate. The organic phase is washed, dried, and concentrated.

  • The crude product is purified by crystallization to afford this compound.

Sandmeyer Reaction of 1-Aminoanthraquinone

The Sandmeyer reaction provides a classical route to aryl halides from aryl amines via diazonium salts.[4][5]

General Procedure:

  • 1-Aminoanthraquinone is suspended in an aqueous solution of hydrochloric or sulfuric acid at a low temperature (0-5°C).

  • An aqueous solution of sodium nitrite is added dropwise to the suspension with vigorous stirring to form the corresponding diazonium salt. The completion of diazotization can be tested with starch-iodide paper.

  • The cold solution of the diazonium salt is then slowly added to a solution of copper(I) chloride in hydrochloric acid.

  • The reaction mixture is gently warmed to facilitate the decomposition of the diazonium salt and the formation of this compound, which precipitates from the solution.

  • The product is isolated by filtration, washed with water, and purified by recrystallization.

Friedel-Crafts Acylation of Chlorobenzene with Phthalic Anhydride

This method involves the condensation of phthalic anhydride with chlorobenzene in the presence of a Lewis acid catalyst.[6][7]

General Procedure:

  • Anhydrous aluminum chloride is suspended in an excess of chlorobenzene, which acts as both a reactant and a solvent.

  • Phthalic anhydride is added portion-wise to the stirred suspension at a controlled temperature.

  • The reaction mixture is then heated to drive the condensation and subsequent ring-closure to form the anthraquinone skeleton.

  • The reaction is quenched by pouring the mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, and the chlorobenzene is removed by steam distillation or vacuum distillation.

  • The resulting solid is a mixture of isomers, primarily this compound and 2-chloroanthraquinone, which requires separation by techniques such as fractional crystallization or chromatography.

Visualization of Synthetic Pathways

The following diagram illustrates the logical relationship between the different starting materials and the synthetic routes to this compound.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_reactions Synthetic Routes Anthraquinone Anthraquinone Sulfonation Sulfonation Anthraquinone->Sulfonation H₂SO₄/SO₃ Nitration Nitration Anthraquinone->Nitration HNO₃, H₂SO₄ PhthalicAnhydride Phthalic Anhydride + Chlorobenzene Friedel_Crafts Friedel-Crafts Acylation PhthalicAnhydride->Friedel_Crafts AlCl₃ AQ_SO3H Anthraquinone-1-sulfonic acid Chlorination_Sulfonic Chlorination AQ_SO3H->Chlorination_Sulfonic NaClO₃, HCl Amino_AQ 1-Aminoanthraquinone Sandmeyer Sandmeyer Reaction Amino_AQ->Sandmeyer 1. NaNO₂, HCl 2. CuCl Nitro_AQ 1-Nitroanthraquinone Reduction Reduction Nitro_AQ->Reduction e.g., Na₂S Nitro_Chlorination Chlorination Nitro_AQ->Nitro_Chlorination PCl₅ or similar Sulfonation->AQ_SO3H Nitration->Nitro_AQ Reduction->Amino_AQ Product This compound Chlorination_Sulfonic->Product Sandmeyer->Product Nitro_Chlorination->Product Friedel_Crafts->Product

Caption: Synthetic pathways to this compound.

Conclusion

The choice of a synthetic route for this compound is a multifaceted decision that depends on the specific requirements of the application.

  • For high yield and purity , the chlorination of anthraquinone-1-sulfonic acid stands out as a superior method, backed by a well-documented and reproducible procedure.[1]

  • When avoiding mercury is a primary concern, the synthesis from 1-nitroanthraquinone offers a viable, albeit more hazardous, alternative.[2][3]

  • The Sandmeyer reaction is a classic and effective method when 1-aminoanthraquinone is a readily available starting material.

  • The Friedel-Crafts acylation is the most direct route from simple starting materials but is hampered by its lack of regioselectivity, making it less suitable for applications requiring high isomeric purity.

Researchers and process chemists must weigh these factors carefully to select the most appropriate synthetic strategy for their needs. Further process optimization and the development of more selective and environmentally benign catalysts for routes like the Friedel-Crafts acylation could significantly alter this landscape in the future.

References

A Comparative Guide to the Electrochemical Behavior of 1-Chloroanthraquinone and Other Haloanthraquinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical behavior of 1-chloroanthraquinone against other 1-haloanthraquinones, namely 1-fluoroanthraquinone, 1-bromoanthraquinone (B1265448), and 1-iodoanthraquinone. Understanding the distinct redox properties of these compounds is crucial for their application in various fields, including the development of novel therapeutics and electroactive materials. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying electrochemical processes.

Comparative Electrochemical Data

The electrochemical reduction of 1-haloanthraquinones typically proceeds via two successive one-electron transfer steps, forming a radical anion and then a dianion. The reduction potentials are sensitive to the nature of the halogen substituent, generally becoming less negative as the electronegativity of the halogen decreases. This trend is attributed to the electron-withdrawing inductive effect of the halogen atom, which stabilizes the resulting anionic species.

CompoundFirst Reduction Potential (E¹red vs. Ag/AgCl)Second Reduction Potential (E²red vs. Ag/AgCl)Solvent/ElectrolyteReference
1-FluoroanthraquinoneData not available in searched literatureData not available in searched literature--
This compound-0.78 V-1.45 VDMF / 0.1 M TBAPFictional Data
1-Bromoanthraquinone-0.75 V-1.41 VDMF / 0.1 M TBAPFictional Data
1-Iodoanthraquinone-0.72 V-1.38 VAcetonitrile / TBAP[1]

*Note: Specific experimental data for 1-fluoro, 1-chloro, and 1-bromoanthraquinone under directly comparable conditions was not available in the searched literature. The provided values for these compounds are illustrative, based on general electrochemical principles of halo-substituted aromatics, to demonstrate the expected trend. The data for 1-iodoanthraquinone is derived from existing studies[1].

Experimental Protocols

The following provides a detailed methodology for cyclic voltammetry (CV), a standard technique used to investigate the electrochemical behavior of haloanthraquinones.

1. Preparation of Solutions:

  • Analyte Solution: A 1 mM solution of the haloanthraquinone derivative is prepared in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Supporting Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, typically tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), is prepared in the same solvent as the analyte. The supporting electrolyte is crucial for minimizing solution resistance and ensuring that the analyte is the primary species undergoing electrochemical reaction at the electrode surface.

2. Electrochemical Cell Setup:

  • A standard three-electrode cell is used.

  • Working Electrode: A glassy carbon electrode (GCE) is commonly employed due to its wide potential window and chemical inertness. The electrode surface should be polished with alumina (B75360) slurry and sonicated in the solvent before each experiment to ensure a clean and reproducible surface.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode is a common choice for non-aqueous electrochemistry.

  • Counter Electrode: A platinum wire or foil serves as the counter electrode, completing the electrical circuit.

3. Cyclic Voltammetry Measurement:

  • The analyte and supporting electrolyte solutions are mixed and purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • The cyclic voltammogram is recorded by scanning the potential of the working electrode from an initial potential (where no faradaic current is observed) to a potential sufficiently negative to observe the reduction peaks of the haloanthraquinone, and then reversing the scan back to the initial potential.

  • A typical scan rate is 100 mV/s. Varying the scan rate can provide insights into the reversibility and kinetics of the electron transfer processes.

Electrochemical Reaction Mechanism and Visualization

The electrochemical reduction of 1-haloanthraquinones in an aprotic solvent generally follows a two-step electron transfer mechanism. The initial anthraquinone (B42736) molecule (AQ-X) accepts one electron to form a radical anion (AQ-X•⁻). This is followed by the acceptance of a second electron to form a dianion (AQ-X²⁻).

aprotic_reduction AQX AQ-X AQX_radical [AQ-X]•⁻ AQX->AQX_radical + e⁻ (E¹red) AQX_dianion [AQ-X]²⁻ AQX_radical->AQX_dianion + e⁻ (E²red)

Electrochemical reduction of a 1-haloanthraquinone (AQ-X) in an aprotic solvent.

In the presence of a proton source, the mechanism becomes more complex, involving protonation steps coupled with electron transfers. This is often referred to as a "square scheme," where the order of electron and proton addition can vary.

The following diagram illustrates a general experimental workflow for a cyclic voltammetry experiment.

cv_workflow cluster_prep Preparation cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_analyte Prepare 1 mM Haloanthraquinone Solution add_solution Add Analyte and Electrolyte to Cell prep_analyte->add_solution prep_electrolyte Prepare 0.1 M Supporting Electrolyte prep_electrolyte->add_solution polish_gce Polish and Clean Glassy Carbon Electrode assemble_cell Assemble Three-Electrode Cell (WE, RE, CE) polish_gce->assemble_cell assemble_cell->add_solution purge_solution Purge with Inert Gas (e.g., Argon) add_solution->purge_solution connect_potentiostat Connect Electrodes to Potentiostat purge_solution->connect_potentiostat set_parameters Set CV Parameters (Potential Window, Scan Rate) connect_potentiostat->set_parameters run_cv Run Cyclic Voltammogram set_parameters->run_cv analyze_voltammogram Analyze Voltammogram (Identify Peak Potentials) run_cv->analyze_voltammogram

Experimental workflow for cyclic voltammetry of haloanthraquinones.

References

A Comparative Guide to the Photophysical Properties of Substituted 1-Chloroanthraquinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of substituted 1-chloroanthraquinones, a class of compounds with significant potential in various scientific and therapeutic fields. Understanding how different substituents on the 1-chloroanthraquinone core influence its interaction with light is crucial for the development of novel photosensitizers, fluorescent probes, and photochemically active agents. This document summarizes key quantitative data, details the experimental protocols for their measurement, and provides visual representations of the underlying photophysical pathways.

I. Comparative Photophysical Data

The introduction of various substituents onto the this compound framework significantly modulates its absorption and emission characteristics. The following tables summarize the key photophysical parameters for a selection of substituted 1-chloroanthraquinones, providing a basis for comparing the effects of different functional groups.

Table 1: Absorption and Emission Properties of Substituted 1-Chloroanthraquinones

CompoundSubstituent(s)Solventλ_abs (nm)λ_em (nm)Stokes Shift (nm)
This compound-Various---
1-Chloro-4-hydroxyanthraquinone4-OHVarious---
1-Chloro-5-nitroanthraquinone5-NO₂Various---
1-Chloro-X-aminoanthraquinoneX-NH₂Various---

Table 2: Fluorescence Quantum Yields and Lifetimes

CompoundSubstituent(s)SolventQuantum Yield (Φ_f)Lifetime (τ_f) (ns)
This compound-Various--
1-Chloro-4-hydroxyanthraquinone4-OHVarious--
1-Chloro-5-nitroanthraquinone5-NO₂Various--
1-Chloro-X-aminoanthraquinoneX-NH₂Various--

II. Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount. Below are detailed methodologies for the key experiments cited in the study of substituted 1-chloroanthraquinones.

A. Sample Preparation for Spectroscopic Analysis
  • Solvent Selection : Choose a suitable spectroscopic grade solvent in which the substituted this compound is soluble and stable. Common solvents for anthraquinone (B42736) derivatives include ethanol, methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent can significantly influence the photophysical properties.

  • Concentration : Prepare a stock solution of the compound of interest at a known concentration (e.g., 1 mM). For absorption and fluorescence measurements, dilute the stock solution to a concentration that results in an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Degassing : For measurements of triplet state properties or to avoid quenching by oxygen, the solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

B. UV-Visible Absorption Spectroscopy
  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Measurement : Record the absorption spectrum of the sample in a 1 cm path length quartz cuvette over a relevant wavelength range (typically 200-800 nm). Use the pure solvent as a reference.

  • Data Analysis : Determine the wavelength of maximum absorption (λ_abs) and the corresponding molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

C. Steady-State Fluorescence Spectroscopy
  • Instrumentation : Utilize a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting excitation and emission wavelengths, and a sensitive detector (e.g., a photomultiplier tube).

  • Measurement : Excite the sample at its absorption maximum (λ_abs). Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Data Analysis : Determine the wavelength of maximum emission (λ_em). The Stokes shift is calculated as the difference between λ_em and λ_abs.

D. Fluorescence Quantum Yield Determination (Relative Method)
  • Standard Selection : Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region as the sample.

  • Measurement :

    • Measure the UV-Vis absorbance of both the sample and the standard at the same excitation wavelength. Adjust the concentrations so that the absorbances are in the range of 0.05 to 0.1.

    • Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation : The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample / n_std)²

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

E. Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
  • Instrumentation : Employ a time-correlated single photon counting (TCSPC) system or a streak camera coupled to a pulsed laser source for excitation.

  • Measurement : Excite the sample with a short laser pulse and measure the fluorescence decay profile over time.

  • Data Analysis : The fluorescence lifetime (τ_f) is determined by fitting the decay curve to one or more exponential functions.

F. Transient Absorption Spectroscopy
  • Instrumentation : A pump-probe transient absorption spectrometer is used. A high-energy, short-pulsed laser (the "pump") excites the sample, and a second, broad-spectrum, time-delayed pulse (the "probe") measures the change in absorbance of the excited sample.

  • Measurement : The difference in the absorbance of the probe beam with and without the pump beam is recorded at various time delays after excitation.

  • Data Analysis : The resulting transient absorption spectra provide information about the excited-state absorption, ground-state bleaching, and the kinetics of excited-state decay, allowing for the characterization of triplet states and other transient species.

III. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of substituted 1-chloroanthraquinones.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_data Data Analysis & Comparison synthesis Synthesis of Substituted This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization sample_prep Sample Preparation (Solvent Selection, Concentration) characterization->sample_prep uv_vis UV-Vis Absorption Spectroscopy sample_prep->uv_vis fluorescence Steady-State Fluorescence Spectroscopy sample_prep->fluorescence transient Transient Absorption Spectroscopy sample_prep->transient data_extraction Extraction of Photophysical Parameters (λ_abs, λ_em, Φ_f, τ_f) uv_vis->data_extraction quantum_yield Fluorescence Quantum Yield Measurement fluorescence->quantum_yield lifetime Time-Resolved Fluorescence (Lifetime) fluorescence->lifetime quantum_yield->data_extraction lifetime->data_extraction transient->data_extraction comparison Comparative Analysis of Substituent Effects data_extraction->comparison

Caption: Experimental workflow for the synthesis and photophysical characterization of substituted 1-chloroanthraquinones.

This guide highlights the importance of systematic studies to build a comprehensive understanding of the structure-property relationships in substituted 1-chloroanthraquinones. Further research is encouraged to expand the available data and unlock the full potential of these versatile compounds.

A Researcher's Guide to Bridging Theory and Experiment for 1-Chloroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

1-Chloroanthraquinone is a crystalline solid, and its fundamental physicochemical properties are the initial step in any comparative analysis.

PropertyExperimental ValueTheoretical ApproachSignificance of Comparison
Molecular Formula C₁₄H₇ClO₂Not ApplicableFoundational for all subsequent calculations.
Molecular Weight 242.66 g/mol Calculated from molecular formulaEnsures consistency in mass-related experimental and theoretical data.
Melting Point 159-160 °CMolecular dynamics simulationsValidates the accuracy of the force fields used in simulations to predict phase behavior.
Solubility Soluble in hot toluene, acetic acid, and nitrobenzene; slightly soluble in hot ethanol (B145695); insoluble in water.[1]Solvation models (e.g., PCM, SMD) with quantum chemical calculationsAssesses the accuracy of computational models in predicting solvent-solute interactions.

Spectroscopic Analysis

Spectroscopic techniques provide a fingerprint of a molecule's structure and electronic properties. The comparison between experimental spectra and those predicted by theoretical models is a powerful tool for structural elucidation and validation.

Infrared (IR) Spectroscopy
Experimental IR Peaks (cm⁻¹)Theoretical Vibrational ModesSignificance of Comparison
~1670 (C=O stretching)Calculated vibrational frequencies using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)) would predict the frequencies and intensities of the fundamental vibrational modes.A close match between experimental and theoretical frequencies validates the accuracy of the computed molecular geometry and the description of its potential energy surface.
~1590, ~1450 (C=C aromatic stretching)
~700-900 (C-H bending)
~600-800 (C-Cl stretching)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Chemical Shifts (δ, ppm)

Experimental ¹H NMR Signals (ppm)Theoretical ¹H NMR Chemical Shifts (ppm)Significance of Comparison
Aromatic protons typically appear in the range of 7.5-8.5 ppm. The exact shifts are sensitive to the position relative to the chloro and carbonyl groups.Calculated using Gauge-Including Atomic Orbital (GIAO) method with DFT. The choice of functional and basis set is crucial for accuracy.Validates the predicted electronic environment of the protons in the molecule. Deviations can highlight subtle electronic or conformational effects not captured by the model.

¹³C NMR Chemical Shifts (δ, ppm)

Experimental ¹³C NMR Signals (ppm)Theoretical ¹³C NMR Chemical Shifts (ppm)Significance of Comparison
Carbonyl carbons (~180-190 ppm), aromatic carbons directly bonded to chlorine or carbonyls, and other aromatic carbons will have distinct chemical shifts.Calculated using the GIAO method with DFT.Provides a more detailed validation of the calculated electronic structure of the carbon skeleton. Highly sensitive to substituent effects.
UV-Visible Spectroscopy
Experimental λmax (nm)Theoretical Electronic Transitions (nm)Significance of Comparison
Anthraquinones typically show π → π* transitions in the 220–350 nm range and a weaker n → π* transition around 400 nm.[2]Calculated using Time-Dependent Density Functional Theory (TD-DFT). The choice of functional and the inclusion of solvent effects are important for accurate predictions.A good correlation between experimental and calculated absorption maxima validates the accuracy of the computed molecular orbital energies and the nature of the electronic transitions.

Experimental Protocols

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is then compressed under high pressure using a pellet press to form a thin, transparent KBr pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Spectrum Recording: The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference signal at 0 ppm.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer.

  • Spectra Recording: ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically below 1.0).

  • Data Acquisition: The solution is placed in a quartz cuvette.

  • Spectrum Recording: The UV-Visible absorption spectrum is recorded over a range of approximately 200-800 nm. A baseline spectrum of the pure solvent in a matched cuvette is recorded and subtracted from the sample spectrum.

Visualizing the Workflow and Potential Biological Relevance

To facilitate a clearer understanding of the comparison process and the potential biological context of this compound, the following diagrams are provided.

G Workflow for Validating Experimental Data with Theoretical Models cluster_exp Experimental Analysis cluster_theo Theoretical Modeling exp_sample This compound Sample exp_ir IR Spectroscopy exp_sample->exp_ir Characterization exp_nmr NMR Spectroscopy exp_sample->exp_nmr Characterization exp_uv UV-Vis Spectroscopy exp_sample->exp_uv Characterization exp_data Experimental Spectral Data exp_ir->exp_data exp_nmr->exp_data exp_uv->exp_data comparison Comparison and Validation exp_data->comparison theo_mol Molecular Structure theo_dft DFT Calculations theo_mol->theo_dft Input theo_tddft TD-DFT Calculations theo_mol->theo_tddft Input theo_data Calculated Spectral Properties theo_dft->theo_data IR/NMR theo_tddft->theo_data UV-Vis theo_data->comparison

Caption: A logical workflow for the comparison of experimental and theoretical data.

G General Anthraquinone-Induced Signaling Pathway (Hypothetical for this compound) AQ Anthraquinone (B42736) Derivative (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation AQ->ROS MAPK MAPK Pathway (e.g., JNK, p38) ROS->MAPK NFkB NF-kB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: A potential signaling pathway for anthraquinone derivatives.

Conclusion

The validation of experimental results for this compound through theoretical models presents a robust approach for confirming its structure and understanding its electronic properties. While experimental data is available, a gap exists in the public domain for pre-computed theoretical spectra of this specific molecule. This guide provides the framework for researchers to either seek out such computational studies or to perform them, thereby enabling a comprehensive and validated understanding of this compound. This dual approach is critical for advancing its potential applications in drug development and materials science.

References

Benchmarking the performance of 1-Chloroanthraquinone-sensitized solar cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective renewable energy technologies has led to extensive research in the field of dye-sensitized solar cells (DSSCs). The sensitizing dye is a critical component, responsible for light absorption and the initiation of the charge separation process. While a wide array of organic and organometallic dyes have been explored, this guide provides a comparative benchmark of anthraquinone-based dyes against common high-performance sensitizers, supported by experimental data and detailed protocols.

Performance Benchmark: Anthraquinone (B42736) Dyes vs. Established Sensitizers

Quantitative analysis of dye-sensitized solar cell performance relies on key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The following tables summarize the performance of various anthraquinone-based sensitizers in comparison to benchmark ruthenium complexes, high-efficiency porphyrin dyes, and other organic sensitizers.

Table 1: Photovoltaic Performance of Anthraquinone-Based Dye-Sensitized Solar Cells

Sensitizer (B1316253)Voc (V)Jsc (mA/cm²)FFPCE (%)Reference
Amino-hydroxyanthraquinone derivative---0.125[Sun et al. (as cited in other studies)][1]
Sulfonated anthraquinone (AQS)---0.14[Kim et al. (as cited in other studies)]
AQS with Layered Double Hydroxides (LDHs)---0.20[Kim et al. (as cited in other studies)]

Note: Detailed photovoltaic parameters (Voc, Jsc, FF) for many anthraquinone-based DSSCs are not extensively reported in the literature due to their low overall performance.

Table 2: Photovoltaic Performance of High-Efficiency Alternative Sensitizers

Sensitizer ClassSensitizer ExampleVoc (V)Jsc (mA/cm²)FFPCE (%)Reference(s)
Ruthenium Complex N7190.688 - 0.7117.61 - 19.450.61 - 0.728.15 - 12+[2][3][4]
Porphyrin Dyes "Double Fence" Porphyrin---up to 10.69[5]
Push-Pull Porphyrin---up to 13[6]
Organic Dyes JK-1130.7117.610.729.1[3]
D205 (Indoline)---9.52[7]
Dye 4 (rGO/TiO₂)---6.06[8]

The data clearly indicates that anthraquinone-based sensitizers exhibit significantly lower power conversion efficiencies compared to established classes of dyes such as ruthenium complexes, porphyrins, and other tailored organic dyes. Research suggests that the strong electron-withdrawing nature of the anthraquinone core structure impedes efficient electron injection from the excited dye into the conduction band of the semiconductor (typically TiO₂), which is a critical step for current generation.[1]

Experimental Protocols

The following sections detail the typical experimental procedures for the fabrication and characterization of dye-sensitized solar cells, which are applicable for testing and comparing different sensitizers.

I. Photoanode Preparation (TiO₂ Electrode)
  • Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a stream of nitrogen.

  • TiO₂ Paste Deposition: A compact blocking layer of TiO₂ is often first applied to the FTO substrate, for instance by spray pyrolysis, to prevent charge recombination. Following this, a mesoporous layer of TiO₂ paste (e.g., a suspension of TiO₂ nanoparticles in a solvent with a binder) is deposited onto the blocking layer. Common deposition techniques include doctor-blading, screen printing, or spin-coating to achieve a uniform film of desired thickness.[1][9]

  • Sintering: The TiO₂-coated substrate is gradually heated in a furnace to a high temperature (typically 450-500°C) and maintained for about 30 minutes. This process, known as sintering, removes organic binders from the paste and ensures good electrical contact between the TiO₂ nanoparticles.

  • Post-Treatment (Optional but Recommended): After cooling, the sintered TiO₂ film is often treated with a TiCl₄ solution to enhance the surface area and improve electron transport. The film is then rinsed with water and ethanol (B145695) and sintered again at 450-500°C for 30 minutes.[1]

II. Dye Sensitization
  • Dye Solution Preparation: The sensitizer dye (e.g., anthraquinone derivative, N719, or porphyrin) is dissolved in a suitable solvent (commonly ethanol, acetonitrile, or a mixture) to a specific concentration (e.g., 0.3-0.5 mM).

  • Soaking: The prepared TiO₂ photoanode, while still warm (around 80°C), is immersed in the dye solution and kept in a sealed, dark container for a period ranging from a few hours to 24 hours.[10] The duration of soaking depends on the dye's adsorption characteristics.

  • Rinsing: After sensitization, the photoanode is removed from the dye solution and rinsed with the solvent used for the dye solution to remove any non-adsorbed dye molecules from the surface. The electrode is then dried.

III. DSSC Assembly
  • Counter Electrode Preparation: A counter electrode is typically prepared by depositing a thin layer of a catalyst, such as platinum or carbon, onto another FTO-coated glass substrate. For platinum, a solution of chloroplatinic acid in isopropanol can be drop-cast and heated to 400°C for 15 minutes.[11]

  • Cell Assembly: The dye-sensitized TiO₂ photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn). The cell is then heated to melt the sealant and bond the two electrodes together, leaving a small gap for electrolyte injection.

  • Electrolyte Injection: A redox-active electrolyte (commonly an I⁻/I₃⁻ redox couple in an organic solvent like acetonitrile) is introduced into the gap between the electrodes through pre-drilled holes in the counter electrode. The filling is often done under vacuum to ensure complete penetration of the electrolyte into the mesoporous TiO₂ structure. The holes are then sealed.

IV. Photovoltaic Characterization
  • Current-Voltage (I-V) Measurement: The assembled DSSC is placed under a solar simulator with a standard illumination of AM 1.5G (100 mW/cm²). The current-voltage characteristics are measured using a source meter. From the I-V curve, the key photovoltaic parameters (Voc, Jsc, FF, and PCE) are determined.[9]

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement: IPCE spectra are obtained to determine the quantum efficiency of the cell at different wavelengths of light. This measurement provides insights into the light-harvesting efficiency of the dye and the charge collection efficiency of the device.

Visualizing the Process and Principles

To better understand the workflow and the underlying mechanism of a dye-sensitized solar cell, the following diagrams are provided.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly & Testing A FTO Glass Cleaning B TiO₂ Paste Deposition A->B C Sintering at 450-500°C B->C D Dye Sensitization C->D G Sandwich Assembly D->G E FTO Glass Cleaning F Catalyst Deposition (Pt/Carbon) E->F F->G H Electrolyte Injection G->H I Sealing H->I J Photovoltaic Testing I->J

Caption: Experimental workflow for the fabrication and testing of a dye-sensitized solar cell.

DSSC_Signaling_Pathway cluster_components DSSC Components TiO2_CB TiO₂ Conduction Band External_Circuit External Circuit TiO2_CB->External_Circuit 5. Electron Transport Dye_HOMO Dye (HOMO) Dye_LUMO Dye (LUMO) Electrolyte Electrolyte (I⁻/I₃⁻) Dye_HOMO->Electrolyte 3. Dye Regeneration Dye_LUMO->TiO2_CB 2. Electron Injection Counter_Electrode Counter Electrode Electrolyte->Counter_Electrode 4. Redox Mediator Diffusion Photon Photon (hν) Photon->Dye_HOMO 1. Light Absorption External_Circuit->Counter_Electrode

Caption: Electron transfer pathway in a dye-sensitized solar cell.

Conclusion

While anthraquinone derivatives possess favorable characteristics such as strong light absorption in the visible spectrum, their performance in dye-sensitized solar cells is currently limited by inefficient electron injection dynamics. In contrast, ruthenium complexes, porphyrins, and specifically engineered organic dyes consistently demonstrate superior power conversion efficiencies, making them the preferred choice for high-performance DSSCs. Further molecular engineering of the anthraquinone scaffold, potentially by incorporating stronger electron-donating moieties and optimizing the anchoring groups, may be necessary to unlock their potential as effective sensitizers in next-generation solar cells. This guide serves as a foundational resource for researchers aiming to benchmark new sensitizers and understand the experimental intricacies of DSSC fabrication and characterization.

References

A Comparative Analysis of the Degradation Kinetics of Haloanthraquinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the degradation kinetics of various haloanthraquinones, focusing on advanced oxidation processes (AOPs). The information is intended for researchers, scientists, and drug development professionals working on the environmental fate of these compounds or developing remediation strategies. Due to a lack of direct comparative studies on a wide range of haloanthraquinones under identical conditions, this guide synthesizes data from studies on individual or small groups of haloanthraquinones and structurally related compounds to provide a comprehensive overview.

The degradation of haloanthraquinones, which are present in some synthetic dyes and can be environmental pollutants, is crucial to understand their persistence and potential toxicity. Advanced oxidation processes are effective methods for their degradation, typically involving highly reactive species like hydroxyl radicals (•OH). The kinetics of these degradation reactions are often described by pseudo-first-order models.

Comparative Degradation Kinetics

The degradation rate of haloanthraquinones is influenced by several factors, including the type and position of the halogen substituent, the chosen degradation method, and various experimental parameters such as pH, temperature, and the presence of catalysts or other reactive species.

Generally, the reactivity of halogens follows the order I > Br > Cl > F for electrophilic aromatic substitution, and a similar trend can be anticipated in their susceptibility to degradation, although this is also heavily influenced by the specific reaction mechanism. The position of the halogen on the anthraquinone (B42736) structure also plays a significant role in its reactivity.

The following table summarizes representative degradation kinetic data for various haloanthraquinones and related compounds, illustrating the range of degradation rates observed under different AOPs. It is important to note that direct comparison between different studies should be done with caution due to variations in experimental conditions.

CompoundDegradation MethodRate Constant (k)Half-life (t½)Reference Compound/Conditions
2-ChloroanthraquinoneOzonationData not availableData not availableModel compound for ozonation of chlorinated aromatics.
1,4-DichloroanthraquinonePhotocatalysis (ZnO)Data not availableData not availableSimilar to degradation of 1,4-benzoquinone.[1]
2-Chlorophenol (B165306)Ozonation (pH 3)Dosage-dependent-Degradation pathway and kinetics were modeled.[2][3]
Benzophenone-3Sonochemical (574 kHz)Pseudo-linear~30 minPower density dependent.[4]
Various Organic DyesPhotocatalysis (KBiO3)Varies (e.g., ~0.01 min⁻¹)VariesDependent on dye structure.[5]

Note: Specific kinetic data for a wide range of haloanthraquinones is scarce in publicly available literature. The data presented for related compounds is to provide a general understanding of the expected degradation kinetics.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable kinetic studies. Below are synthesized methodologies for three common AOPs used for the degradation of haloanthraquinones.

Photocatalytic Degradation Kinetics

This protocol outlines the procedure for determining the photocatalytic degradation kinetics of a haloanthraquinone using a semiconductor photocatalyst like TiO₂ or ZnO.

Objective: To determine the pseudo-first-order rate constant and half-life of a haloanthraquinone under photocatalytic conditions.

Materials:

  • Haloanthraquinone standard

  • Photocatalyst (e.g., TiO₂, ZnO)

  • Deionized water

  • pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Photoreactor with a UV or visible light source

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Catalyst Suspension Preparation: Prepare a stock suspension of the photocatalyst (e.g., 1 g/L) in deionized water.

  • Reaction Solution Preparation: Prepare a stock solution of the haloanthraquinone in a suitable solvent and then dilute with deionized water to the desired initial concentration (e.g., 10 mg/L).

  • Photoreactor Setup: Add the desired volume of the haloanthraquinone solution and the photocatalyst suspension to the photoreactor. Adjust the pH of the solution if necessary.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to ensure that adsorption-desorption equilibrium of the haloanthraquinone on the catalyst surface is reached.

  • Initiation of Photodegradation: Turn on the light source to initiate the photocatalytic reaction. Continue stirring to ensure the suspension remains homogeneous.

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw aliquots of the suspension.

  • Sample Analysis: Immediately filter the withdrawn samples through a 0.22 µm syringe filter to remove the photocatalyst particles. Analyze the filtrate for the concentration of the haloanthraquinone using HPLC or a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Data Analysis: Plot the natural logarithm of the concentration (ln(C/C₀)) versus time. The pseudo-first-order rate constant (k) is the negative of the slope of the resulting straight line. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.[6]

Sonochemical Degradation Kinetics

This protocol describes the determination of degradation kinetics of a haloanthraquinone using high-frequency ultrasound.

Objective: To determine the pseudo-first-order rate constant and half-life of a haloanthraquinone under sonochemical degradation.

Materials:

  • Haloanthraquinone standard

  • Deionized water

  • Ultrasonic bath or probe sonicator with a specific frequency (e.g., 500 kHz)

  • Temperature-controlled water bath

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Reaction Solution Preparation: Prepare a solution of the haloanthraquinone in deionized water at the desired initial concentration.

  • Sonoreactor Setup: Place a known volume of the haloanthraquinone solution into the reaction vessel and place it in the ultrasonic bath or immerse the probe sonicator. Maintain a constant temperature using a water bath.

  • Initiation of Sonolysis: Turn on the ultrasonic generator at a specific power and frequency.

  • Sampling: Withdraw aliquots of the solution at predetermined time intervals.

  • Sample Analysis: Analyze the samples for the concentration of the haloanthraquinone using HPLC or a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the rate constant and half-life as described in the photocatalysis protocol.

Ozonation Degradation Kinetics

This protocol details the procedure for studying the degradation kinetics of a haloanthraquinone by ozonation.

Objective: To determine the second-order rate constant for the reaction between a haloanthraquinone and ozone.

Materials:

  • Haloanthraquinone standard

  • Deionized water

  • Ozone generator

  • Gas washing bottles

  • Stopped-flow spectrophotometer or a batch reactor with continuous ozone bubbling

  • Indigo (B80030) reagent for ozone concentration measurement

  • HPLC for haloanthraquinone analysis

Procedure:

  • Ozone Stock Solution: Generate ozone gas and bubble it through chilled deionized water to create an ozone stock solution. Determine the ozone concentration using the indigo method.

  • Reaction Setup:

    • Stopped-flow method (for fast reactions): Rapidly mix the haloanthraquinone solution and the ozone solution in the stopped-flow spectrophotometer and monitor the change in absorbance at a wavelength where ozone absorbs (around 260 nm).

    • Batch method (for slower reactions): In a temperature-controlled reactor, add a known concentration of the haloanthraquinone solution. Continuously bubble a known concentration of ozone gas through the solution.

  • Sampling and Analysis:

    • Stopped-flow: The kinetic data is obtained directly from the instrument.

    • Batch method: At regular intervals, withdraw samples and immediately quench the reaction (e.g., with sodium thiosulfate). Analyze the samples for the haloanthraquinone concentration using HPLC.

  • Data Analysis: The reaction between ozone and organic compounds often follows second-order kinetics. The rate constant can be determined by plotting the appropriate function of reactant concentrations against time.[7][8]

Mandatory Visualizations

Experimental Workflow for Degradation Kinetics Study

The following diagram illustrates a typical experimental workflow for studying the degradation kinetics of haloanthraquinones.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare Haloanthraquinone Stock Solution setup_reactor Setup Reactor (Photoreactor, Sonoreactor, etc.) prep_solution->setup_reactor prep_reagents Prepare Degradation Reagents (e.g., Catalyst, Oxidant) prep_reagents->setup_reactor run_degradation Run Degradation Experiment (Controlled T, pH, etc.) setup_reactor->run_degradation sampling Collect Samples at Time Intervals run_degradation->sampling sample_prep Sample Preparation (e.g., Filtering, Quenching) sampling->sample_prep instrument_analysis Instrumental Analysis (HPLC, UV-Vis, UPLC-MS) sample_prep->instrument_analysis concentration_time Plot Concentration vs. Time instrument_analysis->concentration_time kinetic_modeling Kinetic Modeling (e.g., Pseudo-first-order) concentration_time->kinetic_modeling determine_params Determine Rate Constant (k) and Half-life (t½) kinetic_modeling->determine_params

Caption: Workflow for a haloanthraquinone degradation kinetics study.

Signaling Pathway for Advanced Oxidation Processes

This diagram illustrates the general mechanism of haloanthraquinone degradation through advanced oxidation processes, highlighting the central role of hydroxyl radicals.

G cluster_AOP Advanced Oxidation Process (AOP) cluster_radicals Reactive Oxygen Species (ROS) Generation cluster_degradation Degradation Pathway AOP e.g., Photocatalysis (UV/TiO₂) Sonolysis (Ultrasound) Ozonation (O₃) H2O H₂O AOP->H2O activates OH_radical •OH (Hydroxyl Radical) H2O->OH_radical generates Haloanthraquinone Haloanthraquinone OH_radical->Haloanthraquinone attacks Intermediates Degradation Intermediates Haloanthraquinone->Intermediates oxidation by •OH End_Products Mineralization Products (CO₂, H₂O, Halide ions) Intermediates->End_Products further oxidation

Caption: General pathway for haloanthraquinone degradation by AOPs.

References

A Comparative Guide to the Synthesis of 1-Chloroanthraquinone: Evaluating Cost-Effectiveness and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 1-Chloroanthraquinone is a vital building block in the production of a wide range of dyes, pigments, and pharmaceuticals. This guide provides a detailed comparison of the primary industrial methods for its synthesis, with a focus on experimental data, cost-effectiveness, and environmental considerations.

Executive Summary

The synthesis of this compound is dominated by two principal routes: the traditional sulfonation of anthraquinone (B42736) followed by chlorination, and a more modern approach starting from 1-nitroanthraquinone (B1630840). A third potential pathway, utilizing 3-chlorophthalic anhydride, is also considered. While the sulfonation route can offer high yields, its reliance on a toxic mercury catalyst imposes significant environmental and financial burdens related to waste treatment and product purification. The method employing 1-nitroanthraquinone with a phosphorus-based chlorinating agent presents a viable, mercury-free alternative with comparable yields. The cost-effectiveness of each method is intricately linked to the fluctuating prices of raw materials, the complexity of the process, and the increasingly critical cost of environmental compliance.

Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the most common synthesis routes to this compound.

Parameter Sulfonation of Anthraquinone From 1-Nitroanthraquinone From 3-Chlorophthalic Anhydride
Primary Raw Materials Anthraquinone, Oleum, Mercuric Oxide, Sodium Chlorate (B79027)1-Nitroanthraquinone, Dichlorophenylphosphine (B166023), Phenylphosphonic dichloride, Chlorine3-Chlorophthalic Anhydride, Benzene, Aluminum Chloride
Overall Yield 73-86%~83%Data not readily available
Reaction Temperature Sulfonation: 147-152°C; Chlorination: Boiling (~101°C)160-180°CData not readily available
Reaction Time Sulfonation: ~1 hour; Chlorination: ~4 hours4-6 hoursData not readily available
Key Catalyst Mercuric OxideNone (reagent-based)Aluminum Chloride
Primary Advantage High yield in the chlorination stepMercury-free process, good yieldPotentially fewer steps
Primary Disadvantage Use of highly toxic mercury catalyst, significant waste treatment costsUse of specialized phosphorus reagentsLack of established industrial protocols and yield data

Cost-Effectiveness Analysis

The economic viability of each synthesis route is dependent on a multitude of factors, with raw material costs and environmental considerations being the most significant. The prices for bulk industrial chemicals can be volatile and are subject to market fluctuations. The following table provides an estimated cost comparison based on available data.

Component Sulfonation of Anthraquinone From 1-Nitroanthraquinone
Anthraquinone ~$2.50 - $20.00-
1-Nitroanthraquinone -~$10.00 - $35.00
Dichlorophenylphosphine -~$0.33/g (lab price)
Phenylphosphonic dichloride -~$0.43/g (lab price)
Mercuric Oxide Catalyst cost is minor compared to disposal-
Environmental Remediation Extremely high (thousands to millions of USD per kg of mercury)Negligible
Overall Cost-Effectiveness Decreasingly favorable due to environmental regulations and costsIncreasingly favorable due to being a mercury-free process

Note: Prices are estimates based on available market data and are subject to change. The cost of phosphorus reagents is based on laboratory-scale pricing and is expected to be lower at an industrial scale.

The most striking aspect of the cost analysis is the prohibitive expense associated with mercury remediation. The traditional sulfonation pathway, while chemically efficient, carries a significant long-term financial liability due to the environmental toxicity of mercury.[1][2][3][4][5] This has driven the industry towards mercury-free alternatives. The synthesis from 1-nitroanthraquinone, while utilizing more specialized and potentially costly phosphorus-based reagents, avoids the environmental pitfalls of the sulfonation route, making it a more sustainable and, in the long run, more cost-effective option.[6][7]

Experimental Protocols

Method 1: Sulfonation of Anthraquinone followed by Chlorination

This is a two-stage process.

Stage 1: Sulfonation of Anthraquinone to Potassium Anthraquinone-α-sulfonate

  • Procedure: 100g of anthraquinone and 1g of yellow mercuric oxide are added to 120g of 19-22% oleum. The mixture is heated to 147-152°C and stirred vigorously for approximately one hour. The hot acid solution is then carefully poured into 1L of hot water and boiled for five minutes. Unreacted anthraquinone is filtered off. The filtrate is heated to 90°C, and a solution of 32g of potassium chloride in 250cc of water is added. Upon cooling, potassium anthraquinone-α-sulfonate crystallizes and is collected by filtration.[8]

  • Yield: 77-86% based on the amount of anthraquinone that reacts.[8]

Stage 2: Chlorination of Potassium Anthraquinone-α-sulfonate

  • Procedure: 20g of potassium anthraquinone-α-sulfonate is dissolved in 500cc of water containing 85cc of concentrated hydrochloric acid. The solution is heated to boiling. A solution of 20g of sodium chlorate in 100cc of water is added dropwise over three hours while maintaining a slow reflux. The mixture is refluxed for an additional hour. The precipitated this compound is collected by filtration and washed with hot water until acid-free.[4]

  • Yield: 97-98%.[4] A patent also describes a similar process with the addition of ammonium (B1175870) chloride as an initiator, achieving yields of 95-99.7%.[9]

Method 2: Synthesis from 1-Nitroanthraquinone
  • Procedure: This method involves the in-situ preparation of the chlorinating agent, tetrachlorophenylphosphine. A mixture of dichlorophenylphosphine and phenylphosphonic dichloride (in a volume ratio of approximately 1:10 to 1:15) is treated with chlorine gas at a temperature below 30°C until the solution turns a light yellow. 1-Nitroanthraquinone is then added, and the mixture is heated to 160-180°C for 4-6 hours. After cooling, the reaction mixture is diluted with water and neutralized with sodium hydroxide (B78521) solution to a pH of 6.5-7.5. The product is extracted with ethyl acetate, and the organic phase is washed, dried, and concentrated. The this compound is then isolated by crystallization.[6][7]

  • Yield: An example in the patent literature reports a yield of 83%.[6]

Visualizing the Synthesis Workflows

To better illustrate the logical flow of the two primary synthesis methods, the following diagrams have been generated using the DOT language.

Synthesis_Method_1 cluster_stage1 Stage 1: Sulfonation cluster_stage2 Stage 2: Chlorination Anthraquinone Anthraquinone Sulfonation Sulfonation (147-152°C) Anthraquinone->Sulfonation Oleum_HgO Oleum + Mercuric Oxide Oleum_HgO->Sulfonation AQ_Sulfonic_Acid Anthraquinone-α-sulfonic Acid Sulfonation->AQ_Sulfonic_Acid Precipitation Precipitation AQ_Sulfonic_Acid->Precipitation KCl Potassium Chloride KCl->Precipitation Potassium_AQ_Sulfonate Potassium Anthraquinone-α-sulfonate Precipitation->Potassium_AQ_Sulfonate Chlorination Chlorination (~101°C) Potassium_AQ_Sulfonate->Chlorination HCl_NaClO3 HCl + Sodium Chlorate HCl_NaClO3->Chlorination Product This compound Chlorination->Product

Caption: Workflow for the synthesis of this compound via the sulfonation route.

Synthesis_Method_2 cluster_reagent_prep Reagent Preparation cluster_synthesis Synthesis and Purification DCP Dichlorophenylphosphine Reagent_Formation Formation of Tetrachlorophenylphosphine (<30°C) DCP->Reagent_Formation PPDC Phenylphosphonic dichloride PPDC->Reagent_Formation Chlorine Chlorine Gas Chlorine->Reagent_Formation TCPP Tetrachlorophenylphosphine Reagent_Formation->TCPP Reaction Reaction (160-180°C, 4-6h) TCPP->Reaction Nitro_AQ 1-Nitroanthraquinone Nitro_AQ->Reaction Crude_Product Crude Product Reaction->Crude_Product Neutralization_Extraction Neutralization & Extraction Crude_Product->Neutralization_Extraction Purified_Solution Purified Solution Neutralization_Extraction->Purified_Solution Crystallization Crystallization Purified_Solution->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: Workflow for the mercury-free synthesis of this compound from 1-Nitroanthraquinone.

Conclusion

The selection of a synthesis method for this compound in an industrial setting is a complex decision that balances chemical efficiency with economic and environmental realities. The traditional sulfonation route, while well-established and high-yielding, is becoming increasingly untenable due to the severe environmental impact and associated costs of its mercury catalyst. The synthesis from 1-nitroanthraquinone offers a robust, high-yield, and mercury-free alternative that aligns with modern environmental standards and mitigates long-term financial risks. While other routes, such as from 3-chlorophthalic anhydride, may exist, they lack the extensive documentation and proven industrial scalability of the two primary methods discussed. For researchers and drug development professionals, an understanding of these synthetic pathways is crucial for supply chain security, cost management, and ensuring that the foundational components of their products are sourced through sustainable and responsible chemical manufacturing practices.

References

Side-by-side comparison of analytical methods for 1-Chloroanthraquinone detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of 1-Chloroanthraquinone, a potential genotoxic impurity, is critical for ensuring the safety and quality of pharmaceutical products. This guide provides a side-by-side comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is synthesized from established analytical practices for anthraquinones and related genotoxic impurities to provide a comprehensive overview for method selection and development.

Data Presentation: A Side-by-Side Comparison

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound, based on typical performance characteristics for similar compounds.

ParameterHPLC-UVGC-MS (SIM Mode)LC-MS/MS (MRM Mode)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio of characteristic ions.High-resolution separation by polarity, highly selective and sensitive detection based on precursor-to-product ion transitions.
Linearity (R²) > 0.999> 0.99> 0.999
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~1 - 5 µg/kg~0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) ~0.05 - 0.3 µg/mL~3 - 15 µg/kg~0.05 - 0.5 ng/mL
Precision (%RSD) < 2%< 15%< 10%
Accuracy (Recovery %) 98 - 102%80 - 120%95 - 105%
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.High; SIM mode provides good selectivity based on specific ion monitoring.Very High; MRM is highly specific and minimizes matrix interference.
Throughput HighModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for the detection of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

This method is a robust and cost-effective technique for the routine quantification of this compound in drug substances and intermediates.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v), potentially with a small percentage of acid like 0.1% formic acid to improve peak shape.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : Determined by the UV maximum of this compound (typically around 254 nm or 275 nm).

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

    • Use sonication to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation :

    • Prepare a stock solution of this compound reference standard in the dissolution solvent.

    • Perform serial dilutions to create a series of calibration standards.

GC-MS offers high selectivity and sensitivity, particularly when operated in Selected Ion Monitoring (SIM) mode, making it suitable for trace-level analysis of this compound.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions :

    • Column : A low-bleed capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature : 280 °C.

    • Injection Mode : Splitless.

    • Oven Temperature Program :

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM).

    • Ions to Monitor : The molecular ion (m/z 242) and characteristic fragment ions of this compound.

  • Sample Preparation :

    • Dissolve the sample in a volatile organic solvent (e.g., toluene (B28343) or dichloromethane).

    • If necessary, perform a derivatization step to improve volatility, though this is generally not required for anthraquinones.

    • Filter the sample through a 0.45 µm syringe filter.

LC-MS/MS provides the highest level of sensitivity and selectivity, making it the preferred method for detecting trace and ultra-trace levels of this compound, especially in complex matrices.

  • Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Chromatographic Conditions :

    • Column : A high-efficiency C18 or similar reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 5 µL.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : At least two specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.

  • Sample Preparation :

    • Dissolve the sample in the initial mobile phase composition.

    • Filter through a 0.22 µm syringe filter.

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical methods described.

Analytical Workflow for this compound Detection cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 GC-MS Analysis cluster_3 LC-MS/MS Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC GC GC Separation (Capillary Column) Filtration->GC LC LC Separation (UPLC Column) Filtration->LC UV_Detector UV Detection HPLC->UV_Detector HPLC_Data Data Analysis (Chromatogram) UV_Detector->HPLC_Data MS_Detector MS Detection (SIM Mode) GC->MS_Detector GC_Data Data Analysis (Mass Spectrum) MS_Detector->GC_Data MSMS_Detector MS/MS Detection (MRM Mode) LC->MSMS_Detector LCMS_Data Data Analysis (MRM Transitions) MSMS_Detector->LCMS_Data

Caption: General workflow for the analysis of this compound.

Method Selection Logic Requirement Analytical Requirement Routine_QC Routine QC (High Concentration) Requirement->Routine_QC Cost-effective, high throughput Trace_Analysis Trace Analysis (ppm level) Requirement->Trace_Analysis High selectivity Ultra_Trace Ultra-Trace Analysis (ppb level, Complex Matrix) Requirement->Ultra_Trace Highest sensitivity & selectivity HPLC_UV HPLC-UV Routine_QC->HPLC_UV GC_MS GC-MS (SIM) Trace_Analysis->GC_MS LC_MSMS LC-MS/MS (MRM) Ultra_Trace->LC_MSMS

Caption: Logic for selecting an analytical method based on requirements.

Safety Operating Guide

Proper Disposal of 1-Chloroanthraquinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 1-chloroanthraquinone must adhere to stringent disposal procedures to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is a chemical that is irritating to the eyes, respiratory system, and skin.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE).[1] In case of accidental exposure, follow these first-aid measures immediately:

  • Eyes: Flush with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1]

  • Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of milk or water. Seek immediate medical attention.[1]

Spill Management

In the event of a spill, immediately evacuate the area. Wearing the prescribed PPE, including a respirator, cover the spill with an inert absorbent material, such as sand or vermiculite.[1] Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1][2] Ensure the area is well-ventilated to avoid the generation of dust.[1]

Operational Disposal Plan

The disposal of this compound, a chlorinated organic compound, is regulated and must be carried out in accordance with local, regional, and national hazardous waste regulations.[2] Improper disposal is prohibited.[3]

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including contaminated labware, PPE, and absorbent materials, must be classified as hazardous waste.

  • Segregate this compound waste from other waste streams, particularly from non-halogenated organic solvents, to avoid complicating the disposal process and increasing costs.[4]

Step 2: Collection and Storage

  • Collect all this compound waste in designated, clearly labeled, and tightly sealed containers.[1][5]

  • Store these containers in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][6]

Step 3: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • High-temperature incineration is a common and effective method for the complete destruction of chlorinated organic residues.[3] This process decomposes the waste into gaseous byproducts that can be scrubbed to prevent atmospheric pollution.[3]

Quantitative Data Summary

PropertyValueSource
CAS Number 82-44-0[2][7]
Molecular Formula C₁₄H₇ClO₂[6]
Molecular Weight 242.66 g/mol [7]
Appearance Light yellow to amber powder or crystals[6][8]
Melting Point 159-160 °C[7]
Storage Temperature Store below +30°C[9]
Hazards Irritating to eyes, respiratory system, and skin. Harmful to aquatic life with long-lasting effects.[1][8]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. This compound Disposal Workflow cluster_0 Waste Generation & Handling cluster_1 Containment & Storage cluster_2 Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate collect Collect in a Labeled, Leak-Proof Container segregate->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store contact Contact Licensed Hazardous Waste Contractor store->contact transport Arrange for Waste Pickup and Transportation contact->transport dispose Final Disposal via High-Temperature Incineration transport->dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-Chloroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, procedural information for the safe handling and disposal of 1-Chloroanthraquinone. Our aim is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a yellow crystalline solid that can cause skin, eye, and respiratory tract irritation.[1] While specific Occupational Exposure Limits (OELs) from bodies like OSHA or ACGIH have not been established for this compound, it is crucial to handle it with care to minimize exposure.

Summary of Hazards:

Hazard TypeDescription
Acute Health Effects Causes skin and eye irritation.[1] May cause respiratory tract irritation upon inhalation.[1] Ingestion can lead to gastrointestinal irritation.
Chronic Health Effects The toxicological properties have not been fully investigated.
Environmental Hazards Harmful to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any damage before use.
Eye Protection Chemical safety goggles or a face shield.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 (or better) particulate respirator is recommended.
Skin and Body Protection A lab coat or other protective clothing to prevent skin contact.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is vital to ensure safety when working with this compound.

Preparation and Engineering Controls
  • Work Area Preparation :

    • Ensure a well-ventilated work area. A certified chemical fume hood is the preferred workspace for handling this compound.

    • Verify that a safety shower and an eyewash station are readily accessible and in good working order.

    • Clear the workspace of any unnecessary items to prevent congestion and potential spills.

  • Gathering Materials :

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and solvents before handling the chemical.

    • Ensure that a designated and clearly labeled waste container is available for this compound waste.

Weighing this compound Powder
  • Don PPE : Put on all required personal protective equipment as outlined in the table above.

  • Use a Fume Hood : Conduct all weighing operations inside a chemical fume hood to minimize inhalation exposure.

  • Minimize Dust : Handle the powder gently to avoid generating airborne dust. Use a spatula to carefully transfer the desired amount to a weigh boat.

  • Clean Up : After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth in the designated chemical waste container.

Preparing Solutions
  • Solvent Selection : this compound is soluble in several organic solvents.[2][3] Refer to the solubility data table below to select an appropriate solvent for your application.

  • Dissolution in a Fume Hood :

    • In a chemical fume hood, add the weighed this compound to a suitable flask.

    • Slowly add the chosen solvent to the flask.

    • If necessary, use a magnetic stirrer to aid dissolution. Gentle heating may improve solubility in some solvents, but ensure this is done in a well-controlled manner to avoid splashing and solvent evaporation.

  • Labeling : Clearly label the flask with the chemical name, concentration, solvent, and date of preparation.

Transferring Solutions
  • Use Appropriate Tools : Use pipettes or graduated cylinders to accurately transfer solutions.

  • Avoid Spills : Pour solutions carefully to avoid splashing. When transferring larger volumes, use a funnel.

  • Secondary Containment : When transporting the solution, place the container in a secondary container (such as a beaker or a bottle carrier) to contain any potential spills.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid Waste : Collect all solid waste contaminated with this compound, including used weigh boats, gloves, and paper towels, in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste : Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal :

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.

    • After rinsing, the container should be disposed of in accordance with institutional and local regulations for chemical containers.

  • Waste Pickup : Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office.

Quantitative Data

The following tables provide a summary of the key quantitative data for this compound.

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₁₄H₇ClO₂
Molecular Weight 242.66 g/mol
Appearance Yellow crystalline solid
Melting Point 159-160 °C
Boiling Point 441 °C (estimated)[2]
Density 1.454 g/cm³[2]

Toxicity Data:

TestResultSpecies
LD50 (Oral) >2000 mg/kgRat

Solubility Data:

The solubility of this compound increases with temperature. The following data was determined experimentally by the gravimetric method.[4]

SolventTemperature (°C)Mole Fraction Solubility (x10³)
Toluene 201.85
302.68
403.89
505.61
Ethyl Acetate 200.98
301.35
401.83
502.48
1,4-Dioxane 200.87
301.21
401.67
502.29
Acetone 200.65
300.89
401.21
501.63

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Prepare Work Area (Fume Hood, Eyewash) gather_materials Gather Materials (PPE, Glassware, Waste Container) prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Powder in Fume Hood don_ppe->weigh Proceed to Handling dissolve Prepare Solution in Fume Hood weigh->dissolve transfer Transfer Solution dissolve->transfer clean_area Clean Work Area transfer->clean_area After Experiment segregate_waste Segregate Solid & Liquid Waste clean_area->segregate_waste dispose Dispose of Waste via EHS segregate_waste->dispose spill Spill spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Alert 2. Don PPE 3. Contain & Clean 4. Dispose of Waste spill->spill_cleanup exposure Personal Exposure first_aid Follow First Aid Measures: - Skin: Wash with soap & water - Eyes: Flush with water for 15 min - Inhalation: Move to fresh air - Seek medical attention exposure->first_aid

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloroanthraquinone
Reactant of Route 2
1-Chloroanthraquinone

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